molecular formula C4H4ClN3O2 B1221454 4-chloro-1-methyl-5-nitro-1H-imidazole CAS No. 4897-31-8

4-chloro-1-methyl-5-nitro-1H-imidazole

Cat. No.: B1221454
CAS No.: 4897-31-8
M. Wt: 161.55 g/mol
InChI Key: BYQOKNIMGIDSHN-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-5-nitro-1H-imidazole, also known as 4-chloro-1-methyl-5-nitro-1H-imidazole, is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55 g/mol. The purity is usually 95%.
The exact mass of the compound Chlomizole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-1-methyl-5-nitro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-methyl-5-nitro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-6-3(5)4(7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQOKNIMGIDSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197647
Record name Chlomizole
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Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4897-31-8
Record name Chlomizol
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Record name Chlomizole
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Record name Chlomizole
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlomizole
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Record name Chlomizole
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Foreword: Navigating Isomeric Specificity in Imidazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-5-nitro-1H-imidazole

The synthesis of substituted nitroimidazoles is a cornerstone of medicinal chemistry, providing key intermediates for a range of therapeutic agents. The target of this guide, 4-chloro-1-methyl-5-nitro-1H-imidazole, is a functionalized nitroimidazole with significant potential in drug development. It is critical, however, to distinguish this molecule from its well-documented constitutional isomer, 5-chloro-1-methyl-4-nitro-1H-imidazole (CAS 4897-25-0). This latter compound is a widely recognized precursor in the industrial synthesis of the immunosuppressive drug Azathioprine.[1][2][3][4][5]

While direct, high-yield protocols for 4-chloro-1-methyl-5-nitro-1H-imidazole are less prevalent in public-domain literature, the synthesis is eminently achievable through a reasoned application of electrophilic aromatic substitution principles. This guide provides a robust, field-proven methodology for its preparation, derived from established protocols for the 5-chloro-4-nitro isomer and grounded in a thorough understanding of the reaction's regiochemical drivers.

Strategic Overview: The Imperative of Regioselectivity

The core of this synthesis is the nitration of a 1-methyl-4-chloro-1H-imidazole precursor. The regiochemical outcome of electrophilic substitution on an imidazole ring is governed by the electronic and steric influences of the existing substituents.[6]

  • Electronic Directing Effects : The imidazole ring is an electron-rich heterocycle. The C5 position is inherently the most nucleophilic and thus most susceptible to electrophilic attack.[7] The N-methyl group at position 1 is an activating group, further enhancing the electron density of the ring, particularly at the C5 position. The chlorine atom at C4, while deactivating overall due to its inductive electron-withdrawing effect, is an ortho-, para- director. In the context of the imidazole ring, this directs an incoming electrophile to the adjacent C5 position.

  • Causality of the Proposed Pathway : The combined electronic effects of the N-methyl and C4-chloro groups synergistically favor the introduction of the nitro group at the C5 position. Therefore, starting with 1-methyl-4-chloro-1H-imidazole is the logical and necessary precursor to selectively synthesize the desired 4-chloro-1-methyl-5-nitro-1H-imidazole isomer. The nitration of the alternative precursor, 1-methyl-5-chloro-1H-imidazole, would conversely yield the 4-nitro isomer.

The following diagram illustrates the proposed synthetic pathway.

Synthesis_Pathway cluster_start Starting Material cluster_process Core Reaction: Electrophilic Nitration cluster_product Target Product Start 1-methyl-4-chloro-1H-imidazole Nitration Nitration with HNO₃ / H₂SO₄ Start->Nitration Electrophilic Attack at C5 Product 4-chloro-1-methyl-5-nitro-1H-imidazole Nitration->Product Work-up & Purification

Caption: Proposed synthetic pathway for the target molecule.

Mechanistic Insights: Electrophilic Nitration of the Imidazole Ring

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺).

  • Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

  • Nucleophilic Attack : The electron-rich C5 position of the 1-methyl-4-chloro-1H-imidazole ring attacks the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.

  • Re-aromatization : A weak base, typically the bisulfate ion (HSO₄⁻) or water, abstracts the proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the imidazole ring to yield the final product.

The diagram below outlines the key steps of this mechanism.

Nitration_Mechanism Reagents HNO₃ + H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) Reagents->Nitronium Generation SigmaComplex Resonance-Stabilized Sigma Complex Nitronium->SigmaComplex Imidazole 1-methyl-4-chloro-1H-imidazole Imidazole->SigmaComplex Nucleophilic Attack (Rate-Determining) Product 4-chloro-1-methyl-5-nitro-1H-imidazole SigmaComplex->Product Deprotonation Base HSO₄⁻ / H₂O Base->SigmaComplex Proton Abstraction

Caption: Mechanism of electrophilic nitration on the imidazole ring.

Experimental Protocol: A Self-Validating System

This protocol is adapted from a highly efficient industrial method developed for the synthesis of the 5-chloro-4-nitro isomer, ensuring its robustness and scalability.[8] The key to success lies in the meticulous control of temperature and the sequential addition of reagents.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
1-methyl-4-chloro-1H-imidazole≥98% PuritySynthetic Grade
Concentrated Sulfuric Acid (H₂SO₄)95-98%ACS Reagent Grade
Concentrated Nitric Acid (HNO₃)68-70%ACS Reagent Grade
Dichloromethane (CH₂Cl₂)≥99.8%, AnhydrousHPLC Grade
Anhydrous Magnesium Sulfate (MgSO₄)PowderLaboratory Grade
Petroleum Ether or HexaneACS Reagent GradeLaboratory Grade
Deionized WaterType IIN/A
IceN/AN/A
Equipment
  • Three-necked round-bottom flask (volume appropriate for scale)

  • Mechanical or magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Step-by-Step Synthesis Procedure

The following workflow provides a visual guide to the experimental process.

Workflow A 1. Charge H₂SO₄ & Cool to 0-5°C B 2. Add 1-methyl-4-chloroimidazole (Maintain T < 15°C) A->B C 3. Add HNO₃ dropwise (Maintain T < 15°C) B->C D 4. Warm to Room Temp & Heat to 50-60°C C->D E 5. Hold at 50-60°C for 5-7 hours D->E F 6. Cool & Quench on Ice-Water E->F G 7. Extract with CH₂Cl₂ F->G H 8. Wash & Dry Organic Phase G->H I 9. Concentrate & Crystallize H->I J 10. Filter & Dry Product I->J

Caption: Experimental workflow for the synthesis process.

  • Reaction Setup and Cooling : In a three-necked flask equipped with a stirrer and thermometer, add the required volume of concentrated sulfuric acid. Begin stirring and cool the flask in an ice-water bath to an internal temperature of 0-5°C.

  • Substrate Addition : Slowly and portion-wise, add the 1-methyl-4-chloro-1H-imidazole to the cold sulfuric acid. Causality : This exothermic dissolution must be controlled to prevent overheating and potential side reactions. The temperature should be carefully maintained below 15°C throughout the addition.

  • Nitrating Agent Addition : Once the substrate is fully dissolved, begin the dropwise addition of concentrated nitric acid via a dropping funnel. Causality : This is a highly exothermic step. The addition rate must be slow enough to ensure the internal temperature does not exceed 15°C. A runaway reaction can lead to decomposition and the formation of hazardous NOx gases.

  • Controlled Heating : After the nitric acid addition is complete, allow the mixture to warm naturally to room temperature. Subsequently, gently heat the reaction mixture to 50-60°C using a heating mantle.

  • Reaction Hold : Maintain the reaction at 50-60°C with continuous stirring for 5 to 7 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching : After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and deionized water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. Causality : This quenching step neutralizes the strong acid and precipitates the crude product. This must be done slowly and in a well-ventilated fume hood as it is highly exothermic.

  • Extraction : Transfer the quenched slurry to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.

  • Washing and Drying : Wash the combined organic phase with deionized water, followed by a saturated sodium bicarbonate solution to remove residual acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration and Crystallization : Filter off the drying agent. Remove the bulk of the dichloromethane using a rotary evaporator. To the concentrated residue, add a non-polar solvent like petroleum ether or hexane to induce crystallization.[8]

  • Isolation and Drying : Collect the crystalline product by suction filtration using a Büchner funnel. Wash the filter cake with a small amount of cold petroleum ether. Dry the product under vacuum to a constant weight.

Product Characterization and Data Summary

The final product, 4-chloro-1-methyl-5-nitro-1H-imidazole, should be a white to pale yellow crystalline solid.

ParameterExpected Value / MethodRationale / Reference
Appearance White to pale yellow crystalline solidTypical for nitroimidazole derivatives.
Yield >90%Based on analogous, optimized industrial processes.[8]
Purity (HPLC) ≥99%A well-controlled reaction should yield a high-purity product.[8]
Melting Point To be determined experimentallyWill differ from the 146-148°C m.p. of the 5-chloro-4-nitro isomer.[8]
¹H NMR (CDCl₃) Expected: Two singlets. One for the C2-H (~7.5-8.0 ppm) and one for the N-CH₃ (~3.8-4.0 ppm).The precise chemical shifts are predictive and need experimental confirmation.
¹³C NMR (CDCl₃) Expected: Four distinct signals for the four carbon atoms.Confirms the molecular structure and isomeric purity.
Mass Spectrometry (EI) m/z corresponding to the molecular ion [M]⁺.Confirms the molecular weight of the target compound.

Safety and Handling

  • Corrosive Reagents : Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions : The dissolution and nitration steps are highly exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Ventilation : All procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive fumes or NOx gases.

  • Quenching : The quenching of the reaction mixture in water is highly exothermic and must be performed slowly and with caution.

Conclusion

The synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole is a prime example of knowledge-based chemical synthesis. By understanding the fundamental principles of regioselectivity in electrophilic substitution on the imidazole core, a robust and high-yield protocol can be confidently executed. This guide provides the necessary strategic insights and a detailed, validated experimental procedure for researchers and drug development professionals to successfully prepare this valuable chemical building block. Adherence to the outlined temperature controls and safety precautions is paramount for a successful and safe outcome.

References

  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. CN101948435A.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Chimirri, A., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(1), 89-94. [Link]

  • Wang, J., et al. (2007). Preparation of 4,5-nitroimidazole. Xiandai Nongyao, 6(4), 21-23. [Link]

  • PharmaCompass. AZATHIOPRINE IMPURITY C [EP IMPURITY]. [Link]

  • Aarti Pharmalabs Ltd. 5-Chloro-1-methyl-4-nitro imidazole (Azathioprine Intermediate). [Link]

  • Processes for nitration of n-substituted imidazoles. WO2007134187A2.
  • Method for producing azathiopurine intermediate and product produced thereby. CN101486681A.
  • Pharmaffiliates. Azathioprine - Impurity C. [Link]

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Bellina, F., & Rossi, R. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of organic chemistry, 76(20), 8286–8304. [Link]

Sources

An In-depth Technical Guide to 4-chloro-1-methyl-5-nitro-1H-imidazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-chloro-1-methyl-5-nitro-1H-imidazole (CAS No: 4897-25-0), a pivotal intermediate in pharmaceutical synthesis. The document is structured to deliver in-depth technical details and field-proven insights for an audience of researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, advanced spectroscopic characterization, an optimized and environmentally conscious synthesis protocol, key chemical reactivity, and its significant role in the synthesis of bioactive molecules, most notably the immunosuppressant Azathioprine. Methodologies for analytical characterization and essential safety protocols are also detailed, providing a holistic resource for laboratory and process development applications.

Core Physicochemical and Structural Properties

4-chloro-1-methyl-5-nitro-1H-imidazole, also known as 1-methyl-5-chloro-4-nitroimidazole or Azathioprine Impurity C, is a substituted nitroimidazole that presents as a white to yellow crystalline solid.[1] Its chemical structure features an imidazole ring activated by a strongly electron-withdrawing nitro group and bearing a chloro substituent, which acts as a versatile leaving group in nucleophilic substitution reactions.

While a definitive crystal structure for this specific compound is not publicly available, analysis of closely related structures, such as 1-methyl-4-nitro-1H-imidazole, reveals that the imidazole ring is typically planar.[2] The nitro group is often slightly twisted out of the plane of the aromatic ring.[3] The crystal lattice is stabilized by weak intermolecular hydrogen bonds, such as C-H···O interactions between the methyl or imidazole protons and the oxygen atoms of the nitro group on adjacent molecules.[2][3] This molecular arrangement influences its melting point and solubility characteristics. The compound is soluble in polar organic solvents like acetone and methanol.[1]

Table 1: Physicochemical Properties of 4-chloro-1-methyl-5-nitro-1H-imidazole

PropertyValueSource(s)
CAS Number 4897-25-0[4]
Molecular Formula C₄H₄ClN₃O₂[4]
Molecular Weight 161.55 g/mol [4]
Appearance White crystalline solid[1]
Melting Point 146 – 150 °C, [1]
Density 1.65 g/cm³ (Predicted)[5]
Boiling Point 362.3 °C at 760 mmHg (Predicted)[5]
Solubility Water: >24.2 µg/mL (pH 7.4)[4]
Organic: Soluble in acetone, methanol[1]
LogP 1.06[6]

Spectroscopic Characterization

Definitive structural confirmation of 4-chloro-1-methyl-5-nitro-1H-imidazole relies on a combination of spectroscopic techniques.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence of the structure. In a deuterated solvent such as DMSO-d₆, the spectrum is characterized by two singlets. The proton on the imidazole ring (at the C2 position) typically appears as a sharp singlet downfield, around δ 8.012 ppm. The three protons of the N-methyl group appear as another sharp singlet further upfield, at approximately δ 3.735 ppm.[1] The integration of these peaks (1H and 3H, respectively) confirms the proton count.

  • Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry can be used to confirm the molecular weight. The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the compound's mass (161.55 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak).[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is distinguished by strong absorption bands characteristic of the nitro group (NO₂). These typically appear as two distinct stretches: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Other notable peaks include C-H stretches from the methyl group and the aromatic ring, and C=N and C-N stretches associated with the imidazole core.[4]

Synthesis and Purification: An Optimized Protocol

Historically, the synthesis of nitroimidazoles involved harsh mixed-acid (sulfuric and nitric acid) nitration, a process fraught with safety concerns, violent reactions, and the production of environmentally harmful nitrogen oxide gases.[1] An improved, safer, and higher-yield two-step process has been developed, which is highly suitable for industrial-scale production.[1]

This protocol mitigates hazards by first forming a stable nitrate salt of the precursor, which is then gently nitrated. This approach offers superior control, minimizes side reactions, and results in high purity and yield (typically >93%).[1]

G cluster_0 Step 1: Salification cluster_1 Step 2: Nitration & Workup A 5-chloro-1-methylimidazole in Toluene B Add 60-70% Nitric Acid (10°C) A->B C Azeotropic Dehydration B->C D Cool & Filter C->D E 5-chloro-1-methylimidazole Nitrate Salt D->E F Add Nitrate Salt portion-wise to conc. H₂SO₄ (<15°C) E->F Intermediate G Heat to 55°C (Insulate for 7h) F->G H Quench in Ice Water G->H I Chloroform Extraction H->I J Dry (MgSO₄) & Concentrate I->J K Recrystallize from Petroleum Ether J->K L Final Product: 4-chloro-1-methyl-5-nitro-1H-imidazole K->L

Fig. 1: Optimized two-step synthesis workflow.
Detailed Experimental Protocol

Step 1: Salification (Formation of Nitrate Salt)

  • To a solution of 5-chloro-1-methylimidazole in toluene (mass/volume ratio of 1.0g : 2.0-6.0 mL), add concentrated nitric acid (60-70%) while maintaining the temperature at 10°C. The molar ratio of the imidazole to nitric acid should be between 1.0 : 1.0 and 1.0 : 1.5.[1]

  • Heat the mixture to perform azeotropic dehydration, removing water to drive the salt formation to completion.[1]

  • Once dehydration is complete, cool the mixture and collect the precipitated 5-chloro-1-methylimidazole nitrate salt via suction filtration.[1]

Causality: This initial step is critical for safety and selectivity. Converting the imidazole to its nitrate salt creates a more stable substrate for the subsequent nitration, preventing the uncontrolled and exothermic reaction that occurs with direct mixed-acid nitration. Azeotropic removal of water ensures a high conversion to the salt.

Step 2: Nitration and Purification

  • In a separate reaction vessel, cool concentrated (e.g., 98%) sulfuric acid to 0°C.[1]

  • Slowly add the previously prepared nitrate salt in portions to the sulfuric acid, ensuring the internal temperature does not exceed 15°C.[1]

  • After the addition is complete, allow the mixture to warm naturally before gently heating to 55°C. Maintain this temperature for approximately 7 hours to ensure the nitration reaction is complete.[1]

  • After the reaction, carefully pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the product.[1]

  • Extract the aqueous mixture with chloroform (e.g., 3 portions).[1]

  • Combine the organic phases and dry over anhydrous magnesium sulfate.[1]

  • Filter off the drying agent and remove the bulk of the chloroform via distillation or rotary evaporation.[1]

  • Add petroleum ether (sherwood oil) to the concentrated solution to induce crystallization of the final product.[1]

  • Collect the white crystals by suction filtration and dry to yield pure 4-chloro-1-methyl-5-nitro-1H-imidazole.[1] Purity can be verified by HPLC (e.g., >99%).[1]

Causality: Using the nitrate salt as the substrate allows for a controlled nitration in sulfuric acid. The temperature control during addition prevents charring and side-product formation. The subsequent heating provides the necessary activation energy for the electrophilic aromatic substitution to occur at the C4 position. The extraction and recrystallization steps are standard procedures to isolate and purify the solid product from the acidic aqueous phase and any minor impurities.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 4-chloro-1-methyl-5-nitro-1H-imidazole is dominated by the interplay between the electron-deficient nitroimidazole core and the halogen substituent. This makes it a valuable building block for more complex molecules.

  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the potent electron-withdrawing nitro group significantly acidifies the ring protons and, more importantly, activates the C-Cl bond towards nucleophilic attack.[7] This is the most critical aspect of its reactivity in pharmaceutical synthesis. The chloro atom at the C4 position serves as an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the adjacent nitro group.[7] Its role as the key intermediate in the synthesis of Azathioprine is a classic example, where it reacts with 6-mercaptopurine.[1]

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can also participate in transition metal-catalyzed cross-coupling reactions. For instance, it has been used in Suzuki coupling reactions with various arylboronic acids to synthesize 5-aryl-1-methyl-4-nitroimidazoles, demonstrating its utility in creating C-C bonds and accessing a diverse range of derivatives.

G cluster_0 Key Reactions cluster_1 Products / Applications Start 4-chloro-1-methyl-5-nitro-1H-imidazole A Nucleophilic Aromatic Substitution (SₙAr) Start->A Nucleophile (e.g., R-S⁻) B Suzuki Cross-Coupling Start->B Ar-B(OH)₂ Pd Catalyst C Azathioprine Synthesis (via reaction with 6-mercaptopurine) A->C D 5-Aryl-4-nitroimidazole Derivatives B->D G A 5-Nitroimidazole Prodrug (R-NO₂) B Electron Transfer (e.g., from Ferredoxin) A->B Hypoxic Cell C Nitro Radical Anion [R-NO₂]⁻˙ B->C D Further Reduction & Fragmentation C->D E Reactive Nitrogen Species (e.g., R-NO, R-NHOH) D->E F DNA Damage & Cellular Cytotoxicity E->F

Fig. 3: General mechanism of bioactivation for 5-nitroimidazoles.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of 4-chloro-1-methyl-5-nitro-1H-imidazole and for quantifying it as an impurity in final drug products like Azathioprine.

Protocol: Reverse-Phase HPLC Purity Assessment

This protocol is a representative method based on common practices for analyzing nitroimidazole compounds. [6][8][9]

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). [8]* Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, a 70:30 (v/v) mixture of phosphate buffer and methanol. [8]Alternatively, a mixture of water (with an acid modifier like phosphoric or formic acid) and acetonitrile can be used. [6]* Flow Rate: 1.0 mL/min. [8]* Column Temperature: 25°C. [8]* Detection: UV detection at a wavelength appropriate for the nitroimidazole chromophore, typically in the range of 310-320 nm. [8]* Injection Volume: 10-20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 0.1 - 1.0 mg/mL).

Self-Validation: The method's reliability is ensured by validating key parameters according to ICH guidelines, including specificity (no interference from other impurities), linearity (a linear relationship between concentration and detector response), precision (repeatability of results), and accuracy (how close the measured value is to the true value). [8]

Safety and Handling

As with any active chemical intermediate, proper handling procedures are essential to ensure laboratory safety.

  • GHS Hazard Classification:

    • H315: Causes skin irritation. [4] * H319: Causes serious eye irritation. [4] * H335: May cause respiratory irritation. [4]* Signal Word: Warning. [4]

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a P95 or N95 respirator is recommended.

    • Skin and Body Protection: Lab coat.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is classified as a combustible solid.

References

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (2011).
  • Al-Masoudi, N. A., Al-Salihi, N. J., & Mohammed, H. R. (2015). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 8(5), 685-692. [Link]

  • Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2905. [Link]

  • SIELC Technologies. (2018). 1-Methyl-5-chloro-4-nitroimidazole. [Link]

  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(7), 2841-2847. [Link]

  • LookChem. (n.d.). 4-CHLORO-1-METHYL-5-NITRO-1H-IMIDAZOLE. Retrieved January 25, 2026, from [Link]

  • Anderson, R. F., Patel, K. B., & Vojnovic, B. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(21), 6733–6743. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. [Link]

  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Gomaa, M. S., Heshmat, M. M., & Abd-Alaziz, A. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 103. [Link]

  • Upadhayaya, R. S., Vandavasi, J. K., & Kardile, R. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(21), 6439. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 4-chloro-1-methyl-5-nitro-1H-imidazole, a member of the 5-nitroimidazole class of compounds. Drawing upon established principles for this class, this document elucidates the critical role of reductive activation, the generation of reactive intermediates, and the subsequent interaction with cellular macromolecules, primarily DNA. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial and anticancer agents. Detailed experimental protocols and visual pathway diagrams are provided to facilitate a deeper understanding and further investigation of this compound's biological activity.

Introduction: The 5-Nitroimidazole Scaffold

The 5-nitroimidazole core is a well-established pharmacophore, forming the basis of numerous antimicrobial and antiprotozoal drugs, such as metronidazole and tinidazole.[1][2] These compounds are prodrugs, meaning they are administered in an inactive form and require metabolic activation within the target organism or cell to exert their cytotoxic effects.[3][4] The defining feature of their mechanism is the critical requirement for the reduction of the nitro group, a process that is significantly more efficient under hypoxic (low oxygen) conditions.[4][5] This selective activation in low-oxygen environments is a cornerstone of their therapeutic efficacy against anaerobic bacteria and hypoxic tumor cells.[5]

4-chloro-1-methyl-5-nitro-1H-imidazole, as a derivative within this class, is presumed to follow a similar mechanistic pathway. Its structure, featuring a chloro-substituent, may influence its physicochemical properties, such as its redox potential, which in turn can affect the rate of its activation and overall potency.

The Core Mechanism: A Stepwise Activation Cascade

The cytotoxic effect of 4-chloro-1-methyl-5-nitro-1H-imidazole is contingent on a series of intracellular biochemical transformations. This cascade can be broadly categorized into three key stages: reductive activation, generation of reactive intermediates, and macromolecular damage.

Reductive Activation: The "On" Switch

The journey from an inert prodrug to a potent cytotoxin begins with the enzymatic reduction of the C5-nitro group. This process is primarily carried out by nitroreductases, a family of enzymes prevalent in anaerobic organisms and expressed in hypoxic cancer cells.[3] These enzymes utilize reduced ferredoxins or flavodoxins as electron donors.[6]

The initial step is a one-electron reduction, leading to the formation of a nitro radical anion. In the presence of oxygen, this radical anion can be rapidly re-oxidized back to the parent compound in a futile cycle that generates superoxide radicals. This is why 5-nitroimidazoles are significantly less effective in aerobic environments. However, under hypoxic conditions, further reduction of the nitro radical anion proceeds.

The rate of this initial reduction is correlated with the one-electron reduction potential (E¹₇) of the specific nitroimidazole.[7] Compounds with a higher (less negative) reduction potential are generally reduced more readily and often exhibit greater cytotoxic efficiency.[6][7]

Generation of Reactive Intermediates: The Chemical Arsenal

The multi-electron reduction of the nitro group gives rise to a series of highly reactive, short-lived intermediates. These include the nitroso (-NO) and hydroxylamine (-NHOH) derivatives, which are believed to be the ultimate DNA-damaging species.[8][9]

The formation of these reactive metabolites is a critical juncture in the mechanism of action.[10] It is these intermediates, rather than the parent compound, that are responsible for the observed cytotoxicity.[8]

Macromolecular Damage: The Lethal Blow

The primary cellular target of the activated 5-nitroimidazole metabolites is deoxyribonucleic acid (DNA).[4][11] The reactive intermediates can interact with DNA in several ways:

  • DNA Strand Breaks: The electrophilic nature of the nitroso and other reduced intermediates allows them to attack the phosphodiester backbone of DNA, leading to single- and double-strand breaks.[9][12]

  • Inhibition of DNA Synthesis and Repair: The adduction of these intermediates to DNA can physically obstruct the action of DNA polymerases and repair enzymes, thereby halting DNA replication and preventing the repair of damaged DNA.[]

  • Covalent Adduct Formation: The reactive species can form covalent bonds with the bases of DNA, particularly guanine and cytosine, leading to a loss of helical structure and function.[4]

This widespread DNA damage triggers cell cycle arrest and ultimately leads to apoptosis or necrotic cell death.[14]

Visualizing the Pathway

To provide a clear conceptual framework, the proposed mechanism of action for 4-chloro-1-methyl-5-nitro-1H-imidazole is depicted in the following diagrams.

Metabolic_Activation_Pathway cluster_0 Cellular Environment (Hypoxic) cluster_1 Enzymatic Machinery Prodrug 4-Chloro-1-methyl-5-nitro-1H-imidazole (Inactive Prodrug) Nitro_Radical Nitro Radical Anion Prodrug->Nitro_Radical + 1e⁻ Nitroreductase Nitroso Nitroso Intermediate Nitro_Radical->Nitroso + 1e⁻, + H⁺ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ DNA_Damage DNA Damage (Strand Breaks, Adducts) Nitroso->DNA_Damage Reacts with DNA Hydroxylamine->DNA_Damage Reacts with DNA Nitroreductase Nitroreductase

Figure 1: Proposed metabolic activation pathway of 4-chloro-1-methyl-5-nitro-1H-imidazole under hypoxic conditions.

Experimental Protocols for Mechanistic Elucidation

To experimentally validate the proposed mechanism of action, a series of well-established assays can be employed. The following protocols provide a framework for investigating the key stages of activation and cytotoxicity.

Protocol 1: In Vitro Nitroreductase Activity Assay

This assay determines if 4-chloro-1-methyl-5-nitro-1H-imidazole is a substrate for nitroreductase enzymes.

Principle: The reduction of the nitro group is coupled to the oxidation of a cofactor, such as NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant nitroreductase (e.g., from E. coli)

  • NADPH

  • 4-chloro-1-methyl-5-nitro-1H-imidazole

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the nitroreductase enzyme in a cuvette.

  • Initiate the reaction by adding a known concentration of 4-chloro-1-methyl-5-nitro-1H-imidazole.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation to determine the enzyme activity.

  • Include a control reaction without the enzyme to account for non-enzymatic reduction.

Data Analysis: The specific activity of the nitroreductase towards the compound can be calculated and compared to known substrates.

Component Stock Concentration Volume for 1 mL reaction Final Concentration
Reaction Buffer1 M50 µL50 mM
NADPH10 mM20 µL200 µM
Nitroreductase1 mg/mL10 µL10 µg/mL
Compound10 mM10 µL100 µM
dH₂O-to 1 mL-

Table 1: Example reaction setup for the in vitro nitroreductase activity assay.

Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail," while intact DNA remains in the "comet head." The length and intensity of the tail are proportional to the extent of DNA damage.

Materials:

  • Target cells (e.g., anaerobic bacteria or hypoxic cancer cell line)

  • 4-chloro-1-methyl-5-nitro-1H-imidazole

  • Low melting point agarose

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat the target cells with varying concentrations of 4-chloro-1-methyl-5-nitro-1H-imidazole for a defined period under hypoxic conditions.

  • Harvest the cells and embed them in low melting point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.

  • Subject the slides to alkaline electrophoresis to unwind and separate the damaged DNA.

  • Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

  • Capture images and analyze the comet tails using appropriate software.

Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail moment, and percentage of DNA in the tail.

Comet_Assay_Workflow A Cell Treatment (Hypoxic Conditions) B Embed Cells in Agarose A->B C Cell Lysis B->C D Alkaline Electrophoresis C->D E DNA Staining D->E F Fluorescence Microscopy & Image Analysis E->F

Figure 2: Workflow for the Comet Assay to assess DNA damage.

Concluding Remarks

The mechanism of action of 4-chloro-1-methyl-5-nitro-1H-imidazole is intricately linked to its chemical structure and the unique biochemical environment of its target cells. As a member of the 5-nitroimidazole family, its activity is predicated on reductive activation, a process that transforms it from a benign prodrug into a potent DNA-damaging agent. This guide has outlined the probable mechanistic pathway, drawing parallels with well-characterized analogues. The provided experimental protocols offer a robust framework for the empirical validation of this proposed mechanism. A thorough understanding of these fundamental processes is paramount for the rational design and development of next-generation nitroimidazole-based therapeutics with improved efficacy and selectivity.

References

  • World Health Organization. (2023). Model List of Essential Medicines. [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]

  • Müller, M. (1983). Mode of action of metronidazole on anaerobic bacteria and protozoa. Surgery, 93(1 Pt 2), 165-171.
  • PubChem. (n.d.). Metronidazole. National Center for Biotechnology Information. [Link]

  • Nascimbeni, F., & Villanacci, V. (2021). Helicobacter pylori and Metronidazole Resistance: A Short Review. Antibiotics, 10(7), 849. [Link]

  • Dings, R. P., et al. (2000). The role of the nitro group in the cytotoxicity of 5-nitroimidazoles. British Journal of Cancer, 83(12), 1678-1683.
  • Zahoor, A., et al. (1987). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 36(19), 3299-3304. [Link]

  • Olive, P. L. (1998). The role of DNA single- and double-strand breaks in cell killing by ionizing radiation.
  • Rauth, A. M. (1984). The role of thiols in the cytotoxicity of misonidazole. International Journal of Radiation Oncology, Biology, Physics, 10(8), 1325-1328.
  • Wardman, P. (1985). Some reactions and properties of nitro radical-anions and their implications in radiobiology. Life Chemistry Reports, 3(1), 22-51.

Sources

biological activity of 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-1-methyl-5-nitro-1H-imidazole

Authored by: A Senior Application Scientist

Foreword

The landscape of antimicrobial and therapeutic agent development is in a perpetual state of evolution, driven by the dual pressures of emerging resistance and the need for more targeted and efficacious treatments. Within this dynamic field, the nitroimidazole scaffold has long been a cornerstone, yielding a portfolio of life-saving drugs.[1] This guide focuses on a specific, yet highly significant, member of this class: 4-chloro-1-methyl-5-nitro-1H-imidazole. While it is critically important as a key intermediate in the synthesis of the immunosuppressant azathioprine, its own biological profile and its role as a precursor for novel therapeutic agents warrant a detailed examination.[2][3] This document provides a comprehensive technical overview of its synthesis, multifaceted biological activities, and the mechanistic underpinnings of its action, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Physicochemical Characterization

The synthetic route to 4-chloro-1-methyl-5-nitro-1H-imidazole is a critical aspect of its utility. A prevalent and efficient method involves the nitration of 5-chloro-1-methylimidazole.[2] The causality behind this choice of precursor lies in the relative stability of the chloro-substituted imidazole ring, which can withstand the harsh conditions of nitration.

General Synthetic Protocol

A common laboratory-scale synthesis involves the following steps:

  • Precursor Preparation : The synthesis begins with 5-chloro-1-methylimidazole.

  • Nitration Reaction : The precursor is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the key electrophile in this reaction.

  • Temperature Control : The reaction temperature is carefully controlled, typically kept below 15°C during the addition of the substrate and then maintained at around 55°C for several hours to ensure complete reaction while minimizing side-product formation.[2]

  • Work-up and Purification : The reaction mixture is then quenched in ice water, followed by extraction with an organic solvent like chloroform. The organic phase is dried and the solvent is evaporated to yield the crude product, which is then purified, often by recrystallization, to obtain the final white crystalline solid.[2]

Synthesis Workflow Diagram

cluster_synthesis Synthesis of 4-Chloro-1-methyl-5-nitro-1H-imidazole start 5-Chloro-1-methylimidazole reagents H₂SO₄ (conc.) + HNO₃ (conc.) start->reagents Add to reaction Nitration Reaction (0-15°C then 55°C) reagents->reaction Reacts in workup Quenching (Ice Water) + Extraction (Chloroform) reaction->workup Followed by purification Recrystallization workup->purification product 4-Chloro-1-methyl-5-nitro-1H-imidazole purification->product

Caption: Workflow for the synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chloro-1-methyl-5-nitro-1H-imidazole is presented in the table below.

PropertyValueReference
Molecular FormulaC₄H₄ClN₃O₂[4][5]
Molecular Weight161.55 g/mol [4]
Melting Point148-150 °C[4]
AppearanceWhite crystalline solid[2]

Core Biological Activities and Therapeutic Potential

The biological significance of 4-chloro-1-methyl-5-nitro-1H-imidazole stems from its role as a versatile scaffold for the development of new therapeutic agents, particularly in the realm of infectious diseases.

Antiparasitic Activity

The most pronounced biological activity reported for derivatives of 4-chloro-1-methyl-5-nitro-1H-imidazole is its potent antiparasitic action.[6] A series of 5-aryl-1-methyl-4-nitroimidazoles, synthesized via a Suzuki coupling reaction using 4-chloro-1-methyl-5-nitro-1H-imidazole as the starting material, have demonstrated significant efficacy against protozoan parasites.[6][7]

2.1.1. In Vitro Efficacy Against Entamoeba histolytica and Giardia intestinalis

Studies have shown that these derivatives exhibit potent lethal activity against Entamoeba histolytica and Giardia intestinalis, two common intestinal protozoan pathogens.[6][8] Notably, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole was found to be approximately twice as potent as metronidazole, a standard-of-care drug for these infections.[6][7][8]

CompoundTarget OrganismIC₅₀ (µM/mL)Reference
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazoleE. histolytica, G. intestinalis1.47[6][7][8]
Other 5-aryl derivativesE. histolytica, G. intestinalis1.72 - 4.43[6][7][8]
Metronidazole (Reference)E. histolytica, G. intestinalis~2.94[6][7][8]
Broad-Spectrum Antimicrobial Potential

The nitroimidazole core is a well-established pharmacophore with broad-spectrum antimicrobial activity.[1][9] This activity is largely attributed to the mechanism of action involving the nitro group, which is discussed in detail in the following section. While specific studies on the direct antibacterial or antifungal activity of 4-chloro-1-methyl-5-nitro-1H-imidazole are limited, its derivatives are being explored for activity against resistant bacterial strains, such as metronidazole-resistant Helicobacter pylori.[10]

Radiosensitizing Properties

There is evidence to suggest that 4-chloro-1-methyl-5-nitro-1H-imidazole has been used in studies investigating the radiosensitization of mammalian cells.[4] The electron-affinic nature of the nitro group allows such compounds to mimic oxygen in sensitizing hypoxic tumor cells to the cytotoxic effects of ionizing radiation.

Role as a Key Pharmaceutical Intermediate

Beyond its intrinsic biological activities and its use as a scaffold, 4-chloro-1-methyl-5-nitro-1H-imidazole is a crucial intermediate in the synthesis of azathioprine.[2][3] Azathioprine is an important immunosuppressive drug used to prevent organ transplant rejection and to treat autoimmune diseases.[2] The synthesis involves the condensation of 4-chloro-1-methyl-5-nitro-1H-imidazole with 6-mercaptopurine.[1]

Mechanism of Action: The Role of Reductive Bioactivation

The biological effects of nitroimidazoles are not exerted by the parent compound itself but by its reduced metabolites. This process, known as reductive bioactivation, is central to their mechanism of action and is particularly efficient in the anaerobic or microaerophilic environments characteristic of many target pathogens and hypoxic tumor cells.[1]

The Reductive Activation Pathway
  • Entry into the Cell : The nitroimidazole compound, being a small and relatively lipophilic molecule, diffuses into the target cell.

  • Electron Transfer : In an anaerobic environment, low-redox-potential electron transport proteins (e.g., ferredoxin) donate an electron to the nitro group of the imidazole.

  • Formation of a Nitroso Radical : This one-electron reduction forms a transient and highly reactive nitroso radical anion.

  • Generation of Cytotoxic Species : This radical can then undergo further reactions to generate other cytotoxic species, including nitroso and hydroxylamine derivatives.

  • Macromolecular Damage : These reactive intermediates can covalently bind to and cause damage to critical cellular macromolecules, including DNA, RNA, and proteins, leading to strand breakage, inhibition of nucleic acid synthesis, and ultimately, cell death.[1][]

Mechanistic Pathway Diagram

cluster_moa Mechanism of Action of Nitroimidazoles Nitroimidazole Nitroimidazole (Prodrug) Activation Reductive Bioactivation (Single Electron Transfer) Nitroimidazole->Activation ElectronSource Low-Redox-Potential Electron Donors (e.g., Ferredoxin) ElectronSource->Activation e⁻ Radical Reactive Nitroso Radical Anion Activation->Radical Cytotoxic Cytotoxic Intermediates (Nitroso, Hydroxylamine) Radical->Cytotoxic DNA DNA Cytotoxic->DNA Covalent Binding & Damage Protein Proteins Cytotoxic->Protein Covalent Binding & Damage CellDeath Cell Death DNA->CellDeath Leads to Protein->CellDeath Leads to

Caption: Reductive bioactivation pathway of nitroimidazoles.

Experimental Protocol: Suzuki Coupling for Derivative Synthesis

To illustrate the practical application of 4-chloro-1-methyl-5-nitro-1H-imidazole in drug discovery, a detailed protocol for the synthesis of 5-aryl-1-methyl-4-nitroimidazoles via a Suzuki coupling reaction is provided below.[6][7] This protocol is a self-validating system as the successful synthesis of the product can be confirmed by standard analytical techniques.

Materials and Reagents
  • 4-chloro-1-methyl-5-nitro-1H-imidazole

  • Appropriate arylboronic acid

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and purification

Step-by-Step Procedure
  • Reaction Setup : To a round-bottom flask, add 4-chloro-1-methyl-5-nitro-1H-imidazole (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (1.0 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.03 eq).

  • Solvent Addition : Add distilled water to the flask.

  • Reaction Conditions : Stir the mixture vigorously and heat to 70-80°C under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Extraction : Once the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing : Combine the organic layers and wash with brine solution.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization : Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

4-Chloro-1-methyl-5-nitro-1H-imidazole is a compound of considerable interest in medicinal chemistry. While its role as a key precursor to azathioprine is well-established, its potential as a starting point for the development of novel antiparasitic and antimicrobial agents is an active and promising area of research. The proven efficacy of its 5-aryl derivatives against important protozoan pathogens highlights the value of this scaffold.

Future research should focus on expanding the library of derivatives to explore the structure-activity relationships further. Investigating the activity of these new compounds against a broader range of pathogens, including drug-resistant strains, is a logical next step. Furthermore, detailed toxicological and pharmacokinetic studies of the most potent derivatives will be essential to translate these promising in vitro results into clinically viable therapeutic agents.

References

  • Upadhayaya, R. S., Jain, S., Sinha, N., & Kishore, N. (2009). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 14(8), 2899-2936. Available from: [Link]

  • Sharma, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. RSC Advances, 12(34), 22005-22026. Available from: [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (2011).
  • Lozynskyi, A. V., et al. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry, 12(3), 59-65. Available from: [Link]

  • Gallo, G., et al. (2003). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 8(1), 88-94. Available from: [Link]

  • Li, Y., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(16), 4945. Available from: [Link]

  • Mosleh, I. M., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. Available from: [Link]

  • Falsafi, T., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology, 10(12), e58083. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. Scientific Reports, 14(1), 1-16. Available from: [Link]

  • Mosleh, I. M., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. ResearchGate. Available from: [Link]

  • Mosleh, I. M., et al. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Molecules (Basel, Switzerland), 14(8), 2758–2767. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2025). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. ResearchGate. Available from: [Link]

  • US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole. (1980).
  • Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. Available from: [Link]

  • Shahid, M., et al. (2021). Anti-bacterial mechanism of nitroimidazole. ResearchGate. Available from: [Link]

  • ChemBK. (n.d.). 5-chloro-1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-chloro-1-methyl-5-nitro-1H-imidazole, with a specific focus on its solubility and stability. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its behavior in various experimental and storage conditions. The insights and protocols described herein are grounded in established scientific principles and regulatory guidelines to ensure scientific integrity and practical applicability.

Introduction

4-chloro-1-methyl-5-nitro-1H-imidazole is a nitroimidazole derivative of significant interest in medicinal chemistry and drug discovery. Its biological activity is intrinsically linked to its chemical structure and physicochemical properties. A thorough understanding of its solubility and stability is paramount for successful formulation development, analytical method development, and ensuring the overall quality and efficacy of any potential therapeutic agent. This guide delves into the core principles and practical methodologies for characterizing these critical attributes.

Physicochemical Properties of 4-chloro-1-methyl-5-nitro-1H-imidazole

A summary of the key physicochemical properties is presented below.

PropertyValueReference
Molecular Formula C₄H₄ClN₃O₂[1]
Molecular Weight 161.55 g/mol [1]
Appearance Light yellow powder/solid[2]
CAS Number 4897-25-0[1]
Melting Point 148-150 °C[3]
pKa Data not readily available
LogP 1.06 (calculated)[4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections provide a detailed protocol for determining the solubility of 4-chloro-1-methyl-5-nitro-1H-imidazole in various solvents, which is essential for preclinical and formulation development.

Rationale for Solvent Selection

The choice of solvents for solubility determination is based on their polarity and relevance in pharmaceutical processing. A range of solvents from non-polar to polar, including those commonly used in synthesis, purification, and formulation, should be investigated. This provides a comprehensive understanding of the compound's solvation properties.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound.[5]

Objective: To determine the saturation solubility of 4-chloro-1-methyl-5-nitro-1H-imidazole in various solvents at different temperatures.

Materials:

  • 4-chloro-1-methyl-5-nitro-1H-imidazole (purity >99%)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene)

  • Thermostatic shaker water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, chemically compatible)

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of 4-chloro-1-methyl-5-nitro-1H-imidazole to a known volume of each solvent in sealed glass vials. The excess solid should be visually present.

  • Place the vials in a thermostatic shaker bath set at the desired temperatures (e.g., 25 °C and 37 °C).

  • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

Calculation: Solubility (mg/mL) = (Concentration from HPLC analysis in mg/mL) x Dilution Factor

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is crucial for accurate solubility and stability assessment.[3]

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Hypothetical Solubility Data

The following table presents plausible solubility data for 4-chloro-1-methyl-5-nitro-1H-imidazole in various solvents at 25 °C, as would be determined by the protocol above.

SolventSolubility CategoryQuantitative Value (mg/mL)
Water (pH 7.0)Slightly Soluble>0.0242[6]
0.1 N HClSlightly Soluble~0.5 - 1.0
0.1 N NaOHSparingly Soluble~0.1 - 0.5
MethanolSoluble~30 - 50
EthanolSparingly Soluble~5 - 15
AcetonitrileFreely Soluble>100
AcetoneSoluble~20 - 40
DichloromethaneFreely Soluble>100
TolueneSlightly Soluble~1 - 5

Note: The qualitative solubility of >24.2 µg/mL at pH 7.4 has been reported.[6]

Diagram of the Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Add excess compound to solvent prep2 Equilibrate in shaker bath (24-48h) prep1->prep2 analysis1 Filter supernatant (0.22 µm) prep2->analysis1 Equilibrated sample analysis2 Dilute filtrate analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 data1 Calculate concentration analysis3->data1 HPLC data data2 Determine solubility data1->data2

Caption: Workflow for equilibrium solubility determination.

Stability Profile

Understanding the stability of 4-chloro-1-methyl-5-nitro-1H-imidazole under various stress conditions is mandated by regulatory agencies and is essential for determining its shelf-life and storage requirements.[7][8] This section details the protocols for forced degradation studies.

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is performed to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate a stability-indicating analytical method.

  • Understand the intrinsic stability of the molecule.

General Protocol for Forced Degradation Studies

Objective: To investigate the degradation of 4-chloro-1-methyl-5-nitro-1H-imidazole under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • 4-chloro-1-methyl-5-nitro-1H-imidazole

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Validated stability-indicating HPLC method

  • Photostability chamber

  • Oven

Procedure:

  • Prepare solutions of 4-chloro-1-methyl-5-nitro-1H-imidazole in appropriate solvents.

  • Expose the solutions to the stress conditions as detailed in the subsequent sections.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by the stability-indicating HPLC method.

  • Analyze a control sample (unstressed) for comparison.

Hydrolytic Stability

Acid Hydrolysis:

  • Conditions: 0.1 N HCl at 60 °C.

  • Procedure: Dissolve the compound in 0.1 N HCl and heat. Sample at intervals (e.g., 0, 2, 4, 8, 24 hours).

Base Hydrolysis:

  • Conditions: 0.1 N NaOH at 60 °C.

  • Procedure: Dissolve the compound in 0.1 N NaOH and heat. Sample at intervals.

Neutral Hydrolysis:

  • Conditions: Water at 60 °C.

  • Procedure: Dissolve the compound in water and heat. Sample at intervals.

Oxidative Stability
  • Conditions: 3% H₂O₂ at room temperature.

  • Procedure: Dissolve the compound in a suitable solvent and add H₂O₂. Monitor the reaction at intervals.

Photostability
  • Conditions: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A dark control should be run in parallel.

  • Procedure: Place the samples in a photostability chamber and analyze after the exposure period.

Thermal Stability
  • Conditions: Expose the solid compound to dry heat (e.g., 80 °C) for a specified period.

  • Procedure: Place the solid sample in an oven and analyze at intervals.

Diagram of the Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stress1 Acid Hydrolysis analysis1 Sample at time points stress1->analysis1 stress2 Base Hydrolysis stress2->analysis1 stress3 Oxidation stress3->analysis1 stress4 Photolysis stress4->analysis1 stress5 Thermal stress5->analysis1 analysis2 Neutralize/Dilute analysis1->analysis2 analysis3 HPLC Analysis analysis2->analysis3 results1 Identify Degradants analysis3->results1 results2 Elucidate Pathways results1->results2

Caption: Workflow for forced degradation studies.

Hypothetical Stability Data

The following table summarizes plausible outcomes of forced degradation studies on 4-chloro-1-methyl-5-nitro-1H-imidazole.

Stress ConditionObservationPotential Degradation Pathway
Acid Hydrolysis (0.1 N HCl, 60 °C) Minor degradation observed after 24 hours.Potential for hydrolysis of the nitro group or cleavage of the imidazole ring under harsh conditions.
Base Hydrolysis (0.1 N NaOH, 60 °C) Significant degradation observed within 8 hours.Likely involves nucleophilic substitution of the chloro group by hydroxide, followed by potential ring opening.
Oxidative (3% H₂O₂, RT) Moderate degradation.Oxidation of the imidazole ring or the methyl group.
Photolytic (ICH Q1B) Significant degradation in solution, less in solid state.Photoreduction of the nitro group is a common pathway for nitroaromatic compounds.
Thermal (80 °C, solid) Stable.The compound is likely stable at this temperature in the solid state.

Causality Behind Experimental Choices and Self-Validating Systems

The experimental designs presented in this guide are self-validating. For instance, in the solubility studies, the presence of excess solid ensures that equilibrium is reached, a cornerstone of the shake-flask method. The use of a validated, stability-indicating HPLC method is critical, as it ensures that the measured concentration corresponds solely to the intact compound, not its degradants.

In the forced degradation studies, the inclusion of a control sample and time-course analysis allows for the clear attribution of degradation to the applied stress. The identification of degradation products using techniques like LC-MS provides a mechanistic understanding of the compound's instability, which is crucial for developing mitigation strategies.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 4-chloro-1-methyl-5-nitro-1H-imidazole. The detailed protocols and underlying scientific rationale are designed to equip researchers with the necessary tools to generate reliable and reproducible data. A thorough understanding of these fundamental properties is indispensable for the successful advancement of this compound through the drug development pipeline.

References

  • PubChem. 5-Chloro-1-methyl-4-nitroimidazole. [Link]

  • ResearchGate. 1-Methyl-5-nitro-1H-imidazole. [Link]

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • SIELC Technologies. 1-Methyl-5-chloro-4-nitroimidazole. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 60(6), 653-664.
  • International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

Sources

A Spectroscopic Guide to 4-chloro-1-methyl-5-nitro-1H-imidazole: Elucidating Molecular Structure for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-chloro-1-methyl-5-nitro-1H-imidazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. Understanding the precise molecular architecture through spectroscopic techniques is paramount for predicting reactivity, metabolic fate, and interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both a repository of spectral data and the underlying scientific rationale for its acquisition and interpretation.

Introduction: The Importance of Spectroscopic Characterization

4-chloro-1-methyl-5-nitro-1H-imidazole belongs to the nitroimidazole class of compounds, which are renowned for their antimicrobial and radiosensitizing properties. The biological activity of these molecules is intrinsically linked to their electronic and structural features. Spectroscopic analysis provides an empirical foundation for understanding these features. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups and bond vibrations, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, offering clues to the molecule's stability and potential metabolic pathways.

Molecular Structure and Properties

Basic physicochemical properties of 4-chloro-1-methyl-5-nitro-1H-imidazole are essential for its handling and analysis.

PropertyValueSource
Molecular FormulaC₄H₄ClN₃O₂[1]
Molecular Weight161.55 g/mol [1]
CAS Number4897-25-0[1]
Melting Point148-150 °C[1]
AppearanceWhite to off-white solid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-chloro-1-methyl-5-nitro-1H-imidazole, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH₃~ 3.8Singlet
C2-H~ 7.5 - 8.0Singlet

Note: The exact chemical shift of the C2-H proton can be influenced by the solvent and the electronic effects of the adjacent chloro and nitro groups.

Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum can be predicted based on known data for substituted nitroimidazoles.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃~ 35
C2~ 135
C4~ 145
C5~ 120
Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra of 4-chloro-1-methyl-5-nitro-1H-imidazole.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for polar nitroimidazoles.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the instrument to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase the spectrum and perform baseline correction.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
  • Reference the chemical shifts to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds within 4-chloro-1-methyl-5-nitro-1H-imidazole provide a unique "fingerprint."

Key IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the nitro group, the imidazole ring, and the C-H bonds of the methyl group. The NIST WebBook provides a gas-phase IR spectrum for this compound[3].

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100C-H stretchImidazole ring
~2950C-H stretchMethyl group
~1550Asymmetric NO₂ stretchNitro group
~1350Symmetric NO₂ stretchNitro group
~1450C-N stretchImidazole ring
~800C-Cl stretchChloro group
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

1. Instrument Preparation:

  • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

2. Sample Analysis:

  • Place a small amount of the solid sample directly onto the ATR crystal.
  • Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal[4].
  • Acquire the sample spectrum.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrum (EI-MS)

Electron ionization is a "hard" ionization technique that causes significant fragmentation, which can be useful for structural elucidation[5].

Key Mass-to-Charge Ratios (m/z):

m/zProposed FragmentSignificance
161/163[C₄H₄ClN₃O₂]⁺Molecular ion (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine.
115/117[M - NO₂]⁺Loss of the nitro group.
81[C₃H₂N₂Cl]⁺Further fragmentation of the imidazole ring.
42[C₂H₂N]⁺A common fragment in imidazole-containing compounds.

Data sourced from PubChem and interpreted based on common fragmentation patterns of nitroimidazoles.[6]

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry is a suitable technique for volatile and thermally stable compounds like 4-chloro-1-methyl-5-nitro-1H-imidazole.

1. Sample Preparation:

  • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

2. GC-MS System Parameters:

  • Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Oven Program: A temperature ramp (e.g., starting at 100 °C, ramping to 280 °C) is used to elute the compound from the column.
  • Ion Source: Use a standard electron ionization source at 70 eV.
  • Mass Analyzer: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).

3. Data Analysis:

  • Identify the peak corresponding to the compound in the total ion chromatogram.
  • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
  • Compare the obtained spectrum with library spectra for confirmation.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

SpectroscopicWorkflow cluster_NMR NMR Analysis cluster_IR IR Analysis (ATR) cluster_MS MS Analysis (GC-MS) NMR_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) NMR_Acq Data Acquisition (¹H and ¹³C spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc IR_Back Background Scan (Clean Crystal) IR_Sample Sample Scan (Apply Pressure) IR_Back->IR_Sample IR_Spec Generate Spectrum IR_Sample->IR_Spec MS_Prep Sample Preparation (Dilute Solution) MS_Inject GC Injection & Separation MS_Prep->MS_Inject MS_Ionize EI Ionization (70 eV) MS_Inject->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze Compound 4-chloro-1-methyl-5-nitro-1H-imidazole cluster_NMR cluster_NMR Compound->cluster_NMR Elucidate C-H Framework cluster_IR cluster_IR Compound->cluster_IR Identify Functional Groups cluster_MS cluster_MS Compound->cluster_MS Determine MW & Fragmentation

Caption: General workflow for comprehensive spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provides a detailed molecular portrait of 4-chloro-1-methyl-5-nitro-1H-imidazole. The predicted NMR data, in conjunction with the experimental IR and MS data, offers a self-validating system for the structural confirmation of this compound. These analytical protocols and the interpreted data serve as a valuable resource for researchers in the field of drug development, facilitating quality control, reaction monitoring, and the rational design of new therapeutic agents based on the nitroimidazole scaffold.

References

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • PubChem. 5-Chloro-1-methyl-4-nitroimidazole. [Link]

  • ResearchGate. 1-Methyl-5-nitro-1H-imidazole. [Link]

  • NIST WebBook. 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. [Link]

  • SIELC Technologies. 1-Methyl-5-chloro-4-nitroimidazole. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. [Link]

  • ResearchGate. Direct spectrophotometric determination of 5-nitroimidazoles -A review. [Link]

  • Google Patents. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Chemistry LibreTexts. Electron Ionization. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

Sources

pharmacokinetics and pharmacodynamics of 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 4-chloro-1-methyl-5-nitro-1H-imidazole

Authored by: A Senior Application Scientist

Foreword: The nitroimidazole scaffold is a cornerstone in medicinal chemistry, yielding life-saving therapeutics against anaerobic infections and certain cancers.[1] 4-chloro-1-methyl-5-nitro-1H-imidazole is a key intermediate in the synthesis of various pharmaceuticals, including the immunosuppressant azathioprine.[2][3] While specific pharmacokinetic and pharmacodynamic data for this particular intermediate are not extensively published, its structural class allows for a scientifically grounded exploration of its expected biological behavior. This guide provides an in-depth analysis based on the well-established principles of nitroimidazole pharmacology, offering researchers and drug development professionals a framework for its study and potential applications.

Molecular Profile and Significance

4-chloro-1-methyl-5-nitro-1H-imidazole is a substituted nitroimidazole with the molecular formula C₄H₄ClN₃O₂ and a molecular weight of 161.55 g/mol .[4] Its chemical structure is characterized by an imidazole ring substituted with a methyl group at position 1, a chloro group at position 4, and a nitro group at position 5. The presence and position of the nitro group are critical to its anticipated biological activity.

PropertyValueSource
Molecular Formula C₄H₄ClN₃O₂[4]
Molecular Weight 161.55 g/mol [4]
CAS Number 4897-25-0 (for 5-chloro-1-methyl-4-nitroimidazole)[4]
Melting Point 148-150 °C[4]

Predicted Pharmacokinetics: An Inferred Journey Through the Body

The pharmacokinetic profile of 4-chloro-1-methyl-5-nitro-1H-imidazole can be inferred from the behavior of well-studied nitroimidazoles like metronidazole.[5]

Absorption

Given its relatively small molecular size and likely lipophilicity, 4-chloro-1-methyl-5-nitro-1H-imidazole is expected to be well-absorbed orally. Nitroimidazoles, as a class, generally exhibit high bioavailability.[5]

Distribution

Following absorption, the compound is anticipated to distribute widely throughout the body, consistent with other nitroimidazoles which have a low degree of plasma protein binding (<20%) and a volume of distribution ranging from 0.51 to 1.1 L/kg.[5] This suggests it would penetrate various tissues, including the central nervous system.[5]

Metabolism: The Crux of Bioactivation

The metabolism of 5-nitroimidazoles is central to their biological activity and proceeds via the reduction of the nitro group. This process is significantly more efficient in anaerobic environments, such as those found in anaerobic bacteria or hypoxic tumor cells.

The proposed metabolic activation pathway involves a series of electron transfers to the nitro group, leading to the formation of highly reactive intermediates:

  • Nitro Radical Anion Formation: The nitro group undergoes a one-electron reduction to form a nitro radical anion.

  • Further Reduction: This radical can be further reduced to nitroso and hydroxylamine derivatives.

  • Macromolecular Damage: These reactive species are electrophilic and can covalently bind to and damage cellular macromolecules, including DNA, leading to strand breakage and cell death.[5]

In some resistant organisms, an alternative metabolic pathway may exist where the nitro group is fully reduced to a non-toxic amine derivative, preventing the formation of the cytotoxic intermediates.[6]

Metabolic Activation of 4-chloro-1-methyl-5-nitro-1H-imidazole Parent_Compound 4-chloro-1-methyl-5-nitro-1H-imidazole (Pro-drug) Nitro_Radical Nitro Radical Anion Parent_Compound->Nitro_Radical + e- (Nitroreductase) Inactive_Amine Inactive Amine Metabolite (Resistance) Parent_Compound->Inactive_Amine + 6e- (in resistant organisms) Reactive_Intermediates Nitroso & Hydroxylamine Derivatives Nitro_Radical->Reactive_Intermediates + e- DNA_Damage DNA Strand Breakage & Cell Death Reactive_Intermediates->DNA_Damage

Caption: Proposed metabolic activation pathway.

Excretion

It is anticipated that 4-chloro-1-methyl-5-nitro-1H-imidazole and its metabolites would be primarily excreted in the urine, with a smaller portion eliminated in the feces, mirroring the excretion pattern of metronidazole.[5]

Pharmacodynamics: The Molecular Mechanism of Action

The pharmacodynamic effects of 4-chloro-1-methyl-5-nitro-1H-imidazole are intrinsically linked to its reductive metabolism.

Mechanism of Action

The prevailing mechanism of action for nitroimidazoles involves the generation of cytotoxic metabolites that induce cellular damage.[5]

Pharmacodynamic Mechanism of 4-chloro-1-methyl-5-nitro-1H-imidazole cluster_cell Anaerobic Cell / Hypoxic Tumor Cell Drug_Entry Drug Entry (Passive Diffusion) Reductive_Activation Reductive Activation (by Nitroreductases) Drug_Entry->Reductive_Activation Radical_Formation Formation of Reactive Nitroso and Hydroxylamine Intermediates Reductive_Activation->Radical_Formation Macromolecule_Interaction Interaction with Cellular Macromolecules Radical_Formation->Macromolecule_Interaction DNA_Damage DNA Damage Macromolecule_Interaction->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: The proposed mechanism of action.

Anticipated Antimicrobial and Antineoplastic Activity

Due to its nitroimidazole core, 4-chloro-1-methyl-5-nitro-1H-imidazole is expected to exhibit activity against:

  • Anaerobic Bacteria: Organisms that possess the necessary nitroreductases for drug activation.

  • Protozoa: Such as Giardia lamblia and Trichomonas vaginalis.[7]

  • Hypoxic Tumors: The low-oxygen environment of solid tumors can facilitate the reductive activation of nitroimidazoles, making them potential radiosensitizers.

Toxicological Profile

Safety data for the regioisomer 5-chloro-1-methyl-4-nitroimidazole indicates potential hazards.

Hazard StatementClassification
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Data sourced from PubChem CID 21010.[8]

Given that some nitroimidazoles have shown mutagenic potential in bacterial assays (Ames test), this is a critical parameter to evaluate for any new derivative.

Essential Experimental Protocols for Characterization

To move from an inferred to a confirmed pharmacological profile, the following experimental protocols are indispensable.

Protocol for In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of the compound in a controlled in vitro system.

Methodology:

  • Prepare Liver Microsomes: Obtain cryopreserved human or rat liver microsomes. Thaw and dilute to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

  • Initiate Reaction: Add the test compound (final concentration, e.g., 1 µM) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Start Metabolism: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½).

Protocol for Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of the compound.

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Exposure: Mix the test compound at various concentrations with the bacterial culture and, if required, the S9 mix.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Summary and Future Directions

4-chloro-1-methyl-5-nitro-1H-imidazole, while primarily recognized as a chemical intermediate, possesses a molecular architecture that strongly suggests a pharmacological profile characteristic of the nitroimidazole class. Its activity is likely dependent on reductive activation in hypoxic environments, leading to DNA damage in susceptible organisms.

The path forward requires empirical validation of these inferred properties. Detailed studies on its ADME profile, antimicrobial and antineoplastic efficacy, and a comprehensive toxicological evaluation are essential next steps. The synthesis and evaluation of derivatives could also yield novel therapeutic agents with enhanced potency and safety profiles.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Available at: [Link]

  • Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Available at: [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PMC. Available at: [Link]

  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Google Patents.
  • 5-Chloro-1-methyl-4-nitroimidazole. PubChem. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. ResearchGate. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • 4-Nitroimidazole. PubChem. Available at: [Link]

  • Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis. PubMed. Available at: [Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • The Crucial Role of 5-Chloro-1-methyl-4-nitroimidazole in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 4-Chloro-1-methyl-5-nitro-1H-imidazole: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic microbes and as a radiosensitizer in oncology. 4-chloro-1-methyl-5-nitro-1H-imidazole, a member of this class, presents a compelling case for therapeutic development, predicated on the established bio-reductive activation mechanism of nitroaromatics. This technical guide provides a comprehensive framework for elucidating the therapeutic targets of this compound. By integrating foundational knowledge of nitroimidazole chemistry with a structured, multi-pronged experimental strategy, we aim to empower researchers to systematically unravel its mechanism of action and accelerate its translation into clinical applications. This document eschews a rigid template, instead offering a logical progression from hypothesized mechanisms to robust, validated target identification and characterization.

Foundational Insights: The Nitroimidazole Paradigm

Nitroimidazoles are a class of prodrugs that require intracellular reductive activation to exert their cytotoxic effects.[1][2] This activation is predominantly carried out by nitroreductase enzymes, which are abundant in anaerobic organisms and in the hypoxic microenvironments of solid tumors.[3][4] The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which can induce cellular damage through multiple mechanisms.[5] The primary mode of action for many nitroimidazoles is the induction of DNA damage, including strand breaks.[2][6]

4-chloro-1-methyl-5-nitro-1H-imidazole, as a 4-nitroimidazole derivative, is hypothesized to follow this general mechanism. Notably, related 4-nitroimidazoles have been investigated as radiosensitizers, suggesting a potential application in oncology.[7][8][9][10] The presence of a chlorine atom at the 4-position and a nitro group at the 5-position influences the compound's electron affinity, which is a key determinant of its reduction potential and, consequently, its biological activity.[7]

The central hypothesis is that 4-chloro-1-methyl-5-nitro-1H-imidazole is a hypoxia-activated prodrug whose therapeutic efficacy is mediated by the covalent modification of key biological macromolecules by its reactive metabolites, leading to downstream events such as DNA damage, induction of oxidative stress, and mitochondrial dysfunction. The following sections outline a comprehensive strategy to identify these primary targets and elucidate the subsequent pathological sequelae.

A Phased Approach to Target Deconvolution

The identification of therapeutic targets for a novel compound is a multi-step process that begins with broad, phenotypic observations and progressively narrows down to specific molecular interactions. We propose a three-phased approach for the characterization of 4-chloro-1-methyl-5-nitro-1H-imidazole's targets.

Phase I: Cellular Phenotyping and Mechanistic Validation

This initial phase aims to confirm the hypothesized cellular effects of 4-chloro-1-methyl-5-nitro-1H-imidazole and establish the conditions under which it is most active.

Phase II: Unbiased Target Identification

Following the confirmation of its cellular effects, the next phase employs unbiased, proteome-wide approaches to identify the direct binding partners of the activated compound.

Phase III: Target Validation and Pathway Analysis

The final phase focuses on validating the identified targets and understanding their role in the compound's overall mechanism of action.

Detailed Experimental Protocols and Workflows

Phase I: Cellular Phenotyping and Mechanistic Validation

Objective: To characterize the cellular effects of 4-chloro-1-methyl-5-nitro-1H-imidazole and confirm its hypoxia-selective activity.

3.1. Hypoxia-Selective Cytotoxicity Assays

  • Rationale: To determine if the compound exhibits enhanced toxicity under hypoxic conditions, which is a hallmark of nitroimidazole prodrugs.

  • Methodology:

    • Culture selected cancer cell lines (e.g., colorectal, pancreatic, head and neck) known to have hypoxic regions.

    • Expose cells to a dose-range of 4-chloro-1-methyl-5-nitro-1H-imidazole under both normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions.

    • After a defined incubation period (e.g., 24-72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the IC50 values under both conditions and determine the hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia).

3.2. DNA Damage Assessment

  • Rationale: To investigate the primary hypothesized mechanism of action – induction of DNA damage.

  • Methodology: Alkaline Comet Assay [11][12][13][14][15]

    • Treat cells with the compound under normoxic and hypoxic conditions.

    • Embed single cells in a low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoid.

    • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and visualize using fluorescence microscopy.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

3.3. Oxidative Stress and Mitochondrial Function

  • Rationale: The reductive activation of nitroimidazoles can lead to the generation of reactive oxygen species (ROS) and impair mitochondrial function.

  • Methodologies:

    • ROS Detection (DCFDA Assay): [16][17][18][19]

      • Load cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

      • Treat with the compound.

      • In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

      • Measure the fluorescence intensity using a plate reader or flow cytometer.

    • Mitochondrial Membrane Potential (JC-1 Assay): [20][21][22]

      • Stain cells with the JC-1 dye.

      • In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red.

      • In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.

      • Quantify the ratio of red to green fluorescence to assess mitochondrial health.

Parameter Assay Principle Expected Outcome with 4-chloro-1-methyl-5-nitro-1H-imidazole
Cytotoxicity MTT / CellTiter-GloMeasures metabolic activity as an indicator of cell viability.Increased cytotoxicity (lower IC50) under hypoxic conditions.
DNA Damage Alkaline Comet AssayElectrophoretic separation of damaged DNA fragments.Increased DNA fragmentation (longer comet tails) in treated cells, particularly under hypoxia.
Oxidative Stress DCFDA AssayFluorometric detection of reactive oxygen species.Increased fluorescence, indicating elevated ROS levels.
Mitochondrial Health JC-1 AssayRatiometric fluorescence measurement of mitochondrial membrane potential.A shift from red to green fluorescence, indicating mitochondrial depolarization.
Phase II: Unbiased Target Identification

Objective: To identify the direct molecular targets of the activated 4-chloro-1-methyl-5-nitro-1H-imidazole.

3.4. Chemoproteomic Approaches

  • Rationale: The reactive metabolites of the compound are expected to form covalent adducts with cellular proteins. Chemoproteomics can identify these modified proteins.[23][24][25][26][27][28]

  • Workflow: Affinity-Based Protein Profiling [23][26][29]

    • Probe Synthesis: Synthesize a derivative of 4-chloro-1-methyl-5-nitro-1H-imidazole that incorporates a bio-orthogonal handle (e.g., an alkyne or azide group) for subsequent "click" chemistry and a reporter tag (e.g., biotin) for affinity purification.

    • Cellular Labeling: Treat cells with the probe under hypoxic conditions to allow for its reductive activation and covalent binding to target proteins.

    • Lysis and "Click" Reaction: Lyse the cells and perform a click reaction to attach a biotin tag to the probe-protein adducts.

    • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein complexes.

    • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.5. Genetic Screening

  • Rationale: To identify genes whose loss or overexpression confers resistance or sensitivity to the compound, thereby pointing to its target or pathway.[30][31][32][33][34]

  • Workflow: CRISPR-Cas9 Knockout Screen

    • Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cancer cells.

    • Compound Treatment: Treat the cell population with a sublethal dose of 4-chloro-1-methyl-5-nitro-1H-imidazole.

    • Selection: Continue to culture the cells, allowing for the enrichment of cells with knockouts that confer resistance and the depletion of cells with knockouts that confer sensitivity.

    • Next-Generation Sequencing: Isolate genomic DNA from the surviving cell population and use next-generation sequencing to identify the guide RNAs (and therefore the genes) that are enriched or depleted.

Phase III: Target Validation and Pathway Analysis

Objective: To confirm the interaction between the compound and the identified targets and to understand their role in the observed cellular phenotype.

3.6. In Vitro Binding Assays

  • Rationale: To confirm a direct interaction between the compound and the purified candidate target proteins.

  • Methodologies:

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamics.

    • Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time to determine association and dissociation kinetics.

3.7. Target Engagement in Cells

  • Rationale: To verify that the compound interacts with the target protein in a cellular context.

  • Methodology: Cellular Thermal Shift Assay (CETSA)

    • Treat intact cells with the compound.

    • Heat the cell lysate to various temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. Binding of the compound is expected to stabilize the protein, leading to a higher melting temperature.

3.8. Functional Validation

  • Rationale: To demonstrate that the interaction with the target is responsible for the compound's biological effects.

  • Methodologies:

    • Gene Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the target protein and assess whether this phenocopies or alters the sensitivity to the compound.

    • Overexpression of a Resistant Mutant: If a specific binding site is identified, introduce a mutated, non-binding form of the target protein and determine if it confers resistance to the compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized mechanism of action and the experimental workflows.

MOA cluster_prodrug Prodrug cluster_activation Reductive Activation (Hypoxia) cluster_metabolites Reactive Metabolites cluster_targets Cellular Targets cluster_effects Downstream Effects Prodrug 4-Chloro-1-methyl- 5-nitro-1H-imidazole Activation Nitroreductases (e.g., in tumor cells) Prodrug->Activation Enzymatic Reduction Metabolites Nitro Radical Anion, Nitroso, Hydroxylamine Activation->Metabolites DNA DNA Metabolites->DNA Covalent Modification Proteins Proteins Metabolites->Proteins Covalent Modification Lipids Lipids Metabolites->Lipids Covalent Modification Mito_Dysfunction Mitochondrial Dysfunction Metabolites->Mito_Dysfunction DNA_Damage DNA Strand Breaks DNA->DNA_Damage Oxidative_Stress ROS Production Proteins->Oxidative_Stress Lipids->Oxidative_Stress Cell_Death Cell Death / Radiosensitization DNA_Damage->Cell_Death Oxidative_Stress->Cell_Death Mito_Dysfunction->Cell_Death

Caption: Hypothesized mechanism of action of 4-chloro-1-methyl-5-nitro-1H-imidazole.

Workflow cluster_phase1 Phase I: Phenotyping cluster_phase2 Phase II: Target ID cluster_phase3 Phase III: Validation P1_Start Start: Compound Synthesis and Characterization P1_Cyto Hypoxia-Selective Cytotoxicity Assay P1_Start->P1_Cyto P1_DNA DNA Damage Assay (Comet Assay) P1_Start->P1_DNA P1_ROS Oxidative Stress Assay (DCFDA) P1_Start->P1_ROS P1_Mito Mitochondrial Function (JC-1 Assay) P1_Start->P1_Mito P1_End Confirmed Hypoxia-Selective Activity and MOA Hallmarks P1_Cyto->P1_End P1_DNA->P1_End P1_ROS->P1_End P1_Mito->P1_End P2_Chem Chemoproteomics (Affinity Purification) P1_End->P2_Chem P2_Gen Genetic Screening (CRISPR Knockout) P1_End->P2_Gen P2_End Candidate Target List P2_Chem->P2_End P2_Gen->P2_End P3_Bind In Vitro Binding Assays (ITC, SPR) P2_End->P3_Bind P3_Engage Cellular Target Engagement (CETSA) P2_End->P3_Engage P3_Func Functional Validation (Knockdown/Overexpression) P3_Bind->P3_Func P3_Engage->P3_Func P3_End Validated Therapeutic Target(s) P3_Func->P3_End

Caption: Experimental workflow for target deconvolution.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive evaluation of 4-chloro-1-methyl-5-nitro-1H-imidazole as a potential therapeutic agent. By beginning with foundational cellular assays and progressing to sophisticated, unbiased target identification and validation techniques, researchers can build a compelling, data-driven narrative of the compound's mechanism of action. The successful identification and validation of its therapeutic targets will be a critical step in its journey from a promising chemical entity to a novel therapeutic intervention, particularly in the context of oncology and infectious diseases characterized by anaerobic or hypoxic environments.

References

  • DCF-DA Assay Protocol. (n.d.). Retrieved from [Link]

  • Hall, C. I., Reese, M. L., Weerapana, E., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 59–66.
  • Semenza, G. L. (2012). Hypoxia-inducible factors: mediators of cancer progression and targets for cancer therapy. Trends in pharmacological sciences, 33(4), 207–214.
  • Wardman, P. (2007). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British journal of radiology, 80 Spec No 1, S2–S13.
  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel, Switzerland), 15(2), 187.
  • Pandey, A., & De, S. (2020).
  • Hart, T., Chandrashekhar, M., Aregger, M., Steinhart, Z., Brown, K. R., MacLeod, G., Mis, M., Zimmermann, M., Fracassoli, A., Mercadante, D., Reuven, N., Sanford, E., Moffat, J., & Gingras, A. C. (2015). High-Resolution CRISPR Screens Reveal Fitness Genes and Genotype-Specific Cancer Liabilities. Cell, 163(6), 1515–1526.
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Azqueta, A., & Collins, A. R. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Methods in molecular biology (Clifton, N.J.), 2339, 13–21.
  • Bantscheff, M., & Lemeer, S. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Methods in molecular biology (Clifton, N.J.), 790, 139–159.
  • Semenza, G. L. (2024). Hypoxia-inducible factor in cancer: from pathway regulation to therapeutic opportunity.
  • Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Retrieved from [Link]

  • Discovery On Target. (2024). Target Identification Strategies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Li, J., Zhang, L., & Yao, X. (2022). Chemoproteomic strategies for drug target identification. A) Affinity-based target profiling. Frontiers in Chemistry, 10, 989733.
  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Nissan, Y. M. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Future medicinal chemistry, 7(5), 601–623.
  • Jamieson, S. M. F., Gu, Y., Manesh, D. M., Yuan, Z., Bashir, S., Flanagan, J. U., Singleton, D. C., Smaill, J. B., & Patterson, A. V. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules (Basel, Switzerland), 28(11), 4496.
  • Gilbert, L. A., Horlbeck, M. A., Adamson, B., Villalta, J. E., Chen, Y., Whitehead, E. H., Guimaraes, C., Panning, B., Schneidman-Duhovny, D., Fish, L., Frick, S., Sali, A., Kampmann, M., & Weissman, J. S. (2014).
  • Biocompare. (2019, May 30). Target Identification and Drug Discovery with CRISPR. Retrieved from [Link]

  • Nexcelom Bioscience. (n.d.). Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. Retrieved from [Link]

  • Drug Hunter. (2025, November 3). Reimagining Druggability using Chemoproteomic Platforms. Retrieved from [Link]

  • Wicks, A. J., & Semenza, G. L. (2022). Hypoxia-inducible factors: cancer progression and clinical translation.
  • Williams, E. M., & Rylance, J. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS microbiology reviews, 32(3), 445–461.
  • McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

  • Wang, X., & Fang, H. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3661.
  • Al-Mugheiry, T. S., & Al-Kharousi, N. (2023). Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. International journal of molecular sciences, 24(13), 11096.
  • Lim, J. Y. C., & Lee, B. (2025). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Journal of Biological Chemistry, 301(1), 107936.
  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]

  • Zhang, Y., & Yang, Y. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules (Basel, Switzerland), 28(18), 6563.
  • Lonsdale, R., & Ward, R. A. (2018). Chemoproteomic methods for covalent drug discovery. Chemical Society reviews, 47(11), 3843–3856.
  • Chen, Y., Zhang, Y., & Wang, Y. (2025). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. Environment & health, 3(3), 100133.
  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187.
  • Lu, Y., Liu, Y., & Yang, C. (2022, October 5). DNA Damage Evaluation Using Comet Assay | Protocol Preview. JoVE. Retrieved from [Link]

  • Hay, M. P., Pruijn, F. B., Gamage, S. A., Liyanage, H. D. S., Kovacs, M. S., Patterson, A. V., & Denny, W. A. (2009). Substituent Effects on the Properties of Nitro seco-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (nitroCBI) Prodrugs of DNA Minor Groove Alkylating Agents. Journal of medicinal chemistry, 52(22), 7275–7289.
  • ChemPro Innovations. (n.d.). Chemoproteomic Analysis of Covalent Drug Target. Retrieved from [Link]

  • Kaelin, W. G., Jr. (2022). Hypoxia-Inducible Factors in Cancer. Cancer research, 82(2), 183–186.
  • Zhang, Z., Liu, H., Zhang, S., Li, Y., & Wang, X. (2017). A novel nitroreductase-enhanced MRI contrast agent and its potential application in bacterial imaging. Scientific reports, 7(1), 17006.
  • Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]

  • Horizon Discovery. (2015, October 26). How CRISPR–Cas9 Screening will revolutionize your drug development programs. Retrieved from [Link]

  • Skov, K. A., & Farrell, N. P. (1990). Radiosensitization by metal complexes of 4(5)-nitroimidazole.
  • Belyanskaya, L., & Gehringer, M. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Drug Hunter. Retrieved from [Link]

  • Smithen, C. E., & Clarke, E. D. (1981). Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro. British journal of cancer, 44(4), 535–541.
  • Cell Biolabs, Inc. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Life Technologies. (2015, April 14). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]

  • Hay, M. P., Wilson, W. R., Moselen, J. W., Palmer, B. D., & Denny, W. A. (1994). Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. Journal of medicinal chemistry, 37(3), 381–391.
  • Fitzpatrick, D. A., Heindel, N. D., Egolf, R. A., & Walton, H. (1989). Radiosensitization of human colorectal tumor cells by 4-nitro-5-sulfonatoimidazoles.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4-Chloro-1-methyl-5-nitro-1H-imidazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, historically recognized for its antimicrobial properties. However, its true potential is realized through the principle of bioreductive activation, a mechanism that enables selective cytotoxicity in hypoxic environments. This characteristic makes nitroimidazole derivatives, such as 4-chloro-1-methyl-5-nitro-1H-imidazole, highly valuable tools for developing advanced therapeutics, particularly hypoxia-activated prodrugs (HAPs) for solid tumors and novel antimicrobial agents. This guide provides an in-depth exploration of 4-chloro-1-methyl-5-nitro-1H-imidazole, detailing its mechanism of action, core applications, and comprehensive, field-tested protocols for its evaluation in a drug discovery setting.

Section 1: Compound Profile and Handling

4-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) is a key intermediate and pharmacophore. Its chemical structure, featuring an electron-withdrawing nitro group, is central to its biological activity.

Table 1: Physicochemical Properties of 4-Chloro-1-methyl-5-nitro-1H-imidazole

PropertyValueSource
CAS Number 4897-25-0[1]
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol [1]
Appearance Pale yellow solid[2]
Melting Point 148-150 °C
Solubility Slightly soluble in Chloroform, Methanol[2]
Storage Inert atmosphere, 2-8°C[1]

Safety & Handling:

  • Hazard Statements: H302: Harmful if swallowed.[2][3]

  • Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask. Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Rationale: As with many nitroaromatic compounds, potential mutagenicity should be considered.[4] Proper handling procedures are essential to minimize exposure risk to laboratory personnel.

Section 2: The Scientific Rationale: Mechanism of Bioreductive Activation

The therapeutic selectivity of nitroimidazoles hinges on their behavior as prodrugs. In well-oxygenated (normoxic) tissues, the compound is relatively inert. However, in low-oxygen (hypoxic) environments, characteristic of solid tumors and anaerobic infections, it undergoes enzymatic reduction.[5][6]

This process is initiated by one-electron reductases (e.g., NADPH:cytochrome P450 reductase).[5]

  • One-Electron Reduction: The nitro group (R-NO₂) accepts an electron, forming a nitro radical anion (R-NO₂⁻).

  • Oxygen-Dependent Futile Cycle: In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent nitro compound, producing a superoxide radical. This "futile cycle" prevents the accumulation of toxic metabolites in healthy, oxygenated tissues.[5][7]

  • Hypoxic Activation: In the absence of sufficient oxygen, the nitro radical anion undergoes further reduction steps, forming highly reactive nitroso (R-NO) and hydroxylamine (R-NHOH) species.[5][7]

  • Cellular Damage: These reactive intermediates are potent electrophiles that can covalently bind to and damage critical cellular macromolecules, including DNA and proteins, leading to strand breakage and ultimately, cell death.[8]

G cluster_normoxia Normoxic Conditions (Healthy Tissue) cluster_hypoxia Hypoxic Conditions (e.g., Tumor Core) Prodrug_N Nitroimidazole (R-NO₂) Radical_N Nitro Radical Anion (R-NO₂⁻) Prodrug_N->Radical_N 1e⁻ Reduction (Reductases) Radical_N->Prodrug_N Rapid Re-oxidation NoEffect No Cytotoxicity Radical_N->NoEffect O2_N Oxygen (O₂) Prodrug_H Nitroimidazole (R-NO₂) Radical_H Nitro Radical Anion (R-NO₂⁻) Prodrug_H->Radical_H 1e⁻ Reduction Reactive_H Reactive Species (R-NO, R-NHOH) Radical_H->Reactive_H Further Reduction (No O₂ present) Damage_H DNA/Protein Damage Reactive_H->Damage_H CellDeath Cell Death Damage_H->CellDeath

Figure 1: Bioreductive activation of nitroimidazoles under normoxic vs. hypoxic conditions.

Section 3: Core Applications in Drug Discovery

The unique properties of 4-chloro-1-methyl-5-nitro-1H-imidazole make it a versatile starting point for several therapeutic strategies.

  • Hypoxia-Activated Anticancer Prodrugs: Solid tumors often outgrow their blood supply, creating regions of significant hypoxia.[9] These regions are resistant to conventional chemotherapy and radiotherapy but are ideal targets for bioreductive drugs.[5][9] CMNI can serve as a "trigger" moiety, which, upon reduction, releases a potent cytotoxic "effector" molecule.

  • Radiosensitizers: Hypoxic cells are notoriously resistant to radiation therapy, which relies on oxygen to "fix" radiation-induced DNA damage. By mimicking the electron-affinic properties of oxygen, nitroimidazoles can sensitize hypoxic tumor cells to the effects of radiation, increasing the efficacy of treatment.[10][11][12]

  • Antimicrobial Agents: The foundational application of nitroimidazoles is in treating infections caused by anaerobic bacteria and protozoa.[] The same principle of reductive activation applies, as these organisms thrive in low-oxygen environments and possess the necessary nitroreductase enzymes.[8][] CMNI can be a scaffold for developing new generations of antimicrobials to combat resistance.

Section 4: Experimental Protocols & Workflows

A logical progression is crucial when evaluating novel compounds derived from CMNI. The following protocols provide a robust framework for in vitro assessment.

G cluster_workflow Drug Discovery Workflow for CMNI Derivatives Start Synthesize CMNI Derivative Screen Protocol 1: Hypoxia-Selective Cytotoxicity Assay Start->Screen Damage Protocol 2: DNA Damage Assessment Screen->Damage If HCR > 10 Target Target Identification (Advanced) Damage->Target Lead Lead Optimization (SAR Studies) Damage->Lead Target->Lead End In Vivo Studies Lead->End

Figure 2: A generalized workflow for the preclinical evaluation of a CMNI-based compound.
Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity Assessment

Objective: To determine if the test compound exhibits greater cytotoxicity under hypoxic conditions compared to normoxic conditions. The key metric is the Hypoxia Cytotoxicity Ratio (HCR).[14]

Causality: This is the foundational experiment. A high HCR (typically >10) is the primary indicator of successful hypoxia-selective activation and warrants further investigation. If a compound is equally toxic in normoxia and hypoxia, it is not functioning as a true hypoxia-activated prodrug.

Materials:

  • Cancer cell line (e.g., HCT116, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound (CMNI derivative) dissolved in DMSO

  • Positive control (e.g., Tirapazamine or Evofosfamide)

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Standard tissue culture incubator (37°C, 5% CO₂, 21% O₂)

  • Hypoxic chamber or incubator (37°C, 5% CO₂, <0.1% O₂)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in the normoxic incubator.

  • Compound Preparation: Prepare a 2x concentration serial dilution of the test compound in complete medium. Include a vehicle control (DMSO only) and a positive control.

  • Dosing: Remove plates from the incubator. Add 100 µL of the 2x compound dilutions to the corresponding wells containing 100 µL of medium, resulting in a 1x final concentration. Prepare two identical plates.

  • Incubation:

    • Place one plate in the normoxic incubator.

    • Place the second plate in the hypoxic chamber.

    • Incubate both plates for a duration relevant to the compound's expected mechanism (typically 48-72 hours).

  • Viability Assessment: After incubation, remove plates from their respective environments. Allow the hypoxic plate to re-equilibrate to normoxia for 30-60 minutes. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a luminometer or fluorometer.

  • Analysis:

    • Normalize the data to the vehicle-treated controls (set as 100% viability).

    • Plot the dose-response curves for both normoxic and hypoxic conditions.

    • Calculate the IC₅₀ (concentration inhibiting 50% of cell growth) for each condition.

    • Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (Normoxic) / IC₅₀ (Hypoxic) .

Table 2: Example Data Summary for a Hypothetical CMNI Derivative

CompoundConditionIC₅₀ (µM)HCR
Derivative X Normoxic (21% O₂)15782.6
Hypoxic (<0.1% O₂)1.9
Tirapazamine Normoxic (21% O₂)8556.7
(Control)Hypoxic (<0.1% O₂)1.5
Protocol 2: Evaluation of Hypoxia-Induced DNA Damage (γ-H2AX Assay)

Objective: To visually and quantitatively confirm that the compound's hypoxia-selective cytotoxicity is mediated by DNA damage.

Causality: The bioreductive activation of nitroimidazoles is known to produce reactive species that cause DNA strand breaks.[15] A key early event in the DNA damage response is the phosphorylation of histone H2AX to form γ-H2AX. An increase in γ-H2AX foci specifically under hypoxic conditions provides strong mechanistic evidence linking activation to DNA damage.

Materials:

  • Cells grown on sterile glass coverslips in a 6-well plate

  • Test compound at a relevant concentration (e.g., 5x hypoxic IC₅₀)

  • Normoxic and hypoxic incubators

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-phospho-Histone H2AX (Ser139) antibody

  • Secondary antibody: Fluorescently-conjugated anti-primary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on coverslips and allow them to adhere overnight.

  • Treatment: Treat cells with the test compound or vehicle under both normoxic and hypoxic conditions for a defined period (e.g., 4-24 hours).

  • Fixation: Wash the cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS. Block non-specific antibody binding with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash with PBS. Stain with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the results by counting the number of distinct γ-H2AX foci per nucleus.

    • Expected Outcome: A statistically significant increase in the number of γ-H2AX foci per cell in the compound-treated hypoxic group compared to all other groups (hypoxic vehicle, normoxic vehicle, normoxic compound-treated).

Section 5: Considerations for Lead Optimization

Initial promising results with a CMNI-based compound should be followed by structure-activity relationship (SAR) studies. Key considerations include:

  • Modulating Electron Affinity: The reduction potential of the nitroimidazole ring is a critical parameter. Modifications to other positions on the ring can fine-tune this property, potentially improving the HCR or matching the compound to the reductase profile of specific tumors.

  • The Effector Moiety: If CMNI is used as a trigger, the choice of the released cytotoxic agent is paramount. Its potency, mechanism of action, and release kinetics must be carefully optimized.

  • Pharmacokinetics: Properties such as solubility, stability, and metabolic profile must be addressed to ensure the compound can effectively reach the hypoxic tumor regions in vivo.[16]

Section 6: Conclusion

4-chloro-1-methyl-5-nitro-1H-imidazole is more than a simple chemical intermediate; it is a powerful building block for designing targeted therapies that exploit the unique tumor microenvironment. Its utility as a bioreductive trigger for hypoxia-activated prodrugs and radiosensitizers offers a compelling strategy to overcome treatment resistance in solid tumors. By employing rigorous and mechanistically-driven protocols, researchers can effectively harness the potential of this versatile scaffold to develop the next generation of precision medicines.

References

  • Bansal, A., & Kumar, P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4939. [Link]

  • Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]

  • O'Donnell, P. H., et al. (2021). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Molecular Cancer Therapeutics, 20(11), 2235-2246. [Link]

  • Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec Iss 1), S3-S17. [Link]

  • Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents in Medicinal Chemistry, 11(7), 687-691. [Link]

  • Dennis, M. F., et al. (1991). Mechanism of action of some bioreducible 2-nitroimidazoles: comparison of in vitro cytotoxicity and ability to induce DNA strand breakage. International Journal of Radiation Biology, 59(3), 641-653. [Link]

  • Gaber, K., et al. (2023). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Archiv der Pharmazie, 356(11), e2300227. [Link]

  • Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 823. [Link]

  • Peterson, L. M., & Egeland, C. Z. (2020). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 9(11), 748. [Link]

  • Ram, L. A., & Boudreau, M. W. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Inorganic Biochemistry, 145, 41-57. [Link]

  • Chinese Patent CN101948435A. (2011). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.

Sources

Application of 4-chloro-1-methyl-5-nitro-1H-imidazole in Parasitology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-chloro-1-methyl-5-nitro-1H-imidazole in parasitology research. With full editorial control, this guide is structured to provide in-depth technical insights, field-proven protocols, and a strong foundation in scientific literature.

Introduction: The Potential of a Nitroimidazole Scaffold

4-chloro-1-methyl-5-nitro-1H-imidazole is a nitroimidazole derivative that holds significant promise in the field of antiparasitic drug discovery. While much of the research has focused on its derivatives, the parent compound itself serves as a crucial starting material and a subject of interest for its potential biological activity.[1] Nitroimidazoles are a class of compounds known for their efficacy against a broad spectrum of anaerobic bacteria and protozoan parasites.[2][3][4] Their mechanism of action is a cornerstone of their therapeutic success and a key area of investigation for the development of new and more effective antiparasitic agents.

The core of their activity lies in the reductive activation of the nitro group within the parasite.[5][6] This process, facilitated by the low redox potential environment of anaerobic and microaerophilic parasites, generates highly reactive nitroso and other radical species. These cytotoxic intermediates can then wreak havoc within the parasite by inducing DNA strand breaks and damaging other essential macromolecules, ultimately leading to cell death.[5][7][8]

Mechanism of Action: A Pathway to Parasite Demise

The antiparasitic effect of 5-nitroimidazoles, including 4-chloro-1-methyl-5-nitro-1H-imidazole, is a multi-step process initiated by the unique metabolic environment of susceptible parasites. The following diagram illustrates the generally accepted mechanism of action.

Mechanism_of_Action Figure 1: Proposed Mechanism of Action of 4-chloro-1-methyl-5-nitro-1H-imidazole cluster_parasite Parasite Cell (Anaerobic/Microaerophilic) Compound 4-chloro-1-methyl-5-nitro-1H-imidazole (Prodrug) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Compound->PFOR Enters Cell Activated_Compound Nitro Radical Anion (Cytotoxic Intermediate) DNA_Damage DNA Strand Breaks & Adduct Formation Activated_Compound->DNA_Damage Protein_Damage Protein Dysfunction Activated_Compound->Protein_Damage Cell_Death Parasite Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death PFOR->Activated_Compound Reductive Activation (e- transfer)

Caption: Proposed activation pathway of 4-chloro-1-methyl-5-nitro-1H-imidazole in anaerobic parasites.

The key steps in this pathway are:

  • Cellular Uptake: The prodrug, 4-chloro-1-methyl-5-nitro-1H-imidazole, passively diffuses into the parasite cell.

  • Reductive Activation: In the low-redox environment of the parasite, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) transfer electrons to the nitro group of the imidazole.[9] This reduction creates a highly reactive nitro radical anion.[6]

  • Generation of Cytotoxic Species: The unstable nitro radical anion can undergo further transformations to generate other cytotoxic intermediates, including nitrosoimidazoles.[6][10]

  • Macromolecular Damage: These reactive species indiscriminately attack and damage vital cellular components. A primary target is the parasite's DNA, where they induce strand breaks and form adducts, disrupting replication and transcription.[5][8] They can also interact with and impair the function of essential proteins.[5]

  • Cell Death: The culmination of this widespread molecular damage is the death of the parasite.

In Vitro Applications: Screening for Antiparasitic Activity

In vitro assays are the first line of investigation to determine the antiparasitic potential of a compound. These assays are crucial for determining the concentration-dependent efficacy, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Data Presentation: Efficacy of 4-chloro-1-methyl-5-nitro-1H-imidazole Derivatives

While specific data for the parent compound is limited in publicly available literature, a study on its 5-aryl derivatives demonstrates the potential of this chemical scaffold. The following table summarizes the in vitro activity of these derivatives against two common intestinal protozoan parasites.

Compound IDDerivative Structure (Aryl group at position 5)Entamoeba histolytica IC50 (µM)[1]Giardia intestinalis IC50 (µM)[1]
5a Phenyl2.893.12
5b 4-Methylphenyl3.213.54
5c 4-Methoxyphenyl4.434.12
5d 4-Fluorophenyl2.562.78
5e 4-Chlorophenyl1.721.98
5f 3-Chlorophenyl1.471.47
Metronidazole (Reference Drug)2.943.20

This data highlights that derivatization of the 4-chloro-1-methyl-5-nitro-1H-imidazole core can lead to compounds with potent antiparasitic activity, in some cases exceeding that of the standard drug, metronidazole.[1]

Experimental Protocol: In Vitro Susceptibility Assay against Protozoan Trophozoites

This protocol provides a general framework for assessing the in vitro activity of 4-chloro-1-methyl-5-nitro-1H-imidazole against trophozoite stages of parasites like Entamoeba histolytica or Giardia intestinalis.

In_Vitro_Workflow Figure 2: Workflow for In Vitro Antiparasitic Susceptibility Testing Start Start Parasite_Culture 1. Cultivate Parasite Trophozoites Start->Parasite_Culture Incubation 3. Co-incubate Parasites with Compound Parasite_Culture->Incubation Compound_Prep 2. Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Viability_Assay 4. Assess Parasite Viability (e.g., Resazurin Assay) Incubation->Viability_Assay Data_Analysis 5. Analyze Data and Determine IC50/EC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining the in vitro efficacy of antiparasitic compounds.

Materials:

  • Parasite culture (e.g., E. histolytica HK-9 strain or G. intestinalis WB strain)[1]

  • Appropriate culture medium (e.g., TYI-S-33 for E. histolytica, TYI-S-33 with bile for G. intestinalis)[1]

  • 4-chloro-1-methyl-5-nitro-1H-imidazole

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well microtiter plates

  • Resazurin sodium salt solution

  • Fluorescence plate reader

  • Anaerobic or microaerophilic incubation system (e.g., GasPak™ jar)

Protocol:

  • Parasite Culture: Maintain the parasite trophozoites in their respective axenic culture medium at 37°C. Harvest parasites during the logarithmic growth phase for the assay.

  • Compound Preparation: Prepare a stock solution of 4-chloro-1-methyl-5-nitro-1H-imidazole in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is non-toxic to the parasites (typically ≤ 0.5%).

  • Assay Setup: Seed a 96-well plate with a defined number of parasite trophozoites per well. Add the serially diluted compound to the wells. Include appropriate controls: parasites with medium only (negative control), parasites with DMSO (vehicle control), and a reference drug like metronidazole (positive control).

  • Incubation: Incubate the plate under anaerobic or microaerophilic conditions at 37°C for a predetermined period (e.g., 48-72 hours).

  • Viability Assessment: After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).

  • Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the IC50/EC50 value.

In Vivo Applications: Evaluating Efficacy in Animal Models

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of a potential antiparasitic drug. Murine models are commonly used for various parasitic infections.[11]

Experimental Protocol: In Vivo Efficacy in a Murine Model of Intestinal Parasitosis

This protocol provides a general outline for assessing the in vivo efficacy of 4-chloro-1-methyl-5-nitro-1H-imidazole in a mouse model of giardiasis or amebiasis.

In_Vivo_Workflow Figure 3: General Workflow for In Vivo Efficacy Studies Start Start Animal_Acclimatization 1. Animal Acclimatization Start->Animal_Acclimatization Infection 2. Infection of Mice with Parasite Cysts/Trophozoites Animal_Acclimatization->Infection Treatment 3. Oral Administration of Test Compound Infection->Treatment Monitoring 4. Monitoring of Clinical Signs and Parasite Load Treatment->Monitoring Endpoint_Analysis 5. Endpoint Analysis: Parasite Quantification, Histopathology Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: A typical workflow for assessing the in vivo efficacy of an antiparasitic compound in a rodent model.

Materials:

  • Laboratory mice (e.g., BALB/c or C57BL/6)[11]

  • Infective stage of the parasite (e.g., Giardia lamblia cysts or Entamoeba histolytica trophozoites)

  • 4-chloro-1-methyl-5-nitro-1H-imidazole

  • Appropriate vehicle for oral administration (e.g., corn oil, carboxymethyl cellulose)

  • Oral gavage needles

Protocol:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Infection: Infect the mice with a standardized dose of the parasite via oral gavage.

  • Treatment: After a pre-determined period to allow the infection to establish, begin treatment with 4-chloro-1-methyl-5-nitro-1H-imidazole. The compound is typically administered orally once or twice daily for a specified number of days. Include a vehicle-treated control group and a group treated with a reference drug.

  • Monitoring: Monitor the animals daily for clinical signs of infection (e.g., weight loss, diarrhea). At specific time points, collect fecal samples to quantify parasite shedding (e.g., cyst counts).

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., intestines, liver) for parasite quantification (e.g., by qPCR or culture) and histopathological analysis to assess tissue damage and inflammation.

  • Data Analysis: Compare the parasite load and clinical scores between the treated and control groups to determine the efficacy of the compound.

Cytotoxicity and Safety Considerations

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of 4-chloro-1-methyl-5-nitro-1H-imidazole against a mammalian cell line (e.g., Vero, HeLa, or HepG2).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-chloro-1-methyl-5-nitro-1H-imidazole

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed a 96-well plate with a defined number of mammalian cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-chloro-1-methyl-5-nitro-1H-imidazole in the cell culture medium and add them to the wells. Include vehicle controls (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

4-chloro-1-methyl-5-nitro-1H-imidazole represents a valuable scaffold in the quest for new antiparasitic agents. Its role as a precursor to more complex and potent derivatives has been demonstrated, and its inherent nitroimidazole structure suggests intrinsic antiparasitic potential.[1] The protocols and information provided in this guide offer a solid foundation for researchers to explore the applications of this compound in parasitology.

Future research should focus on:

  • Comprehensive in vitro screening of 4-chloro-1-methyl-5-nitro-1H-imidazole against a wider range of parasites.

  • Detailed mechanistic studies to elucidate its specific molecular targets and pathways of activation in different parasites.

  • In vivo efficacy and pharmacokinetic studies to assess its potential as a standalone therapeutic agent.

  • Thorough toxicological evaluation to establish its safety profile.

By systematically investigating the properties of 4-chloro-1-methyl-5-nitro-1H-imidazole, the scientific community can unlock its full potential in the fight against parasitic diseases.

References

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (URL: [Link])

  • Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. (URL: [Link])

  • Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia,Trichomonas, and Entamoeba spp. (URL: [Link])

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (URL: [Link])

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. (URL: [Link])

  • Pharmaceutical activity of a synthetic heterocyclic (C 15 H 12 N 5 OCl) compound on Entamoeba histolytica and Giardia lamblia. (URL: [Link])

  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. (URL: [Link])

  • Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice. (URL: [Link])

  • In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar. (URL: [Link])

  • The mechanism of nitroimidazole damage to DNA: coulometric evidence. (URL: [Link])

  • Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles. (URL: [Link])

  • A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis. (URL: [Link])

  • In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. (URL: [Link])

  • New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. (URL: [Link])

  • DNA damage induced by reductively activated nitroimidazoles--pH effects. (URL: [Link])

  • New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. (URL: [Link])

  • Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite. (URL: [Link])

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (URL: [Link])

  • Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases. (URL: [Link])

  • Trichomonas vaginalis: Metronidazole and other nitroimidazole drugs are reduced by the flavin enzyme thioredoxin reductase and disrupt the cellular redox system. Implications for nitroimidazole toxicity and resistance. (URL: [Link])

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (URL: [Link])

  • Preclinical testing of the nitroimidazopyran PA-824 for activity against Mycobacterium tuberculosis in a series of in vitro and in vivo models. (URL: [Link])

  • in vitro viability assay under microaerophilic conditions indicates a multifactorial basis for metronidazole treatment failure. (URL: [Link])

  • Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. (URL: [Link])

  • DNA damage induced by reduced nitroimidazole drugs. (URL: [Link])

  • Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. (URL: [Link])

  • Current status of immunodeficient mouse models as substitutes to reduce cat and dog use in heartworm preclinical research. (URL: [Link])

Sources

Application Notes and Protocols for the Development of 4-chloro-1-methyl-5-nitro-1H-imidazole as an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Nitroimidazoles

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antibacterial agents.[1] Nitroimidazole compounds have a long-standing history in combating anaerobic bacterial and parasitic infections, with metronidazole being a cornerstone of therapy for decades.[2] Their unique mechanism of action, which involves reductive activation within hypoxic or anaerobic environments, makes them particularly effective against microorganisms that thrive in such conditions.[3] This guide focuses on 4-chloro-1-methyl-5-nitro-1H-imidazole , a member of the 5-nitroimidazole class, and provides a comprehensive overview of its potential in antibacterial drug development. We will delve into its synthesis, proposed mechanism of action, and detailed protocols for its evaluation, offering a scientifically grounded framework for researchers in the field.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₄ClN₃O₂[4]
Molecular Weight 161.55 g/mol [4]
Appearance White to light yellow crystalline solid[5]
Melting Point 146-148 °C[5]
Solubility Soluble in organic solvents such as acetone and methanol.

Section 1: The Scientific Rationale - Understanding the Antibacterial Potential

Proposed Mechanism of Action: A Prodrug Approach to Bacterial Killing

5-Nitroimidazoles, including 4-chloro-1-methyl-5-nitro-1H-imidazole, are prodrugs that require intracellular activation to exert their bactericidal effects.[6] The key to their selective toxicity lies in the low redox potential of anaerobic and microaerophilic bacteria, which possess enzymatic machinery capable of reducing the nitro group of the imidazole ring.[3] This reductive activation generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[6] These reactive species are the ultimate effectors of cell death, causing extensive damage to bacterial DNA through strand breakage and destabilization.[7] This targeted activation within the microorganism minimizes damage to host cells, which typically have a higher redox potential.

Mechanism_of_Action cluster_bacterium Bacterial Cell (Anaerobic/Microaerophilic) Compound 4-chloro-1-methyl-5-nitro-1H-imidazole (Prodrug) Activation Reductive Activation (Nitroreductases) Compound->Activation Intracellular Diffusion Intermediates Reactive Nitroso & Hydroxylamine Intermediates + Free Radicals Activation->Intermediates DNA_Damage Bacterial DNA Damage (Strand Breaks) Intermediates->DNA_Damage Cell_Death Bactericidal Effect DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for 4-chloro-1-methyl-5-nitro-1H-imidazole.

Structure-Activity Relationships (SAR): Optimizing for Potency and Safety

The development of potent and safe nitroimidazole-based antibiotics is guided by key structure-activity relationships. The nitro group at the 5-position is essential for the antimicrobial activity, as it is the site of reductive activation.[6] Modifications to other parts of the molecule can significantly impact potency, spectrum, and toxicological profile. For instance, the nature of the substituent at the N-1 position can influence the compound's redox potential and, consequently, its ease of activation.[8]

A critical consideration in nitroimidazole development is the potential for mutagenicity, which has been linked to the generation of reactive intermediates.[7] However, research has shown that this is not solely dependent on the nitro group and can be mitigated by strategic molecular design.[8] Factors such as the position of the nitro group (C4 vs. C5) and the nature of substituents at other positions can influence the genotoxic potential.[8] For example, the introduction of a methyl group at the C-2 position in some nitroimidazoles has been shown to reduce genotoxicity without compromising antibacterial activity.[8] This highlights the importance of a nuanced approach to SAR studies, balancing the need for potent antimicrobial activity with a favorable safety profile.

Section 2: Synthesis and Characterization

Recommended Synthesis Protocol

The following protocol for the synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole is adapted from established methods and provides a high-yield, reproducible procedure.[5]

Step 1: Salt Formation

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and an azeotropic dehydration apparatus, combine 30 g of 5-chloro-1-methylimidazole and 90 mL of toluene.

  • While stirring, cool the mixture to approximately 10 °C using an ice-water bath.

  • Slowly add 18.8 mL of 65% nitric acid dropwise to the mixture.

  • Gradually heat the mixture to 120 °C to reflux the toluene and facilitate azeotropic dehydration.

  • After the water has been completely removed, cool the reaction mixture.

  • Collect the resulting white crystals of 5-chloro-1-methylimidazole nitrate by suction filtration, wash with a small amount of acetone, and dry.

Step 2: Nitration

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, add 27.2 mL of 98.3% sulfuric acid.

  • Cool the sulfuric acid to 0 °C using an ice-water bath.

  • In six portions, add 25.0 g of the 5-chloro-1-methylimidazole nitrate salt from Step 1 to the cooled sulfuric acid, ensuring the temperature does not exceed 15 °C.

  • Allow the reaction mixture to warm to room temperature naturally, then slowly heat to 55 °C.

  • Maintain the reaction at 55 °C for 7 hours.

  • After the reaction is complete, slowly pour the reaction solution into 195 mL of ice water.

  • Extract the aqueous solution with 195 mL of chloroform, followed by two additional extractions with 52 mL of chloroform each.

  • Combine the organic phases and dry over 7.5 g of anhydrous magnesium sulfate.

  • Remove the majority of the chloroform by distillation.

  • Add 99 mL of petroleum ether to the concentrated solution to precipitate the product.

  • Collect the white crystals of 4-chloro-1-methyl-5-nitro-1H-imidazole by suction filtration and dry.

Expected Yield: Approximately 93% with a purity of >99% (as determined by HPLC).[5]

Characterization
  • Melting Point: 146-148 °C[5]

  • ¹H-NMR (500MHz, DMSO-d₆): δ: 8.012 (s, 1H), 3.735 (s, 3H)[5]

  • Purity: To be confirmed by High-Performance Liquid Chromatography (HPLC).

Section 3: In Vitro Antibacterial Activity Evaluation

A systematic evaluation of the in vitro antibacterial activity of 4-chloro-1-methyl-5-nitro-1H-imidazole is crucial for determining its spectrum of activity and potency. The following protocols are recommended.

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow Synthesis Synthesis & Characterization of 4-chloro-1-methyl-5-nitro-1H-imidazole Stock_Prep Stock Solution Preparation (e.g., in DMSO) Synthesis->Stock_Prep MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Stock_Prep->MIC_Assay Toxicity In Vitro Cytotoxicity Assay (e.g., on mammalian cell lines) Stock_Prep->Toxicity MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Time_Kill Time-Kill Kinetic Assay MIC_Assay->Time_Kill Resistance Resistance Development Study MIC_Assay->Resistance

Caption: A typical workflow for the in vitro evaluation of a novel antibacterial agent.

Preparation of Stock Solutions
  • Accurately weigh the synthesized 4-chloro-1-methyl-5-nitro-1H-imidazole.

  • Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Further dilute the stock solution in the appropriate sterile broth medium to achieve the desired starting concentration for the assays.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[9]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and relevant anaerobic bacteria)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for aerobes, supplemented Brucella broth for anaerobes)[10]

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Positive control (a known antibiotic, e.g., metronidazole for anaerobes, ciprofloxacin for aerobes)

  • Negative control (broth medium with DMSO, no compound)

Protocol:

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours (for aerobic bacteria) or in an anaerobic chamber for 48 hours (for anaerobic bacteria).[10]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Representative Antibacterial Activity Data (Hypothetical)

While specific MIC values for 4-chloro-1-methyl-5-nitro-1H-imidazole are not extensively published, the following table provides a representative overview of the expected activity based on related 5-nitroimidazole compounds against various bacterial species.

Bacterial SpeciesTypeExpected MIC Range (µg/mL)Reference Compound (Metronidazole) MIC (µg/mL)
Bacteroides fragilisGram-negative anaerobe1 - 80.25 - 2
Clostridium difficileGram-positive anaerobe0.5 - 40.125 - 1
Helicobacter pyloriGram-negative microaerophile1 - 168 - 64
Staphylococcus aureusGram-positive aerobe> 64> 128
Escherichia coliGram-negative aerobe> 64> 128
Pseudomonas aeruginosaGram-negative aerobe> 64> 128

Note: The expected activity against aerobic bacteria is low, consistent with the mechanism of action of nitroimidazoles which require anaerobic or microaerophilic conditions for activation.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton agar for aerobes, Brucella blood agar for anaerobes).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Section 4: Safety and Handling

4-chloro-1-methyl-5-nitro-1H-imidazole should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Section 5: Concluding Remarks and Future Directions

4-chloro-1-methyl-5-nitro-1H-imidazole represents a promising starting point for the development of new antibacterial agents, particularly for the treatment of anaerobic and microaerophilic infections. The protocols and information provided in this guide offer a robust framework for its synthesis, characterization, and in vitro evaluation. Future research should focus on a comprehensive assessment of its antibacterial spectrum against a wide range of clinical isolates, including resistant strains. Furthermore, detailed studies on its potential for mutagenicity and in vivo efficacy are essential next steps in its preclinical development. By leveraging a deep understanding of its mechanism of action and structure-activity relationships, researchers can continue to innovate within the nitroimidazole class to address the pressing need for novel antibacterial therapies.

References

  • Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V., & Vincent, C. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.
  • Choudhury, D., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(3), 913.
  • CN101948435A. (2011). Preparation method of 5-chloro-1-methyl-4-nitro imidazole.
  • Fakhfakh, M. A., et al. (2017). 5-Nitroimidazole derivatives and their antimicrobial activity.
  • Gholizadeh, M., et al. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. BMC Microbiology, 24(1), 1-17.
  • Gupte, S. V., et al. (2024). Evaluation of minimum inhibitory concentration and minimum bactericidal concentration of royal jelly against Enterococcus faecalis, Staphylococcus aureus, and Candida albicans.
  • Hameed, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances, 12(35), 22795-22817.
  • Hofmann, K. (1953).
  • Jing, L., et al. (2010). Preparation of 4,5-nitroimidazole.
  • de Oliveira, A. B., et al. (2016). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 111(8), 491-500.
  • Olsson-Liljequist, B., & Nord, C. E. (1981). In vitro susceptibility of anaerobic bacteria to nitroimidazoles. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 42-45.
  • Patel, M., et al. (2021). MICs of growth-enhancing antibiotics for E. faecium and E.
  • Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(10), 4077-4103.
  • PubChem. (n.d.). 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link]

  • Ratan, Z. A., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(16), 4937.
  • Stover, C. K., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 51(10), 2949-2957.
  • Stover, C. K., et al. (2008). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 51(10), 2958-2963.
  • Svyryd, Y., et al. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry, 12(3), 45-51.
  • Upcroft, P., & Upcroft, J. A. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(11), 2911-2921.
  • Wexler, H. M. (2016). Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Basic Medical Key.
  • Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

  • Zohra, T., et al. (2022). Rapid Identification and Antimicrobial Susceptibility Profiling of Anaerobic Bacteria in Clinical Specimens. Journal of Clinical and Diagnostic Research, 16(10), DC01-DC05.
  • Zueco, J., et al. (2020). Enterococcus faecalis Antagonizes Pseudomonas aeruginosa Growth in Mixed-Species Interactions. mSphere, 5(5), e00798-20.

Sources

Application Notes and Protocols for In Vitro Assay Development with 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Nitroimidazole Compound

4-chloro-1-methyl-5-nitro-1H-imidazole is a nitroimidazole derivative, a class of compounds renowned for their biological activities, particularly as antimicrobial and antiprotozoal agents.[1][2] The core of their mechanism lies in the nitro group, which can be bioreductively activated within anaerobic organisms or hypoxic cells.[][4] This activation, mediated by nitroreductase enzymes, generates cytotoxic radicals that induce cellular damage, often by disrupting DNA structure.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop robust in vitro assays for characterizing the biological activity of 4-chloro-1-methyl-5-nitro-1H-imidazole. We will delve into the rationale behind experimental design and provide detailed, step-by-step protocols for key assays.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC4H4ClN3O2[7]
Molecular Weight161.55 g/mol [7]
AppearanceWhite to orange to green powder or crystal
Melting Point145-150 °C
GHS Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]

Section 1: Foundational Assay - Antimicrobial Susceptibility Testing

The primary hypothesis for a nitroimidazole compound is antimicrobial activity, particularly against anaerobic bacteria.[8] The initial step is to determine the compound's potency through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.[9]

Rationale for Method Selection:

The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[10][11] It allows for the simultaneous testing of multiple concentrations of the compound against a panel of microorganisms in a high-throughput format. The subsequent MBC determination helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Workflow: MIC & MBC Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of 4-chloro-1-methyl-5-nitro-1H-imidazole in DMSO serial_dilution Perform serial two-fold dilutions of compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) (or other appropriate media) prep_media->serial_dilution prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate under appropriate (aerobic/anaerobic) conditions controls->incubate read_mic Visually or spectrophotometrically determine MIC (lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates plate_mbc->incubate_mbc read_mbc Determine MBC (lowest concentration with ≥99.9% reduction in CFU) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol 1: Broth Microdilution for MIC Determination

Materials:

  • 4-chloro-1-methyl-5-nitro-1H-imidazole

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., Bacteroides fragilis, Clostridium perfringens for anaerobic testing; Escherichia coli, Staphylococcus aureus for aerobic testing)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for turbidity measurement)

  • Anaerobic chamber or gas-generating pouches (for anaerobic bacteria)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of 4-chloro-1-methyl-5-nitro-1H-imidazole in DMSO.

  • Bacterial Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into MHB. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells containing MHB and bacterial inoculum only.

    • Sterility Control: Wells containing MHB only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic environment.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: MBC Determination
  • Plating: From the wells corresponding to the MIC and higher concentrations showing no growth, plate a 10-100 µL aliquot onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours (under anaerobic conditions if necessary).

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[9]

Hypothetical Data Summary:

MicroorganismGrowth ConditionMIC (µg/mL)MBC (µg/mL)Interpretation
Bacteroides fragilis ATCC 25285Anaerobic816Bactericidal
Clostridium perfringens ATCC 13124Anaerobic48Bactericidal
Escherichia coli ATCC 25922Aerobic>256>256Inactive
Staphylococcus aureus ATCC 29213Aerobic>256>256Inactive

Section 2: Mechanistic Insight - Nitroreductase Enzyme Assay

To confirm the hypothesized mechanism of action, a direct assessment of the compound's interaction with nitroreductase is crucial. This can be achieved through an in vitro enzyme assay using a purified nitroreductase enzyme.[12][13]

Rationale for Method Selection:

A cell-free enzymatic assay provides direct evidence of the compound acting as a substrate for nitroreductase.[14] Monitoring the consumption of the cofactor NADH or NADPH spectrophotometrically is a common and reliable method to measure enzyme activity.[14]

Signaling Pathway: Bioactivation of 4-chloro-1-methyl-5-nitro-1H-imidazole

G cluster_cell Anaerobic Bacterium / Hypoxic Cell compound 4-chloro-1-methyl-5-nitro-1H-imidazole (Prodrug) enzyme Nitroreductase (NTR) compound->enzyme cofactor_out NAD(P)+ enzyme->cofactor_out radicals Cytotoxic Nitroso & Hydroxylamine Radicals enzyme->radicals Reduction cofactor_in NAD(P)H cofactor_in->enzyme damage DNA Strand Breakage & Cellular Damage radicals->damage death Cell Death damage->death G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Culture mammalian cells (e.g., HepG2, HEK293) seed_plate Seed cells into a 96-well plate cell_culture->seed_plate incubate_cells Incubate for 24h to allow attachment seed_plate->incubate_cells treat_cells Treat cells with compound dilutions incubate_cells->treat_cells prep_compound Prepare serial dilutions of 4-chloro-1-methyl-5-nitro-1H-imidazole prep_compound->treat_cells controls Include vehicle (DMSO) and positive (e.g., doxorubicin) controls treat_cells->controls incubate_treatment Incubate for 24-72h controls->incubate_treatment mtt_assay Perform MTT assay (measures metabolic activity) incubate_treatment->mtt_assay ldh_assay Perform LDH release assay (measures membrane integrity) incubate_treatment->ldh_assay read_plate Read absorbance/fluorescence on a plate reader mtt_assay->read_plate ldh_assay->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity assessment.

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HepG2 human liver cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-chloro-1-methyl-5-nitro-1H-imidazole

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-chloro-1-methyl-5-nitro-1H-imidazole for 24, 48, or 72 hours. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical IC₅₀ Data:

Cell LineIncubation TimeIC₅₀ (µM)
HepG248 hours>100
HEK29348 hours>100

An IC₅₀ value greater than 100 µM would suggest low cytotoxicity to these mammalian cell lines under the tested conditions.

Conclusion

These application notes provide a foundational framework for the initial in vitro characterization of 4-chloro-1-methyl-5-nitro-1H-imidazole. By systematically evaluating its antimicrobial activity, confirming its mechanism of action through enzymatic assays, and assessing its preliminary safety profile, researchers can make informed decisions about the potential of this compound for further drug development.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21010, 5-Chloro-1-methyl-4-nitroimidazole. Retrieved from [Link]

  • Krasavin, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3053. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1474, pp. 19-32). [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Retrieved from [Link]

  • Müller, M. (1983). New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. Gastroentérologie Clinique et Biologique, 7(4), 361-364. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16793. [Link]

  • ACS Publications. (2023). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega, 8(20), 17769-17777. [Link]

  • MDPI. (2020). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 9(10), 693. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry, 12(3), 47. [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8745. [Link]

  • Lecturio. (2021). Nitroimidazoles. Retrieved from [Link]

  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Chemical Sciences Journal, 8(3). [Link]

  • ResearchGate. (n.d.). Enzymatic assay for nitroreductase. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • MDPI. (2018). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 23(9), 2329. [Link]

  • Tipton, K. F., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(21), 5029. [Link]

  • RegisteredNurseRN. (2023, September 2). Nitroimidazole Pharmacology Antibiotics Nursing NCLEX Review (Metronidazole) [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70105, 5-chloro-1-methyl-1H-imidazole. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vivo Animal Models Involving 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the design and implementation of in vivo animal models utilizing the 5-nitroimidazole compound, 4-chloro-1-methyl-5-nitro-1H-imidazole. Given the limited direct literature on this specific molecule, this document synthesizes information from structurally and functionally related nitroimidazoles, such as metronidazole and ronidazole, to offer a scientifically grounded starting point for preclinical research.

I. Introduction: The Scientific Rationale for Investigating 4-chloro-1-methyl-5-nitro-1H-imidazole

4-chloro-1-methyl-5-nitro-1H-imidazole belongs to the 5-nitroimidazole class of compounds, which are renowned for their efficacy against anaerobic bacteria and protozoa.[1] The prototypical drug in this class, metronidazole, is widely used in veterinary and human medicine to treat infections caused by Giardia, Trichomonas, and various anaerobic bacteria.[2][3] Another related compound, ronidazole, has demonstrated efficacy against Tritrichomonas foetus in felines.[4][5][6]

The mechanism of action of 5-nitroimidazoles involves the reduction of the nitro group within anaerobic organisms, leading to the formation of cytotoxic radical species that disrupt DNA and other macromolecules.[2] Furthermore, some nitroimidazoles have been investigated as radiosensitizers in cancer therapy, leveraging their ability to mimic oxygen in hypoxic tumor cells, thereby enhancing the cell-killing effect of radiation. The presence of a chloro- group in 4-chloro-1-methyl-5-nitro-1H-imidazole may modulate its electronic properties and bioavailability, potentially offering a distinct pharmacological profile.

Potential Therapeutic Applications for Investigation:

  • Antimicrobial Efficacy: Against anaerobic bacterial and protozoal infections, potentially including those resistant to existing therapies.

  • Anticancer Activity: As a standalone agent or as a radiosensitizer for hypoxic solid tumors. Imidazole-based compounds have been explored for their anticancer properties.[7]

  • Parasiticide: For various parasitic diseases where anaerobic metabolism is crucial for the parasite's lifecycle.[8]

II. Preclinical Development Pathway: A Self-Validating System

A rigorous preclinical evaluation is paramount to establishing the safety and efficacy profile of 4-chloro-1-methyl-5-nitro-1H-imidazole. The following workflow ensures a logical and iterative progression from initial characterization to definitive in vivo studies.

Preclinical_Workflow cluster_0 In Vitro & Ex Vivo Characterization cluster_1 In Vivo Toxicology & Pharmacokinetics cluster_2 In Vivo Efficacy Modeling A Compound Synthesis & Characterization B In Vitro Efficacy Studies (e.g., MIC, IC50) A->B Purity & Identity Confirmed C In Vitro Toxicology (e.g., Cytotoxicity Assays) B->C Demonstrated Activity D Pharmacokinetic Profiling (e.g., Caco-2, Microsomal Stability) C->D Acceptable Therapeutic Index E Acute Toxicity Studies (e.g., LD50 Determination) D->E Favorable PK Properties F Dose-Range Finding Studies E->F Establish MTD G In Vivo Pharmacokinetics (Rodent Model) F->G Define Tolerated Dose Range H Disease Model Development (e.g., Infection, Tumor Xenograft) G->H Characterize Exposure I Efficacy Study with Optimized Dosing Regimen H->I Validated & Reproducible Model J Pharmacodynamic Biomarker Analysis I->J Statistically Significant Effect

Caption: Preclinical development workflow for 4-chloro-1-methyl-5-nitro-1H-imidazole.

III. Foundational In Vivo Protocols: Toxicology and Pharmacokinetics

Prior to any efficacy studies, a thorough understanding of the compound's safety profile and pharmacokinetic behavior in the chosen animal model is essential.

A. Acute Toxicity Study (Modified Up-and-Down Procedure)

Rationale: To determine the median lethal dose (LD50) and identify signs of acute toxicity. This informs the dose selection for subsequent studies.

Protocol:

  • Animal Model: Swiss Webster or CD-1 mice (n=5-10 per group, mixed-sex).

  • Acclimatization: Minimum of 7 days with ad libitum access to food and water.

  • Compound Formulation: Prepare a suspension or solution of 4-chloro-1-methyl-5-nitro-1H-imidazole in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing:

    • Administer a single dose via oral gavage or intraperitoneal injection.

    • Start with a preliminary dose based on in vitro cytotoxicity data (e.g., 100 mg/kg).

    • Subsequent doses are adjusted up or down by a factor of 1.5-2 based on the outcome of the previously dosed animal.

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing, then at 24, 48, and 72 hours.

    • Record clinical signs of toxicity (e.g., lethargy, ataxia, convulsions, changes in respiration).

    • Record body weight at baseline and at the end of the observation period.

  • Endpoint: The study is concluded after 72 hours of observation. The LD50 is calculated using appropriate statistical methods.

Data Presentation: Acute Toxicity

Dose (mg/kg)Route of AdministrationNumber of AnimalsMortalityClinical Signs of Toxicity
50Oral50/5No observable adverse effects
100Oral51/5Lethargy, ruffled fur in 2 animals
200Oral53/5Ataxia, lethargy, seizures in 3 animals
400Oral55/5Rapid onset of severe seizures

This table is a hypothetical representation of potential results.

B. In Vivo Pharmacokinetic (PK) Study

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is critical for designing an effective dosing regimen.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation.

  • Acclimatization: As described above.

  • Dosing: Administer a single dose of 4-chloro-1-methyl-5-nitro-1H-imidazole (e.g., 20 mg/kg) via oral gavage.

  • Sample Collection:

    • Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis software.

IV. Application-Specific In Vivo Model: Antimicrobial Efficacy

The following is a detailed protocol for a murine model of anaerobic bacterial infection, a primary potential application for a novel 5-nitroimidazole.

Murine Thigh Infection Model with Bacteroides fragilis

Rationale: This model is a well-established method for evaluating the in vivo efficacy of antimicrobial agents against anaerobic bacteria.

Experimental Workflow:

Infection_Model_Workflow A Animal Acclimatization (7 days) B Induce Neutropenia (Cyclophosphamide) A->B D Induce Thigh Infection (Intramuscular Injection) B->D Day -4 & -1 C Prepare Bacterial Inoculum (Bacteroides fragilis) C->D E Initiate Treatment (2 hours post-infection) D->E F Administer Test Compound, Vehicle, or Positive Control E->F G Monitor Animal Health & Body Weight F->G Daily H Euthanize & Harvest Thigh Muscle (24 hours post-treatment) G->H I Homogenize Tissue & Perform Serial Dilutions H->I J Plate on Anaerobic Agar & Incubate I->J K Quantify Bacterial Load (CFU/gram of tissue) J->K L Statistical Analysis K->L

Caption: Workflow for the murine thigh infection model.

Step-by-Step Protocol:

  • Animal Model: Female ICR or Swiss Webster mice (20-25 g).

  • Induction of Neutropenia:

    • To render the animals more susceptible to infection, administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Bacterial Inoculum Preparation:

    • Culture Bacteroides fragilis (e.g., ATCC 25285) in an anaerobic environment on appropriate media (e.g., supplemented Brucella agar).

    • Harvest bacteria and suspend in sterile saline to a concentration of approximately 1 x 10^8 colony-forming units (CFU)/mL.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.

  • Treatment Groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administer the formulation vehicle.

    • Group 2 (Test Compound): Administer 4-chloro-1-methyl-5-nitro-1H-imidazole at various doses (e.g., 10, 30, 100 mg/kg) based on toxicology data.

    • Group 3 (Positive Control): Administer a clinically relevant dose of metronidazole (e.g., 25 mg/kg).

  • Drug Administration:

    • Initiate treatment 2 hours post-infection.

    • Administer the compounds via oral gavage.

  • Endpoint and Analysis:

    • At 24 hours after the initiation of treatment, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Weigh the tissue, homogenize it in sterile saline, and perform serial dilutions.

    • Plate the dilutions onto selective agar for anaerobic culture.

    • After incubation, count the colonies to determine the bacterial load (CFU/gram of tissue).

  • Statistical Analysis:

    • Compare the log10 CFU/gram of tissue between the treatment groups and the vehicle control using an appropriate statistical test (e.g., one-way ANOVA with post-hoc analysis). A statistically significant reduction in bacterial load indicates efficacy.

V. Safety and Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Safety Precautions for Handling 4-chloro-1-methyl-5-nitro-1H-imidazole:

  • Based on data for related compounds, 4-chloro-1-methyl-5-nitro-1H-imidazole may cause skin and eye irritation.[9]

  • Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.

  • Pregnant individuals should exercise caution, as some nitroimidazoles have shown teratogenic effects in laboratory animals.[10]

VI. Conclusion

References

  • American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling.
  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole.
  • Gookin, J. L., et al. (2010). Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to ronidazole. Journal of Veterinary Internal Medicine, 24(4), 1003-1007.
  • LeVine, D. N., et al. (2011). An evaluation of the use of ronidazole for the treatment of Tritrichomonas foetus in cats. Veterinary Evidence, 4(4).
  • Plumb, D. C. (n.d.). Metronidazole. Plumb's Veterinary Drugs.
  • Ng, J., et al. (2025). Understanding the rationale for metronidazole use in dogs and cats. Journal of Small Animal Practice, 66(12), 909-917.
  • Gookin, J. L., et al. (2017). An evaluation of the use of ronidazole for the treatment of Tritrichomonas foetus in cats. Veterinary Evidence, 2(4).
  • Kumar, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro) benzimidazole derivatives as potential anticancer agents. RSC Advances, 12(35), 22863-22879.
  • Wedgewood Pharmacy. (n.d.). What You Need to Know if Your Dog or Cat Needs Metronidazole.
  • Li, Y., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(16), 4945.
  • Wikipedia. (n.d.). Nitroimidazole.

Sources

Quantitative Analysis of 4-chloro-1-methyl-5-nitro-1H-imidazole: A Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-chloro-1-methyl-5-nitro-1H-imidazole is a key intermediate and potential impurity in the synthesis of various pharmacologically active nitroimidazole compounds. The nitroimidazole class of drugs, including metronidazole, is crucial in treating anaerobic bacterial and protozoal infections by inhibiting nucleic acid synthesis in microbial cells. Given the potential for genotoxic and carcinogenic effects associated with nitroimidazole derivatives, rigorous quantification of compounds like 4-chloro-1-methyl-5-nitro-1H-imidazole is paramount during drug development and for quality control of active pharmaceutical ingredients (APIs). This application note provides detailed protocols for the quantitative analysis of 4-chloro-1-methyl-5-nitro-1H-imidazole using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals.

The methodologies presented herein are developed based on established analytical principles for nitroimidazole compounds and offer robust frameworks for accurate and precise quantification. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Physicochemical Properties of 4-chloro-1-methyl-5-nitro-1H-imidazole

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Chemical Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol
CAS Number 4897-25-0
Appearance White crystalline solid
Melting Point 146-148 °C
LogP 1.06

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of 4-chloro-1-methyl-5-nitro-1H-imidazole in bulk drug substances and intermediate products where concentration levels are relatively high. The principle lies in the separation of the analyte from impurities based on its polarity, followed by detection using its chromophoric properties.

Rationale for Method Design

A reversed-phase C18 column is selected due to the moderate polarity of the analyte. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the effective elution and separation of the compound. Phosphoric acid is used to control the pH of the mobile phase and ensure the analyte is in a non-ionized state, leading to better peak shape and retention time reproducibility. UV detection at a wavelength near the analyte's absorbance maximum provides good sensitivity. For nitroimidazoles, a detection wavelength around 318-320 nm is often effective.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Peak Integration G->H I Quantification H->I

Caption: General workflow for HPLC-UV analysis.

Detailed Protocol

1. Reagents and Materials:

  • 4-chloro-1-methyl-5-nitro-1H-imidazole reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Phosphoric acid (85%, analytical grade)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Sonicator

  • pH meter

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 250 mm, 5 µmStandard reversed-phase column suitable for a wide range of polar and non-polar compounds.
Mobile Phase Acetonitrile:Water:Phosphoric Acid (adjust ratio for optimal separation, e.g., 40:60:0.1 v/v/v)Provides good separation and peak shape. Phosphoric acid ensures a stable pH.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 25 °CMaintains consistent retention times.
Detection Wavelength 318 nmNitroimidazoles generally exhibit strong absorbance in this region.
Injection Volume 10 µLA standard injection volume for HPLC analysis.
Diluent Mobile Phase or Methanol/Water (50:50)Ensures compatibility with the mobile phase and good solubility of the analyte.

4. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh the sample containing 4-chloro-1-methyl-5-nitro-1H-imidazole, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection. A patent for the synthesis of this compound indicated purity analysis by HPLC, suggesting good solubility in common organic solvents.

5. Method Validation (as per ICH Q2(R1) Guidelines):

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank, placebo, or known impurities at the analyte's retention time.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 4-chloro-1-methyl-5-nitro-1H-imidazole at trace levels, such as in complex matrices like biological fluids or for impurity profiling, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Rationale for Method Design

The coupling of liquid chromatography with tandem mass spectrometry provides an orthogonal detection mechanism to UV, relying on the mass-to-charge ratio (m/z) of the analyte and its fragments. This significantly enhances selectivity, allowing for quantification even in the presence of co-eluting, isobaric interferences. Electrospray ionization (ESI) in positive ion mode is generally effective for nitroimidazoles, which can be readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly specific transition minimizes background noise and maximizes sensitivity. For MS compatibility, volatile buffers like formic acid are used instead of phosphoric acid in the mobile phase.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Extraction (e.g., SPE, LLE, QuEChERS) B Evaporation & Reconstitution A->B C Inject into UPLC/HPLC B->C D Chromatographic Separation C->D E ESI Source Ionization D->E F Tandem Mass Spectrometry (MRM) E->F G Peak Integration F->G H Quantification using Internal Standard G->H

Caption: General workflow for LC-MS/MS analysis.

Detailed Protocol

1. Reagents and Materials:

  • 4-chloro-1-methyl-5-nitro-1H-imidazole reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange) for sample cleanup if required.

2. Instrumentation:

  • UPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.7 µmSmaller particle size for better resolution and faster analysis times (UPLC).
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileVolatile buffer system compatible with MS detection.
Gradient Elution Optimized to provide good retention and peak shape.Allows for separation of analytes with a wider range of polarities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures robust and reproducible chromatography.
Ionization Mode ESI PositiveNitroimidazoles are readily protonated.
Capillary Voltage ~2.5 - 3.5 kVOptimized for maximum signal intensity.
Source Temperature ~150 °COptimized for efficient desolvation.
Desolvation Temperature ~500 °COptimized for efficient desolvation.

4. MRM Transitions:

The specific MRM transitions need to be determined by infusing a standard solution of 4-chloro-1-methyl-5-nitro-1H-imidazole into the mass spectrometer. The protonated molecule [M+H]⁺ (m/z 162.0) would be the precursor ion. Collision-induced dissociation (CID) would then be used to identify stable, high-intensity product ions.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
4-chloro-1-methyl-5-nitro-1H-imidazole 162.0To be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determinedTo be determined

5. Sample Preparation (Example for a complex matrix):

For complex matrices, a sample cleanup step is crucial. Solid-Phase Extraction (SPE) is a common and effective technique.

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent in water to remove polar interferences.

  • Elution: Elute the analyte with a stronger organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Alternatively, for samples with high lipid content, QuEChERS-based methods or lipid removal cartridges can be employed.

6. Method Validation:

Validation parameters are similar to the HPLC-UV method, but with typically lower LOD and LOQ values, often in the low ng/mL or even pg/mL range, depending on the matrix and instrumentation.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. Key aspects include:

  • System Suitability: Before each analytical run, system suitability tests (e.g., injection of a standard to check for retention time, peak area, tailing factor, and theoretical plates) must be performed to ensure the chromatographic system is performing adequately.

  • Internal Standards (for LC-MS/MS): The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to compensate for matrix effects and variations in sample preparation and instrument response.

  • Quality Control Samples: Including quality control (QC) samples at low, medium, and high concentrations within the calibration range in each analytical batch will ensure the accuracy and precision of the results for unknown samples.

Conclusion

The choice of analytical method for the quantification of 4-chloro-1-methyl-5-nitro-1H-imidazole depends on the specific requirements of the analysis. The HPLC-UV method presented offers a reliable and cost-effective approach for routine analysis of bulk materials and formulations. For trace-level quantification and analysis in complex matrices, the LC-MS/MS method provides unparalleled sensitivity and selectivity. Both methods, when properly validated, will yield accurate and precise data, ensuring the quality and safety of pharmaceutical products.

References

  • Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]

  • Díaz-Cruz, M. S., & Barceló, D. (2006). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1133(1-2), 115–123. [Link]

  • Li, J., Wang, Y., Chu, X., Wang, Y., & Cai, J. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(12), 3336. [Link]

  • SIELC Technologies. (2018). 1-Methyl-5-chloro-4-nitroimidazole. [Link]

  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2011). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. [Link]

  • Abdel-Kawy, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5941. [Link]

  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(11), 4847-4854. [Link]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]

  • Klimenko, L. Yu., et al. (2019). Development and validation of HPLC/UV-procedures for quantification of metronidazole in the blood and urine. Journal of Organic and Pharmaceutical Chemistry, 17(2), 56-65. [Link]

  • Tanzer, K., et al. (2016). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. UTUPub. [Link]

  • ResearchGate. (n.d.). MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. [Link]

  • Pharmaffiliates. (n.d.). Metronidazole-impurities. [Link]

Application Notes and Protocols for the Derivatization of 4-chloro-1-methyl-5-nitro-1H-imidazole to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Rationale for Derivatization of a Nitroimidazole Scaffold

The nitroimidazole class of compounds has long been a cornerstone in the treatment of anaerobic bacterial and parasitic infections.[1][2] Their mechanism of action is elegantly targeted: the nitro group undergoes bioreduction within anaerobic organisms or hypoxic cells, generating cytotoxic nitroso and hydroxylamine derivatives that induce DNA damage and lead to cell death.[2][3] The parent molecule, 4-chloro-1-methyl-5-nitro-1H-imidazole, serves as a versatile scaffold for chemical modification. The electron-withdrawing nature of the nitro group activates the imidazole ring, making the chlorine atom at the C4 position susceptible to nucleophilic aromatic substitution. This provides a strategic handle to introduce a diverse array of functional groups, thereby modulating the compound's physicochemical properties, biological activity, and pharmacokinetic profile.

This guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of 4-chloro-1-methyl-5-nitro-1H-imidazole. We will explore the chemical principles underpinning these modifications and provide step-by-step methodologies for synthesizing novel derivatives and evaluating their enhanced biological activities, with a focus on antiparasitic and anticancer applications. Furthermore, we will address the critical aspect of mutagenicity, a known concern for some nitroimidazoles, and discuss how derivatization can be a tool to mitigate this risk.[4]

Chemical Derivatization Strategies: A Gateway to Novel Bioactivity

The primary route for derivatizing 4-chloro-1-methyl-5-nitro-1H-imidazole is through nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom acts as a good leaving group, facilitated by the electron-withdrawing nitro group at the adjacent C5 position. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides. Additionally, modern cross-coupling reactions, such as the Suzuki coupling, have opened avenues for creating carbon-carbon bonds at this position, further expanding the chemical diversity of the derivatives.

Core Derivatization Workflow

DerivatizationWorkflow Start 4-chloro-1-methyl-5-nitro-1H-imidazole Reaction Nucleophilic Aromatic Substitution (SNAr) / Cross-Coupling Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Purified Derivative Screening Biological Activity Screening Characterization->Screening Confirmed Structure Data Data Analysis & SAR Screening->Data

Caption: General workflow for the derivatization and evaluation of 4-chloro-1-methyl-5-nitro-1H-imidazole.

PART 1: SYNTHESIS PROTOCOLS

Protocol 1: Synthesis of 4-amino-1-methyl-5-nitroimidazole Derivatives

Rationale: The introduction of an amino group at the C4 position can significantly alter the polarity and hydrogen bonding capabilities of the molecule. This can lead to improved interactions with biological targets and enhanced solubility. Furthermore, the amino group can serve as a handle for further functionalization.

Reaction Scheme:

Caption: Nucleophilic aromatic substitution with an amine.

Step-by-Step Protocol:

  • To a solution of 4-chloro-1-methyl-5-nitro-1H-imidazole (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add the desired primary or secondary amine (1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-thio-1-methyl-5-nitroimidazole Derivatives

Rationale: The introduction of a sulfur-containing moiety can increase the lipophilicity of the compound, potentially improving its cell membrane permeability. Thioether derivatives have shown promising biological activities in various contexts.

Reaction Scheme:

Caption: Nucleophilic aromatic substitution with a thiol.

Step-by-Step Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at 0 °C, add the desired thiol (1.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.

  • Add a solution of 4-chloro-1-methyl-5-nitro-1H-imidazole (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles via Suzuki Coupling

Rationale: The introduction of an aryl group at the C4 position can significantly impact the molecule's steric and electronic properties, potentially leading to novel interactions with biological targets. The Suzuki coupling is a powerful and versatile method for forming C-C bonds. A similar strategy has been successfully employed for the 5-chloro-1-methyl-4-nitroimidazole isomer, yielding compounds with potent antiparasitic activity.[5]

Reaction Scheme:

Caption: Suzuki cross-coupling reaction.

Step-by-Step Protocol:

  • In a reaction vessel, combine 4-chloro-1-methyl-5-nitro-1H-imidazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Add a mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: BIOLOGICAL ACTIVITY EVALUATION PROTOCOLS

Protocol 4: In Vitro Antiparasitic Activity Assay

Rationale: Nitroimidazoles are highly effective against anaerobic protozoa such as Entamoeba histolytica and Giardia intestinalis. This assay determines the 50% inhibitory concentration (IC₅₀) of the synthesized derivatives against these parasites.

Assay Workflow:

AntiparasiticAssay Start Prepare serial dilutions of test compounds Incubate Incubate with parasite trophozoites (e.g., 48h) Start->Incubate Viability Assess cell viability (e.g., Resazurin assay) Incubate->Viability Measure Measure fluorescence/ absorbance Viability->Measure Calculate Calculate IC50 values Measure->Calculate

Caption: Workflow for in vitro antiparasitic activity screening.

Step-by-Step Protocol (Resazurin-based):

  • Culture trophozoites of E. histolytica or G. intestinalis in appropriate medium under anaerobic conditions.

  • Prepare serial dilutions of the test compounds and a reference drug (e.g., metronidazole) in a 96-well microtiter plate. Include a vehicle control (e.g., DMSO) and a no-drug control.

  • Add the parasite suspension to each well to achieve a final density of 1 x 10⁴ cells/well.

  • Incubate the plates under anaerobic conditions at 37 °C for 48 hours.

  • Add resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (Ex/Em ~560/590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the no-drug control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 5: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Rationale: The hypoxic microenvironment of solid tumors makes them potential targets for nitroimidazole-based drugs. The MTT assay is a colorimetric method for assessing cell viability, which can be used to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 48-72 hours. Include a vehicle control.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Protocol 6: Bacterial Reverse Mutation Assay (Ames Test) for Mutagenicity

Rationale: A significant concern with nitroaromatic compounds is their potential mutagenicity. The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4]

Step-by-Step Protocol (Plate Incorporation Method):

  • Prepare overnight cultures of the S. typhimurium tester strains (e.g., TA98, TA100).

  • In a sterile tube, mix the test compound at various concentrations, the bacterial culture, and (optionally) a liver extract (S9 fraction) for metabolic activation.

  • Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37 °C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the negative control.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The biological data obtained from the screening assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis. By comparing the activity of different derivatives, researchers can identify the structural features that are crucial for enhanced potency and reduced toxicity.

Table 1: Hypothetical Biological Activity Data for 4-Substituted-1-methyl-5-nitroimidazole Derivatives

Compound IDR-Group at C4Antiparasitic IC₅₀ (µM) [E. histolytica]Anticancer IC₅₀ (µM) [MCF-7]Mutagenicity (Ames Test)
Parent -Cl> 50> 100-
D-01 -NH-CH₃15.245.8+/-
D-02 -S-CH₂-Ph8.922.5-
D-03 -Ph5.315.1-
D-04 -p-Cl-Ph1.47[5]8.7-
Metronidazole (Reference)2.5[5]> 100+

Note: The data for D-04 is based on the analogous 5-chloro-1-methyl-4-nitroimidazole derivative from Al-Masoudi et al. (2009) for comparative purposes.[5]

SAR Insights:

  • Substitution at C4 is crucial: The parent chloro-compound shows minimal activity, highlighting the importance of derivatization.

  • Aryl substitution is beneficial: The introduction of a phenyl group (D-03) and a substituted phenyl group (D-04) leads to a significant increase in antiparasitic and anticancer activity. The enhanced potency of the p-chlorophenyl derivative (D-04) suggests that electronic and/or steric factors on the appended aryl ring play a key role.[5]

  • Thioether linkage shows promise: The benzylthioether derivative (D-02) exhibits good activity, suggesting that lipophilic linkers can be beneficial.

  • Potential for reduced mutagenicity: The hypothetical data suggests that derivatization, particularly with bulky aryl and thioether groups, may lead to non-mutagenic compounds, a significant improvement over some clinically used nitroimidazoles like metronidazole.[4]

Conclusion and Future Directions

The derivatization of 4-chloro-1-methyl-5-nitro-1H-imidazole offers a promising strategy for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of new derivatives with potentially enhanced antiparasitic, anticancer, and other biological activities. The key to success lies in a systematic approach to derivatization, coupled with comprehensive biological screening and careful analysis of the structure-activity relationships. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

References

  • Al-Masoudi, N. A., Al-Soud, Y. A., & Schmidt, M. (2006). Synthesis and in vitro anti-HIV-1 and cytotoxic activities of new 5-substituted piperazinyl-4-nitroimidazole derivatives. Antiviral Chemistry and Chemotherapy, 17(5), 261-268.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 342(9), 536-541.
  • Dunn, B. E. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(7), 473-487.
  • Ferreira, E. I., & Boechat, N. (2014). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 109(2), 133-142.
  • Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480.
  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5709.
  • Upadhayaya, R. S., Vandavasi, J. K., & Vasireddy, N. R. (2009). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561.
  • Villa-Pulgarin, J. A., Salamanca, C. H., Oñate-Garzón, J., & Varela-M, R. E. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14(1).
  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Al-Masoudi, N. A., et al. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. Journal of Molecular Structure, 1256, 132541.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Chadha, R., & Bhalla, Y. (2003). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 65(4), 333-340.
  • Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of antimicrobial chemotherapy, 31(1), 9-20.
  • Al-Tel, T. H. (2010). Design and synthesis of novel 5-nitroimidazole-based antibacterial agents. European journal of medicinal chemistry, 45(11), 5264-5269.
  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this critical pharmaceutical intermediate.[1][2][3] As a key precursor in the synthesis of immunosuppressive drugs like Azathioprine, optimizing its production is paramount for efficiency and cost-effectiveness.[1][3]

This document moves beyond standard protocols to explain the causality behind experimental choices, providing a self-validating framework for your laboratory work.

Synthesis Overview: The Nitration Pathway

The primary route to 4-chloro-1-methyl-5-nitro-1H-imidazole involves the nitration of 5-chloro-1-methylimidazole. A highly effective and controlled method proceeds through an intermediate nitrate salt, which mitigates the hazards and side reactions associated with direct mixed-acid nitration.[1]

Synthesis_Pathway cluster_start Step 1: Salt Formation cluster_nitration Step 2: Nitration A 5-chloro-1-methylimidazole C 5-chloro-1-methylimidazole Nitrate Salt A->C Azeotropic Dehydration B Nitric Acid (HNO3) in Toluene B->C E 4-chloro-1-methyl-5-nitro-1H-imidazole (Target Product) C->E Nitration ~55°C, 7h D Sulfuric Acid (H2SO4) D->E

Caption: High-yield, two-step synthesis pathway for 4-chloro-1-methyl-5-nitro-1H-imidazole.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is consistently low (<70%). What are the most probable causes and how can I fix them?

Low yield is the most common challenge, often stemming from a combination of factors related to reaction control, workup, and side reactions.

Causality & Solution:

  • Suboptimal Nitrating Conditions: The nitration of the imidazole ring is an exothermic and sensitive process. Incorrect temperature or reaction time can lead to incomplete conversion or product decomposition. Traditional mixed-acid nitrations are often violent, causing nitric acid to decompose and reducing the effective concentration of the nitrating species.[1]

    • Solution: Adopt the two-step nitrate salt method.[1] First, forming the 5-chloro-1-methylimidazole nitrate salt provides a more stable substrate for nitration. The subsequent nitration in concentrated sulfuric acid should be carefully temperature-controlled. A proven method involves holding the reaction at 55°C for approximately 7 hours to drive the reaction to completion while minimizing degradation.[1]

  • Side Reaction Pathways: Localized overheating during direct mixed-acid nitration can promote the formation of undesired isomers or degradation products, consuming starting material and complicating purification. The evolution of nitrogen oxide gases is a clear indicator of such decomposition.[1]

    • Solution: The pre-formation of the nitrate salt makes the subsequent nitration step less exothermic and more controllable, greatly suppressing these side reactions and avoiding the release of noxious gases.[1]

  • Losses During Workup: The product is soluble in certain organic solvents, and significant losses can occur during the extraction and isolation phases if not performed optimally.

    • Solution: After quenching the reaction by slowly pouring it into ice water, perform multiple extractions with a suitable solvent like chloroform or dichloromethane.[1] Combine the organic phases to maximize recovery.

Q2: I'm observing significant, hard-to-remove impurities in my crude product. How can I improve its purity?

Purity issues are almost always linked to poor control over the reaction conditions.

Causality & Solution:

  • Poor Temperature Control: This is the primary cause of impurity formation. The initial mixing of reagents is highly exothermic. If the temperature spikes, side reactions are inevitable.

    • Solution: When adding the 5-chloro-1-methylimidazole nitrate salt to the sulfuric acid, the acid should be pre-chilled to 0°C. The addition must be done portion-wise, ensuring the internal temperature does not exceed 15°C.[1] This strict control is crucial for preventing the formation of byproducts from the outset.

  • Inefficient Purification: Simple evaporation of the solvent may not be sufficient to yield a pure, crystalline product.

    • Solution: After extracting the product and drying the organic layer (e.g., with anhydrous MgSO₄), distill off most of the extraction solvent. Then, add a non-polar solvent such as petroleum ether or hexane.[1] This will cause the desired product to precipitate as a clean, white crystal, leaving many impurities behind in the solvent. Suction filtration will then yield a product of high purity (often >99%).[1]

Troubleshooting_Workflow Start Problem Identified LowYield LowYield Start->LowYield Impurity High Impurity (TLC/HPLC) Start->Impurity CheckMethod Using 2-Step Nitrate Salt Method? LowYield->CheckMethod Yes CheckTemp Verify Temp. Control (Addition < 15°C, Rxn at 55°C) Impurity->CheckTemp Yes CheckWorkup Optimize Workup? (Multiple Extractions, Anti-Solvent Precip.) CheckTemp->CheckWorkup Yes Sol_Temp Implement Strict Cooling Protocol CheckTemp->Sol_Temp No CheckMethod->CheckTemp Yes Sol_Method Adopt Nitrate Salt Intermediate Protocol CheckMethod->Sol_Method No Sol_Workup Use Chloroform Extraction & Petroleum Ether Precipitation CheckWorkup->Sol_Workup No End Yield & Purity Improved CheckWorkup->End Yes Sol_Temp->CheckWorkup Sol_Method->CheckTemp Sol_Workup->End

Caption: Troubleshooting workflow for improving yield and purity.

Frequently Asked Questions (FAQs)

Q: What are the optimal reaction conditions for achieving >90% yield?

Based on validated industrial methods, the following conditions are recommended for maximizing yield and purity.[1]

ParameterRecommended ConditionRationale
Starting Material 5-chloro-1-methylimidazole Nitrate SaltProvides superior reaction control and safety.[1]
Nitrating Agent Concentrated (98.3%) Sulfuric AcidActs as both the reaction medium and dehydrating agent.
Addition Temperature 0°C to <15°CPrevents initial temperature spikes and side reactions.[1]
Reaction Temperature 55°COptimal balance between reaction rate and product stability.
Reaction Time 7 hoursEnsures the reaction proceeds to completion.[1]
Purification Method Chloroform Extraction & Petroleum Ether PrecipitationEfficiently isolates a high-purity, crystalline product.[1]
Expected Yield 93-94%Consistently achievable under these optimized conditions.[1]

Q: Is there a way to monitor the reaction's progress?

Yes, Thin-Layer Chromatography (TLC) is an effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio) typically provides good separation.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (5-chloro-1-methylimidazole nitrate salt) has completely disappeared from the reaction mixture lane. The product, being more polar, will have a different Rf value.

Q: How can I ensure the safety of this reaction?

The nitration process is energetic and requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the entire reaction in a well-ventilated fume hood.

  • Controlled Addition: Add reagents slowly and portion-wise, especially when adding the nitrate salt to sulfuric acid and when quenching the reaction mixture in water.

  • Temperature Monitoring: Use a thermometer to continuously monitor the internal reaction temperature. Have an ice bath ready to cool the reaction if the temperature rises unexpectedly.

  • Quenching: The addition of the acidic reaction mixture to water is highly exothermic. Pour the acid mixture slowly into a large volume of vigorously stirred ice/water to dissipate the heat effectively. Never add water to the concentrated acid.

Optimized Experimental Protocol

This protocol is based on the high-yield method described in patent CN101948435A.[1]

Part 1: Synthesis of 5-chloro-1-methylimidazole Nitrate Salt

  • In a three-necked flask equipped with an azeotropic dehydration apparatus, add 5-chloro-1-methylimidazole and toluene.

  • With mechanical stirring, cool the mixture in an ice-water bath to approximately 10°C.

  • Slowly add 65% nitric acid dropwise while maintaining the low temperature.

  • After addition is complete, heat the mixture to reflux (~120°C) to remove water via azeotropic distillation.

  • Once water removal is complete, cool the mixture. The white crystalline nitrate salt will precipitate.

  • Collect the crystals by suction filtration, wash with a small amount of cold acetone, and dry. A yield of ~98% is expected.

Part 2: Nitration to 4-chloro-1-methyl-5-nitro-1H-imidazole

  • In a clean, dry three-necked flask, add concentrated (98.3%) sulfuric acid.

  • Cool the sulfuric acid to 0°C using an ice-water bath with magnetic stirring.

  • Add the dried 5-chloro-1-methylimidazole nitrate salt from Part 1 in 5-6 portions. CRITICAL: Ensure the internal reaction temperature does not rise above 15°C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature naturally, then slowly heat to 55°C.

  • Maintain the reaction at 55°C with stirring for 7 hours.

  • Workup: Slowly pour the cooled reaction solution into a beaker containing a large volume of crushed ice and water with vigorous stirring.

  • Transfer the aqueous solution to a separatory funnel and extract three times with chloroform (e.g., 1 x 150 mL, 2 x 40 mL).

  • Combine the organic extracts and wash them with water.

  • Dry the organic phase over anhydrous magnesium sulfate, then filter.

  • Purification: Distill off the majority of the chloroform under reduced pressure.

  • Add petroleum ether to the concentrated residue to precipitate the product.

  • Collect the white crystalline product by suction filtration and dry to obtain 4-chloro-1-methyl-5-nitro-1H-imidazole. (Expected yield: ~93%, Purity >99%).

References

  • Source: Google Patents (CN101948435A)
  • Title: 4-CHLORO-1-METHYL-5-NITRO-1H-IMIDAZOLE Source: LookChem URL: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-chloro-1-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the intricacies of this reaction.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole, with a focus on the nitration of 5-chloro-1-methylimidazole using a mixed acid approach.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a significantly lower yield of 4-chloro-1-methyl-5-nitro-1H-imidazole than expected. What are the potential causes and how can I improve the yield?

Answer: A low yield in this nitration reaction can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:

  • Temperature Control is Critical: The nitration of imidazole derivatives is a highly exothermic reaction. Insufficient cooling during the addition of the substrate to the mixed acid can lead to localized overheating. This can cause the decomposition of nitric acid, generating nitrogen oxides and leading to unwanted side reactions, ultimately reducing the yield of the desired product.[1]

    • Corrective Action: Ensure your reaction vessel is adequately cooled in an ice bath, maintaining a temperature below 15°C during the addition of 5-chloro-1-methylimidazole.[1] After the initial addition, the reaction should be allowed to proceed at a controlled temperature, for instance, by slowly warming to 55°C and maintaining that temperature for the recommended duration (e.g., 7 hours).[1]

  • Reagent Quality and Stoichiometry: The concentration and ratio of the acids in the nitrating mixture are crucial.

    • Corrective Action: Use high-purity, concentrated sulfuric acid (e.g., 98.3%) and a suitable nitrating agent.[1] A patent for a similar synthesis describes the use of 5-chloro-1-methylimidazole nitric acid salt, which is then added to sulfuric acid.[1] This pre-formation of the salt can offer better control over the reaction. Ensure the molar ratios of your reactants are accurate.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Corrective Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you may need to extend the reaction duration. However, be cautious, as prolonged reaction times at elevated temperatures can also lead to product degradation.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps.

    • Corrective Action: During the aqueous workup, ensure thorough extraction with a suitable organic solvent like chloroform or dichloromethane.[1] Perform multiple extractions (e.g., 3 times) to maximize the recovery of the product from the aqueous layer. For purification, if using column chromatography, select an appropriate solvent system (e.g., ethyl acetate/hexane) to ensure good separation from impurities.[2] If recrystallizing, use a minimal amount of a suitable solvent to avoid product loss.

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?

Answer: The formation of impurities is a common challenge in nitration reactions. Understanding the potential side reactions is key to mitigating them.

  • Over-Nitration or Isomer Formation: While the desired product is the 4-chloro-1-methyl-5-nitro-1H-imidazole, there is a possibility of forming other nitrated species or isomers, although the directing effects of the substituents make the desired product the major one.

    • Preventative Measures: Strict adherence to the optimized reaction temperature and time is crucial to minimize the formation of byproducts.

  • Degradation of Starting Material or Product: The harsh acidic and oxidative conditions can lead to the degradation of both the starting material and the final product, especially at elevated temperatures.

    • Preventative Measures: As mentioned before, maintaining a low temperature during the initial addition and carefully controlling the temperature throughout the reaction is paramount.[1]

  • Presence of Unreacted Starting Material: This is a common impurity if the reaction has not gone to completion.

    • Corrective Action: Monitor the reaction by TLC. If the reaction is sluggish, a slight increase in temperature or reaction time might be necessary, but this must be balanced against the risk of degradation.

  • Purification Strategy: An effective purification strategy is essential to remove any formed impurities.

    • Recommended Protocol: After extraction, washing the organic phase with brine and drying it over a suitable drying agent like anhydrous magnesium sulfate is important.[1][2] For purification, column chromatography using silica gel is often effective.[2] A patent for a similar synthesis suggests that after removing the extraction solvent, adding a non-polar solvent like petroleum ether can help in precipitating the product, leaving some impurities in the solution.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole.

1. What is the best synthetic route for 4-chloro-1-methyl-5-nitro-1H-imidazole?

A commonly employed and effective method is the nitration of 5-chloro-1-methylimidazole using a mixture of concentrated sulfuric acid and a nitrating agent.[1][3] A specific patent details a process where 5-chloro-1-methylimidazole nitric acid salt is added to concentrated sulfuric acid.[1] This method is reported to be high-yielding (around 93%) and produces a high-purity product.[1]

2. How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. You can spot the reaction mixture, the starting material, and a co-spot on a TLC plate and elute with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.

3. What are the optimal conditions for the N-methylation of a nitroimidazole precursor?

If you were to consider a synthetic route involving N-methylation of a pre-existing nitroimidazole, the conditions are crucial for regioselectivity. Studies on the alkylation of nitroimidazoles have shown that using a base like potassium carbonate (K2CO3) in a solvent such as acetonitrile at an elevated temperature (e.g., 60°C) can provide good yields and favor alkylation at the N-1 position for 4-nitroimidazole.[2][4]

4. What are the key safety precautions to take during this synthesis?

  • Handling of Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Ensure you have an efficient cooling system in place and add reagents slowly to control the temperature.

  • Nitrogen Oxide Fumes: The reaction may produce toxic nitrogen oxide gases.[1] A well-ventilated fume hood is essential to prevent inhalation.

5. How can I confirm the identity and purity of my final product?

Several analytical techniques can be used to characterize the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the molecule. For 4-chloro-1-methyl-5-nitro-1H-imidazole, you would expect to see a singlet for the methyl group and a singlet for the proton on the imidazole ring in the 1H NMR spectrum.[1]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the nitro group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your compound.[1]

  • Melting Point: A sharp melting point close to the literature value (146-148°C) is a good indicator of purity.[1]

III. Experimental Protocols and Data

Optimized Protocol for the Synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole

This protocol is based on a patented procedure and is designed to maximize yield and purity.[1]

Step 1: Reaction Setup

  • In a three-necked flask equipped with a magnetic stirrer and a thermometer, add 27.2 mL of concentrated sulfuric acid (98.3%).

  • Cool the flask in an ice-water bath to 0°C.

Step 2: Addition of Reactant

  • Slowly add 25.0 g of 5-chloro-1-methylimidazole nitric acid salt in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 15°C.

Step 3: Reaction

  • After the addition is complete, allow the reaction mixture to naturally warm up.

  • Then, slowly heat the mixture to 55°C and maintain this temperature for 7 hours.

Step 4: Workup

  • After the reaction is complete, carefully pour the reaction mixture into 195 mL of ice-water.

  • Extract the aqueous mixture with 195 mL of chloroform.

  • Separate the organic layer and extract the aqueous layer again with chloroform (2 x 52 mL).

  • Combine the organic extracts.

Step 5: Purification

  • Dry the combined organic phase over 7.5 g of anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Remove the majority of the chloroform by distillation.

  • Add 99 mL of petroleum ether to the concentrated solution to precipitate the product.

  • Collect the white crystalline product by suction filtration and dry it.

Expected Yield and Purity:

  • Yield: Approximately 93.3%[1]

  • Purity (by HPLC): Approximately 99.4%[1]

  • Melting Point: 146-148°C[1]

Table 1: Summary of Optimized Reaction Conditions

ParameterOptimized ValueRationale
Nitrating Agent 5-chloro-1-methylimidazole nitric acid salt in conc. H2SO4Controlled addition and reaction.[1]
Addition Temperature < 15°CTo prevent overheating and side reactions.[1]
Reaction Temperature 55°CTo ensure the reaction goes to completion.[1]
Reaction Time 7 hoursOptimized for maximum conversion.[1]
Extraction Solvent ChloroformEfficiently extracts the product from the aqueous phase.[1]
Purification Method Precipitation with petroleum etherA simple and effective method for obtaining a high-purity product.[1]

IV. Visualizing the Workflow

Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Cool H2SO4 to 0°C B 2. Add 5-chloro-1-methylimidazole nitric acid salt (<15°C) A->B C 3. Heat to 55°C for 7 hours B->C D 4. Quench with ice-water C->D E 5. Extract with Chloroform D->E F 6. Dry organic phase (MgSO4) E->F G 7. Concentrate and precipitate with petroleum ether F->G H 8. Filter and Dry Final Product G->H

Caption: A step-by-step workflow for the synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole.

Diagram 2: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed temp Improper Temperature Control start->temp reagents Poor Reagent Quality or Stoichiometry start->reagents incomplete Incomplete Reaction start->incomplete workup Product Loss during Workup start->workup sol_temp sol_temp temp->sol_temp sol_reagents Use high-purity reagents & verify stoichiometry reagents->sol_reagents sol_incomplete Monitor with TLC & adjust reaction time incomplete->sol_incomplete sol_workup Perform multiple extractions & optimize purification workup->sol_workup

Caption: A troubleshooting flowchart for diagnosing and resolving low product yield.

V. References

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (2011).

  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-2/4-nitroimidazole derivatives. Arkivoc, 2007(14), 184-193.

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules, 27(15), 5030. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. (2022). RSC Advances, 12(34), 22005-22026. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate. [Link]

Sources

Technical Support Center: Stabilizing 4-Chloro-1-methyl-5-nitro-1H-imidazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloro-1-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Nitroimidazole Stability

4-chloro-1-methyl-5-nitro-1H-imidazole is a key intermediate in pharmaceutical synthesis, notably for compounds like azathioprine.[1] Like many nitroaromatic compounds, its chemical structure, featuring an electron-withdrawing nitro group and a labile chloro substituent on an imidazole ring, makes it susceptible to degradation under common experimental conditions. Maintaining its integrity in solution is paramount for accurate and reliable results. This guide will address the primary factors influencing its stability—namely pH, light, temperature, and solvent choice—and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 4-chloro-1-methyl-5-nitro-1H-imidazole is showing a slight yellow tint after a few days. What's happening?

A1: A color change, typically to yellow or brown, is a common visual indicator of nitroaromatic compound degradation. This is often due to the formation of nitrophenolic-like byproducts or other chromophoric structures resulting from the breakdown of the imidazole ring or reactions involving the nitro group.[2] This degradation is likely accelerated by exposure to ambient light, non-optimal pH, or elevated temperatures. Immediate verification of the solution's purity via analytical methods like HPLC is recommended.

Q2: Which solvent is best for preparing a stable stock solution?

A2: The choice of solvent is critical. While solubility is a primary consideration, the solvent's properties also impact stability.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred for long-term stock solutions. These aprotic solvents are less likely to participate in hydrolytic degradation pathways. Store these stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and exposure to atmospheric moisture.[3]

  • Use with Caution: Protic solvents like methanol, ethanol, and water can be used for preparing working solutions for immediate use, but long-term stability is lower. In aqueous solutions, the compound is more susceptible to pH-dependent hydrolysis. If using aqueous buffers, ensure the pH is controlled and the solution is used promptly.

Q3: What is the optimal pH range for working with this compound in aqueous solutions?

A3: While specific data for 4-chloro-1-methyl-5-nitro-1H-imidazole is not extensively published, data from analogous imidazole and nitroaromatic compounds provide strong guidance. Many imidazole-based compounds exhibit maximal stability in a slightly acidic to neutral pH range (approximately pH 4–7).[4] For a related imidazole fungicide, prochloraz, degradation was slowest at pH 7.0 and accelerated at both acidic (pH 4.0) and alkaline (pH 9.2) conditions.[5][6] Therefore, it is strongly recommended to maintain your aqueous experimental solutions within a pH range of 6.0 to 7.5 . Avoid highly acidic or, particularly, alkaline conditions, which can promote hydrolytic degradation of the C-Cl bond.[5]

Q4: How sensitive is 4-chloro-1-methyl-5-nitro-1H-imidazole to light?

A4: Nitroimidazole derivatives are well-known to be photosensitive.[7][8] Exposure to UV and even ambient laboratory light can induce photodegradation, leading to complex rearrangements of the molecule. For instance, the photodegradation of metronidazole, a related 5-nitroimidazole, results in the formation of an oxadiazole derivative, a significant structural change.[7] Therefore, all solutions containing this compound should be protected from light by using amber vials or by wrapping containers with aluminum foil.[9]

Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent Results or Loss of Activity in Biological Assays
  • Primary Suspect: Compound degradation in the culture medium or assay buffer.

  • Causality: The pH of cell culture media is typically buffered around 7.2-7.4, which should be acceptable. However, cellular metabolism can cause local pH shifts. More importantly, prolonged incubation at 37°C can accelerate thermal degradation, and standard laboratory lighting can cause photodegradation over the course of a multi-day experiment.

Troubleshooting Workflow:

cluster_protocol Revised Experimental Protocol start Inconsistent Assay Results check_prep Review Solution Prep: - Freshly prepared? - Protected from light? start->check_prep check_purity Analyze Stock & Working Solutions via HPLC check_prep->check_purity degraded Degradation Confirmed check_purity->degraded Yes stable Solution is Stable check_purity->stable No fresh_sol Prepare fresh working solutions daily from frozen stock. degraded->fresh_sol check_media Investigate Assay Conditions: - Incubation time/temp? - Media components? stable->check_media light_protect Use amber plates or cover plates with foil during incubation. fresh_sol->light_protect time_control Include a 'time-zero' and 'end-of-experiment' sample of the compound in media (without cells) to quantify degradation over the incubation period. light_protect->time_control

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Primary Suspect: Formation of degradation products.

  • Causality: The appearance of new peaks, especially those eluting earlier than the parent compound (indicating increased polarity), suggests degradation. The two most probable degradation pathways are:

    • Hydrolysis: Nucleophilic substitution of the chloride atom with a hydroxyl group, particularly in aqueous or protic solvents.

    • Photodegradation: Light-induced rearrangement of the nitro-imidazole ring system.[7][8]

Predicted Degradation Pathways:

cluster_pathways Potential Degradation Pathways parent 4-Chloro-1-methyl- 5-nitro-1H-imidazole hydrolysis Hydrolysis (H₂O, OH⁻) parent->hydrolysis photo Photodegradation (Light, UV) parent->photo prod_hydro 1-Methyl-5-nitro- 1H-imidazol-4-ol (Hydroxylated Product) hydrolysis->prod_hydro prod_photo Rearranged Isomers (e.g., Oxadiazole Derivatives) photo->prod_photo

Caption: Likely degradation pathways for the target compound.

Protocols for Ensuring Solution Stability

Protocol 1: Preparation of Concentrated Stock Solutions (10-100 mM)

This protocol is designed for creating a stable, long-term supply of the compound.

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Weighing: Accurately weigh the required amount of 4-chloro-1-methyl-5-nitro-1H-imidazole powder in a fume hood, wearing appropriate personal protective equipment (PPE), as the compound is an irritant.[10]

  • Dissolution: Add the powder to a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution thoroughly until all solid is dissolved. Gentle warming (to ~30-37°C) can be used to aid dissolution if necessary, but do not overheat.[4]

  • Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber or foil-wrapped) microcentrifuge tubes. The aliquot volume should correspond to a convenient amount for a single experiment to avoid partial use and re-freezing.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C .

Protocol 2: Preparation of Aqueous Working Solutions

This protocol should be performed immediately before an experiment.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris). Adjust the pH to be within the stable range of 6.0-7.5 .

  • Dilution: Thaw a single aliquot of the DMSO stock solution. Dilute it into the prepared aqueous buffer to the final working concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.

  • Mixing: Mix thoroughly by gentle inversion or vortexing.

  • Light Protection: Keep the working solution in an amber tube or a tube wrapped in foil at all times.

  • Usage: Use the freshly prepared working solution as soon as possible, preferably within a few hours. Do not store aqueous solutions.

Summary of Stability-Influencing Factors

The table below summarizes the key environmental factors and provides best-practice recommendations to prevent the degradation of 4-chloro-1-methyl-5-nitro-1H-imidazole in solution.

FactorRisk of DegradationMechanismPrevention Strategy
pH (Aqueous) High (especially pH > 8)Hydrolysis of C-Cl bond, Ring DegradationMaintain solution pH between 6.0 and 7.5. Avoid strongly acidic or alkaline buffers.
Light/UV HighPhotodegradation, Molecular RearrangementUse amber glassware/plasticware. Wrap containers in aluminum foil. Minimize exposure to ambient light.
Temperature Moderate to HighIncreased rate of all degradation reactionsStore stock solutions at -80°C. Prepare working solutions fresh and keep on ice if not used immediately. Avoid prolonged incubation at elevated temperatures where possible.
Solvent Choice High (Protic Solvents)Solvolysis/HydrolysisUse anhydrous aprotic solvents (e.g., DMSO) for long-term stock solutions. Use aqueous solutions immediately after preparation.
Oxygen Low to ModerateOxidation of the imidazole ring or substituentsWhile not the primary pathway, de-gassing solvents for highly sensitive long-term experiments can be considered. For routine use, this is generally not necessary.
Freeze/Thaw Cycles ModerateIntroduction of atmospheric moisture leading to hydrolysisAliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[3]

By adhering to these guidelines, you can significantly improve the stability of your 4-chloro-1-methyl-5-nitro-1H-imidazole solutions, leading to more reliable and reproducible experimental outcomes.

References

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Sigma-Aldrich. 5-Chloro-1-methyl-4-nitroimidazole Product Page.
  • PubChem. Compound Summary for CID 21010, 5-Chloro-1-methyl-4-nitroimidazole.
  • Zhang, Y., et al. (2021). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Lirias.
  • SVA. (2018). Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203–205.
  • Fiel, M., et al. (2021). Physicochemical and Microbiological Stability of Compounded Metronidazole Suspensions in PCCA SuspendIt. International Journal of Pharmaceutical Compounding, 25(6), 512-519.
  • Tanzer, K., et al. (2016). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. The Journal of Chemical Physics, 144(5), 054304.
  • PhytoTech Labs. Preparing Stock Solutions.
  • ResearchGate.
  • The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • iGEM. (2012).
  • Prados-Joya, G., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • ResearchGate. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
  • Al-Hamdani, A. A. S., et al. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. MDPI.
  • CN101948435A. Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Environmental Chemistry Letters, 10(4), 323-332.
  • ResearchGate. Preparation of 1000X Antibiotic Stock Solution v1.
  • Ye, M., et al. (2011). Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. Water Science and Technology, 64(7), 1466-1472.
  • Agrawal, C. M., & Athanasiou, K. A. (1997). Technique to control pH in vicinity of biodegrading PLA-PGA implants.
  • MedChemExpress (MCE). Compound Handling Instructions.
  • Arora, P. K., & Jain, R. K. (2012). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1.
  • BenchChem.
  • Ahangari, N., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1419.
  • BenchChem.
  • ResearchGate. Production of 4-nitroimidazole and its thermal stability.
  • BenchChem. Troubleshooting Albendazole instability in solution for long-term experiments.
  • Kaur, H., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4938.
  • ResearchGate.

Sources

Technical Support Center: Resolving Inconsistent Assay Results with 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 4-chloro-1-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. We understand that inconsistent or unexpected results can be a significant roadblock in research. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve common issues, ensuring the reliability and reproducibility of your data. Our approach is rooted in explaining the "why" behind each step, empowering you to make informed decisions in your experimental design.

Part 1: Compound Handling and Preparation

This section addresses the most fundamental source of variability: the preparation and handling of the compound itself.

FAQ 1: My 4-chloro-1-methyl-5-nitro-1H-imidazole stock solution appears cloudy or has precipitated. What should I do?

Answer: This is a classic sign of solubility issues. 4-chloro-1-methyl-5-nitro-1H-imidazole is a hydrophobic molecule with limited aqueous solubility.

Causality: The compound's stability and bioavailability in your assay are entirely dependent on it being fully dissolved. Precipitates will lead to drastic under-dosing in your experiments and high well-to-well variability.

Troubleshooting Protocol:

  • Solvent Selection: Ensure you are using an appropriate organic solvent for your stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice.

  • Solubility Limits: Do not exceed the compound's solubility limit. While precise data for this specific molecule is not widely published, related nitroimidazoles offer a guide. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is critical to do so immediately before use. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Verification: If you suspect precipitation in your final assay medium, prepare a sample at the highest working concentration and centrifuge it. Analyze the supernatant by HPLC or UV-Vis spectrophotometry to confirm the concentration is as expected.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventRecommended UseConsiderations
DMSO Primary choice for high-concentration stock solutions.Ensure the final concentration in the assay is non-toxic to your cells/system.
Ethanol Alternative for stock solutions.Can be more volatile than DMSO. Check for compatibility with your assay.
Methanol Suitable for analytical standards and some stock solutions.Can be toxic to some cell lines at low concentrations.

Part 2: Troubleshooting Cell-Based Assays

Cell-based assays are particularly susceptible to compound-specific artifacts. This section will focus on the most common assays where inconsistent results are reported.

FAQ 2: I'm seeing unexpectedly high cell viability or a very high IC50 value in my MTT/XTT assay. Is the compound not working?

Answer: This is a frequent and misleading artifact observed with nitroaromatic compounds. It is highly probable that your compound is directly reducing the tetrazolium salt (e.g., MTT, XTT), leading to a false-positive signal that is independent of cellular metabolic activity.

Mechanistic Explanation: The MTT assay relies on cellular dehydrogenases to reduce the yellow tetrazolium salt to a purple formazan product. However, the nitro group (-NO2) on the imidazole ring is an electrophile. It can be reduced by various cellular nitroreductases to form a nitro radical anion.[1][2] This reduced intermediate can then directly, non-enzymatically, reduce the MTT reagent, creating a strong absorbance signal that is incorrectly interpreted as high cell viability.


// Nodes Compound [label="4-Chloro-1-methyl-\n5-nitro-1H-imidazole\n(-NO2)", fillcolor="#FBBC05", fontcolor="#202124"]; Nitroreductase [label="Cellular\nNitroreductases", fillcolor="#F1F3F4", fontcolor="#202124"]; ReducedCompound [label="Reduced Intermediate\n(-NO2•-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MTT_Yellow [label="MTT Reagent\n(Yellow, Soluble)", fillcolor="#FBBC05", fontcolor="#202124"]; Formazan_Purple [label="Formazan\n(Purple, Insoluble)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydrogenase [label="Cellular\nDehydrogenases\n(Viable Cells)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FalseSignal [label="False High Signal\n(Overestimated Viability)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TrueSignal [label="True Viability Signal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges - The Artifact Pathway Compound -> Nitroreductase [label=" Enters Cell"]; Nitroreductase -> ReducedCompound [label=" Bioreduction"]; ReducedCompound -> MTT_Yellow [label=" Direct Chemical\n Reduction", style=dashed, color="#EA4335", fontcolor="#EA4335"]; MTT_Yellow -> FalseSignal [label=" Forms Purple\n Formazan"]; FalseSignal -> Formazan_Purple [style=invis];

// Edges - The Intended Pathway MTT_Yellow -> Dehydrogenase [label=" Enters Cell"]; Dehydrogenase -> TrueSignal [label=" Metabolic\n Reduction"]; TrueSignal -> Formazan_Purple [style=invis];

// Invisible edges for alignment subgraph { rank=same; Compound; MTT_Yellow; } }

MTT Assay Interference Pathway.

Troubleshooting Protocol:

  • Assay-Free Control: The most definitive test is to add your compound to cell-free wells containing only culture medium and the MTT reagent. Incubate for the same duration as your experiment. If you see a color change, you have confirmed direct chemical interference.

  • Switch to a Non-Redox-Based Assay: The best solution is to use an orthogonal method that does not rely on cellular reduction.

    • ATP-Based Assays (e.g., CellTiter-Glo®): These measure ATP levels, a hallmark of viable cells, via a luciferase reaction. This is generally the most robust alternative.

    • Real-Time Live/Dead Assays: These use fluorescent dyes that measure membrane integrity.

    • Crystal Violet Assay: This method stains the DNA of adherent cells, providing a simple measure of cell number.

  • Data Interpretation: If you must use an MTT assay, be extremely cautious. Any apparent increase in viability at higher concentrations should be considered a potential artifact.

FAQ 3: My results from a luciferase/luciferin-based reporter assay are inconsistent or show unexpected inhibition.

Answer: While not as common as MTT interference, there are two primary ways 4-chloro-1-methyl-5-nitro-1H-imidazole can disrupt luciferase-based assays: optical interference and direct enzyme inhibition.

Causality:

  • Optical Interference: Nitroaromatic compounds can be colored (typically pale yellow). This color can absorb the light emitted by the luciferase reaction (typically ~560 nm for firefly luciferase), leading to a falsely low signal (quenching).[3]

  • Enzyme Inhibition: While less documented for this specific molecule, some small molecules can directly inhibit the luciferase enzyme.[4]

Troubleshooting Workflow:


// Nodes Start [label="Inconsistent Luciferase\nResults", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckColor [label="Is the compound colored\nin your assay medium?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CellFreeAssay [label="Perform a cell-free\nluciferase assay with\npurified enzyme + compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SignalDrop [label="Does the signal drop\ncompared to vehicle control?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; OpticalQuench [label="Conclusion:\nOptical Quenching\nis likely.", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EnzymeInhibition [label="Conclusion:\nDirect Enzyme Inhibition\nis likely.", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoInterference [label="Conclusion:\nDirect interference is unlikely.\nInvestigate biological effects.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; UseRedShifted [label="Solution:\nUse a red-shifted\nluciferase or a different\nreporter system.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckColor; CheckColor -> CellFreeAssay [label="Yes"]; CheckColor -> CellFreeAssay [label="No (Still test)"]; CellFreeAssay -> SignalDrop; SignalDrop -> OpticalQuench [label="Yes, and compound\nis colored"]; SignalDrop -> EnzymeInhibition [label="Yes, but compound\nis not colored"]; SignalDrop -> NoInterference [label="No"]; OpticalQuench -> UseRedShifted; EnzymeInhibition -> UseRedShifted; }

Luciferase Assay Troubleshooting Workflow.

  • Cell-Free Luciferase Assay: Add your compound at the highest assay concentration to a well containing assay buffer and purified luciferase enzyme. Initiate the reaction with luciferin. A decrease in signal compared to a vehicle control strongly suggests direct interference.

  • UV-Vis Spectrum: Measure the absorbance spectrum of your compound in the assay buffer. Significant absorbance around the emission wavelength of your luciferase (~560-620 nm) points to quenching.

  • Alternative Reporters: If interference is confirmed, consider using a reporter with a different emission spectrum (e.g., a red-shifted luciferase) or a completely different type of reporter (e.g., β-galactosidase).

Part 3: Troubleshooting Analytical Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for confirming the purity, stability, and concentration of your compound.

FAQ 4: I'm seeing peak tailing, shifting retention times, or poor reproducibility in my HPLC analysis.

Answer: These are common HPLC issues that can often be resolved by systematically evaluating and optimizing your method, from sample preparation to mobile phase composition.

Causality:

  • Peak Tailing: Often caused by secondary interactions between the basic imidazole nitrogen and residual acidic silanols on the silica-based column packing.

  • Shifting Retention Time: Usually indicates a problem with the mobile phase composition, column temperature, or pump performance.

  • Poor Reproducibility: Can stem from any of the above, as well as inconsistent sample preparation or injection volume.

Troubleshooting and Optimization Protocol:

  • Review Sample Preparation: Ensure your sample is fully dissolved in the mobile phase. Injecting a sample dissolved in a strong solvent like 100% DMSO while running a highly aqueous mobile phase can cause peak distortion. Dilute your stock in the initial mobile phase if possible.

  • Optimize Mobile Phase:

    • pH Control: For nitroimidazoles, maintaining a consistent and appropriate pH is critical. A slightly acidic mobile phase (e.g., pH 3.0) can suppress the interaction of the imidazole nitrogen with column silanols, leading to sharper peaks.[5] Use a buffer like phosphate or formate.

    • Composition: Ensure your mobile phase is accurately prepared, well-mixed, and degassed.

  • Check Hardware:

    • Column Health: A column nearing the end of its life can cause peak tailing and loss of resolution. Try flushing the column or replacing it.

    • System Leaks: Even a small leak can cause fluctuations in pressure and retention time.

  • Method Validation: Once you have a stable method, document it and run a standard with every batch of samples to ensure consistent performance.

Table 2: Starting HPLC Method Parameters

ParameterRecommended Starting ConditionOptimization Tip
Column C18, 4.6 x 150 mm, 5 µmTest different C18 phases; some have better end-capping to reduce silanol interactions.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~3.0)Adjust pH slightly if tailing persists. Can substitute with formic acid for MS compatibility.
Mobile Phase B Acetonitrile or MethanolAdjust the gradient slope to optimize the separation of your compound from impurities.
Flow Rate 1.0 mL/minAdjust based on column dimensions and desired run time.
Detection UV, ~310-320 nm (based on related nitroimidazoles)Confirm the λmax of your specific compound by running a UV-Vis scan.
Column Temp. 30 °CMaintaining a constant temperature is crucial for reproducible retention times.

References

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. National Institutes of Health (PMC). [Link]

  • Interferences with Luciferase Reporter Enzymes. National Institutes of Health (NCBI Bookshelf). [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Institutes of Health (PMC). [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. MDPI. [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. National Institutes of Health (PMC). [Link]

  • 5-Chloro-1-methyl-4-nitro-imidazole Safety Data Sheet. WITEGA Laboratorien. [Link]

  • Stability of nitroimidazoles in aqueous solutions. ResearchGate. [Link]

  • A novel hypoxia-dependent 2-nitroimidazole KIN-841 inhibits. Oncogene. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO. [Link]

  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Springer. [Link]

  • In Situ Reactivity of Electrochemically Generated Nitro Radical Anion on Tinidazole. ACS Omega. [Link]

  • Nitroaromatic Antibiotics. MDPI Encyclopedia. [Link]

Sources

scaling up the laboratory synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on the Synthesis, Troubleshooting, and Analysis of Chloro-Methyl-Nitroimidazoles

Welcome to the technical support center for the synthesis of substituted nitroimidazoles. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds. The focus of this document is the laboratory-scale synthesis of chloro-methyl-nitro-imidazole derivatives, specifically addressing the significant challenges of regioselectivity.

While the target molecule is 4-chloro-1-methyl-5-nitro-1H-imidazole , it is crucial to understand that the electronic and steric directing effects on the imidazole ring often favor the formation of its isomer, 5-chloro-1-methyl-4-nitro-1H-imidazole . This isomer is a key intermediate in the synthesis of the immunosuppressive drug azathioprine.[1] This guide will provide a robust, high-yield protocol for the 4-nitro isomer and equip you with the knowledge to understand, troubleshoot, and confirm the regiochemical outcome of your reaction.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory method for synthesizing 5-chloro-1-methyl-4-nitro-1H-imidazole?

A1: The most effective method involves the nitration of a 5-chloro-1-methylimidazole nitrate salt using concentrated sulfuric acid. This approach is superior to traditional mixed nitric/sulfuric acid nitration because it avoids the violent, exothermic nature of mixed acids, reduces the decomposition of nitric acid, and minimizes the formation of hazardous nitrogen oxide gas byproducts.[1] This controlled process leads to higher yields and better product purity.

Q2: How can I control the regioselectivity of the nitration reaction on the 1-methyl-chloro-imidazole ring?

A2: Regioselectivity in electrophilic substitution on an imidazole ring is directed by the existing substituents. In the case of 1-methyl-5-chloroimidazole, the methyl group at the N1 position is an activating group, while the chloro group at C5 is a deactivating group but an ortho-, para- director. The nitration will preferentially occur at the C4 position, which is activated by the N1-methyl group and less sterically hindered. Achieving nitration at the C5 position to produce the 4-chloro-5-nitro isomer is significantly more challenging and may require a multi-step synthetic strategy involving different starting materials or directing groups.

Q3: What are the most critical safety precautions I must take during this synthesis?

A3: The reagents and product are hazardous. 5-Chloro-1-methyl-4-nitroimidazole is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: All steps, especially the nitration and handling of solvents, must be performed inside a certified chemical fume hood.[2]

  • Handling Reagents: Concentrated sulfuric acid is extremely corrosive. The nitration reaction, while controlled, is still highly exothermic. Add reagents slowly and with adequate cooling (ice bath).

  • Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[2]

Q4: Which analytical methods are essential for confirming the final product's structure and purity?

A4: A combination of techniques is required for unambiguous structure confirmation.

  • 1H-NMR: This is the most powerful tool for confirming the regiochemistry. For 5-chloro-1-methyl-4-nitroimidazole, the spectrum should show a singlet for the imidazole proton (around 8.01 ppm in DMSO-d6) and a singlet for the methyl protons (around 3.74 ppm).[1]

  • HPLC: High-Performance Liquid Chromatography is essential for determining the purity of the final product. A purity of >99% has been reported using this method.[1]

  • Melting Point: The melting point provides a quick check for purity. The reported range for the 4-nitro isomer is 145-150 °C.[1]

  • FTIR Spectroscopy: Can be used to confirm the presence of key functional groups, such as the nitro group.[3]

Section 2: Detailed Experimental Protocol for 5-chloro-1-methyl-4-nitro-1H-imidazole

This protocol is adapted from a high-yield (93%) patented procedure and is intended for laboratory scale.[1]

Part A: Preparation of 5-chloro-1-methylimidazole Nitrate Salt

(This step is detailed in the source patent CN101948435A and is crucial for the controlled nitration)

  • Dissolve 5-chloro-1-methylimidazole in toluene.

  • Add nitric acid and heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Cool the mixture and collect the precipitated 5-chloro-1-methylimidazole nitrate salt by filtration.

  • Dry the salt under vacuum before proceeding to the nitration step.

Part B: Nitration
  • Setup: Equip a three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • Acid Addition: Carefully add concentrated (98%) sulfuric acid to the flask and begin stirring. Cool the acid to 0 °C.

  • Substrate Addition: Slowly add the dried 5-chloro-1-methylimidazole nitrate salt in portions to the cold sulfuric acid. The rate of addition must be controlled to keep the internal temperature below 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm naturally. Then, slowly heat the reaction mixture to 55 °C. Maintain this temperature with stirring for approximately 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing crushed ice/ice water. This step is highly exothermic and must be done with caution.

Part C: Workup and Purification
  • Extraction: Transfer the quenched aqueous solution to a separatory funnel. Extract the product with chloroform (or dichloromethane) three times.[1]

  • Washing: Combine the organic layers and wash them with water and then with brine.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate.[1][5]

  • Solvent Removal: Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator.

  • Crystallization: Add a non-polar solvent such as petroleum ether or hexane to the concentrated residue to precipitate the product.[1]

  • Isolation: Collect the white crystalline product by vacuum filtration and dry it under vacuum.

Section 3: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Reagents (especially the nitrate salt) were not completely dry. 3. Loss of product during workup. 4. Reaction temperature was too low or too high.1. Monitor the reaction with TLC until the starting material is consumed. Extend the reaction time if necessary. 2. Ensure all reagents are anhydrous. Water can interfere with the nitrating species. 3. Be careful during extractions; ensure proper phase separation. 4. Strictly adhere to the temperature profile: <15 °C for addition, then hold at 55 °C.[1]
Product is Impure (Multiple Spots on TLC) 1. Side reactions due to poor temperature control. 2. Incomplete reaction, leaving starting material. 3. Formation of undesired isomers.1. The use of the nitrate salt minimizes side reactions, but strict temperature control is still vital.[1] 2. Allow the reaction to go to completion. 3. Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).[4][5]
NMR Shows the Wrong Isomer (5-chloro-4-nitro instead of 4-chloro-5-nitro) 1. This is the expected and electronically favored product of this reaction.1. This outcome is not an error but a result of directing group effects on the imidazole ring. The provided protocol is optimized for this isomer. 2. To synthesize the 4-chloro-5-nitro isomer, a different synthetic route is required, likely starting with 1-methyl-5-nitroimidazole and performing a chlorination, or using a protecting group strategy.
Difficulty with Product Crystallization 1. Presence of oil or other impurities. 2. Incorrect crystallization solvent.1. Purify the crude product via column chromatography before attempting crystallization. 2. Try different solvent/anti-solvent systems. Scratch the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal can also be effective.

Section 4: Visualization of the Synthetic Workflow

The following diagram illustrates the key steps for the synthesis of 5-chloro-1-methyl-4-nitro-1H-imidazole.

G cluster_prep Part A: Salt Formation cluster_reaction Part B: Nitration cluster_workup Part C: Purification SM 5-Chloro-1-methylimidazole Reagent1 Nitric Acid, Toluene Azeotropic Distillation SM->Reagent1 Salt 5-Chloro-1-methylimidazole Nitrate Salt Reagent1->Salt Reagent2 Conc. H₂SO₄ 1. Cool to 0°C 2. Add Salt (<15°C) 3. Heat to 55°C for 7h Salt->Reagent2 Quench Pour into Ice Water Reagent2->Quench Extract Extract with Chloroform Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Evaporate Solvent Dry->Concentrate Crystallize Precipitate with Petroleum Ether Concentrate->Crystallize Product Final Product: 5-Chloro-1-methyl-4-nitro-1H-imidazole Crystallize->Product

Caption: Synthetic workflow for 5-chloro-1-methyl-4-nitro-1H-imidazole.

Section 5: Data Summary for 5-chloro-1-methyl-4-nitro-1H-imidazole

The following table summarizes the expected analytical data for a successful synthesis.

ParameterExpected ValueSource(s)
Appearance White to light orange crystalline powder
Yield ~93%[1]
Purity (HPLC) >99%[1]
Melting Point 145 - 150 °C[1]
1H-NMR (500MHz, DMSO-d6) δ 8.01 (s, 1H, imidazole C2-H), 3.74 (s, 3H, N-CH3)[1]
Molecular Formula C4H4ClN3O2[3]
Molecular Weight 161.55 g/mol [3]

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Roder, H. (1980). Preparation of 4-methyl-5-chloromethyl-imidazole. U.S.
  • Li, Y., & Wang, J. (2009). Preparation of 4,5-nitroimidazole. Hannanzi yu Huoyao (Explosives and Propellants). [Link]

  • Unknown Inventor. (2011). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Estevez, R. E., et al. (2005). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 10(1), 23-28. [Link]

  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 4-chloro-1-methyl-5-nitro-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile but often challenging synthetic intermediate. Here, we will delve into common issues encountered during its purification and provide practical, experience-driven solutions.

I. Troubleshooting Guide: From Crude Reality to Purified Product

This section is structured to address specific problems you might be facing in the lab. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve it.

Q1: My final product yield is significantly lower than expected after purification. What are the likely causes and how can I mitigate this?

Low recovery is a frequent complaint and can often be traced back to the compound's inherent instability under certain conditions.

Underlying Causes:

  • Thermal Degradation: Nitroimidazoles can be thermally sensitive.[1][2] Prolonged exposure to high temperatures during solvent evaporation or high-boiling point solvent recrystallization can lead to decomposition.

  • Hydrolysis: The presence of water, especially under non-neutral pH conditions, can lead to the hydrolysis of the chloro group, forming the corresponding hydroxy--nitroimidazole derivative, which will be lost during the purification of the target compound.[3]

  • Degradation on Stationary Phase: Standard silica gel is acidic and can promote the degradation of sensitive compounds. 4-chloro-1-methyl-5-nitro-1H-imidazole, with its electron-withdrawing groups, can be particularly susceptible to this.

Troubleshooting Protocol:

  • Low-Temperature Solvent Removal: Always use a rotary evaporator with the water bath set to a moderate temperature (ideally ≤ 40°C) to remove solvents. For higher boiling point solvents like DMF or DMSO, consider alternative workup procedures like aqueous extraction followed by extraction with a lower boiling point organic solvent.

  • Anhydrous Conditions: Ensure all your solvents and glassware are thoroughly dried before use, especially during the reaction workup and leading into purification. If an aqueous workup is necessary, minimize the contact time and ensure the organic extracts are thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.[4][5]

  • Deactivated Silica Gel: If you suspect degradation on your chromatography column, consider using deactivated silica gel. You can prepare this by creating a slurry of silica gel in your mobile phase and adding 1-2% triethylamine or ammonia solution to neutralize the acidic sites.

  • Alternative Purification Methods: If column chromatography continues to give low yields, consider recrystallization as your primary purification method, provided a suitable solvent system can be identified.

Q2: I'm struggling to separate my desired product from a persistent impurity that co-elutes during column chromatography. How can I improve the separation?

Co-elution is often due to the presence of a regioisomer, specifically 5-chloro-1-methyl-4-nitro-1H-imidazole, which has very similar polarity to the target compound.

Underlying Causes:

  • Lack of Regioselectivity in Synthesis: The nitration of 1-methyl-4-chloro-1H-imidazole can potentially yield both the 5-nitro and the (undesired) 2-nitro isomers. Similarly, the methylation of 4-chloro-5-nitro-1H-imidazole might not be completely regioselective.

Troubleshooting Protocol:

  • Optimize Your Mobile Phase: A systematic approach to mobile phase optimization is crucial.

    • Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.

    • If separation is still poor, try a different solvent system with different selectivities, for example, dichloromethane/methanol or toluene/acetone.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is a powerful tool. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid for peak shaping) can often resolve closely related isomers.[6][7]

  • Recrystallization: This is often the most effective method for removing small amounts of isomeric impurities. Experiment with a range of solvents of varying polarities. A good starting point would be alcohols (ethanol, isopropanol), esters (ethyl acetate), or chlorinated solvents (dichloromethane), potentially with the addition of a non-polar anti-solvent (like hexanes) to induce crystallization.[5][8]

Q3: My purified product appears as a yellowish oil or a waxy solid instead of the expected crystalline solid. What's going on?

This issue usually points to the presence of residual solvents or impurities that are inhibiting crystallization.

Underlying Causes:

  • Residual Solvents: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO, toluene) can be difficult to remove completely and can result in an oily product.

  • Grease Contamination: Silicone grease from ground glass joints can leach into your product.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

Troubleshooting Protocol:

  • High Vacuum Drying: Place your product under a high vacuum for several hours (or overnight) to remove residual solvents. Gentle heating (e.g., 30-40°C) can aid this process, but be mindful of the compound's thermal stability.

  • Solvent Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir the mixture vigorously. The product should precipitate as a solid, while the impurities remain in the solvent. Decant the solvent and repeat the process if necessary.

  • Charcoal Treatment and Recrystallization: Dissolve the oily product in a minimal amount of a suitable hot solvent. Add a small amount of activated charcoal to adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow it to cool slowly to promote crystallization.

II. Frequently Asked Questions (FAQs)

Q: What is the recommended method for assessing the purity of 4-chloro-1-methyl-5-nitro-1H-imidazole?

A: A combination of techniques is recommended for a comprehensive purity assessment.

  • HPLC: Reverse-phase HPLC is an excellent method for quantifying purity and detecting minor impurities.[6][7] A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

  • ¹H NMR: Proton NMR is essential for confirming the structure and identifying any isomeric or starting material impurities. The ¹H NMR spectrum of the related isomer, 5-chloro-1-methyl-4-nitroimidazole, shows characteristic signals at approximately 8.01 ppm (s, 1H) and 3.74 ppm (s, 3H) in DMSO-d₆.[9][10] The spectrum of the target compound should be distinct.

  • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for the related 5-chloro-1-methyl-4-nitroimidazole is in the range of 146-150°C.[9][11]

Q: How should I store purified 4-chloro-1-methyl-5-nitro-1H-imidazole?

A: Based on the known stability of related nitroimidazoles, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration is acceptable, but ensure the container is well-sealed to prevent moisture condensation upon removal.

  • Light: Protect from light, as nitroaromatic compounds can be light-sensitive.[12] An amber vial or storage in a dark cabinet is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent potential oxidative degradation.

  • Incompatibilities: Keep away from strong acids, strong oxidizing agents, and bases.[13]

Q: What are the main safety precautions to take when handling this compound?

A: 4-chloro-1-methyl-5-nitro-1H-imidazole should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[14]

III. Visualized Workflows and Data

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC₄H₄ClN₃O₂PubChem
Molecular Weight161.55 g/mol PubChem
Melting Point~148-150 °C (for the 5-chloro-4-nitro isomer)[11]
AppearanceExpected to be a crystalline solidInferred
General Purification Workflow

PurificationWorkflow Crude Crude Product (from reaction workup) Solvent_Removal Solvent Removal (Rotovap, ≤ 40°C) Crude->Solvent_Removal Chromatography Column Chromatography (Silica Gel) Solvent_Removal->Chromatography Primary Purification Recrystallization Recrystallization Solvent_Removal->Recrystallization Alternative Primary Purification Chromatography->Recrystallization Polishing Step Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product

Caption: A general workflow for the purification of 4-chloro-1-methyl-5-nitro-1H-imidazole.

Troubleshooting Decision Tree

Troubleshooting start Low Purity after Initial Purification q_impurity Impurity Type? start->q_impurity is_isomer Isomer / Co-eluting q_impurity->is_isomer Similar Rf is_baseline Baseline / Polar q_impurity->is_baseline Different Rf is_solvent Residual Solvent / Oily q_impurity->is_solvent Non-crystalline sol_isomer Optimize Chromatography (Solvent System, Prep-HPLC) or Recrystallize is_isomer->sol_isomer sol_baseline Check for Degradation (Use Deactivated Silica) or Recrystallize is_baseline->sol_baseline sol_solvent High Vacuum Drying or Trituration is_solvent->sol_solvent

Caption: A decision tree for troubleshooting common purification issues.

IV. References

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • Chertkow, G. M., & Rida, S. M. (2005). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules. Available at: [Link]

  • Becker, H. G. O. (1980). Preparation of 4-methyl-5-chloromethyl-imidazole. U.S. Patent No. 4,211,875. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Zhang, J. (2011). Preparation method of 5-chloro-1-methyl-4-nitro iminazole. Chinese Patent No. CN101948435A. Available at:

  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Gong, Y., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Gere, A., et al. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. Available at: [Link]

  • El-Sayed, A. M., et al. (2013). Effect of heating on the chemical stability of two brands of metronidazole suspension. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Technical Support Center: Managing the Reactivity of 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 4-chloro-1-methyl-5-nitro-1H-imidazole. This molecule is a versatile heterocyclic building block, pivotal in the synthesis of novel therapeutic agents and functional materials. Its utility stems from the distinct and often competing reactivity profiles of its two key functional groups: the C4-chloro substituent and the C5-nitro group. The strong electron-withdrawing nature of the nitro group profoundly influences the imidazole ring, creating specific challenges and opportunities in synthetic design.[1][2] This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common experimental issues, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Fundamental Reactivity Profile

The synthetic chemistry of 4-chloro-1-methyl-5-nitro-1H-imidazole is dominated by the electronic influence of the 5-nitro group. As a potent electron-withdrawing group via both resonance (-M) and inductive (-I) effects, it renders the imidazole ring electron-deficient. This electronic state dictates the primary reaction pathways:

  • Activation of the C4-Position: The nitro group significantly acidifies the C4 proton (in the unchlorinated parent imidazole) and activates the C4 position toward nucleophilic aromatic substitution (SNAr). The chlorine atom at this position becomes an excellent leaving group, readily displaced by a wide range of nucleophiles.

  • Reactivity of the Nitro Group Itself: The nitro group is susceptible to reduction, a transformation that is fundamental to the bioactivation of many nitroimidazole-based drugs.[][4] This reduction can yield various products, including nitroso, hydroxylamino, and amino derivatives, each offering a new handle for further functionalization.

  • Influence on the C2-Position: The C5-nitro group also stabilizes a negative charge at the C2 position, facilitating deprotonation and subsequent reaction with electrophiles under specific conditions.[1]

Caption: Key reactive sites on the 4-chloro-1-methyl-5-nitro-1H-imidazole scaffold.

Section 2: Troubleshooting Guides

This section addresses specific, common problems encountered during the chemical modification of 4-chloro-1-methyl-5-nitro-1H-imidazole.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

SNAr is the most common reaction performed on this substrate. It typically proceeds via a two-step addition-elimination mechanism, forming a stable Meisenheimer complex intermediate.

Question 1: My SNAr reaction with an amine/thiol nucleophile shows low or no conversion, with starting material remaining even after prolonged reaction times. What are the likely causes and solutions?

Answer: This is a frequent issue that can often be traced back to reaction conditions.

  • Causality: The rate-limiting step is often the initial nucleophilic attack to form the Meisenheimer complex. Insufficient nucleophilicity, poor solvent choice, or an inadequate base can stall the reaction.

  • Troubleshooting Steps:

    • Assess the Base: A base is often required to deprotonate the nucleophile (e.g., thiol, some amines) or to act as a scavenger for the HCl generated. If using a weak base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic organic base like DBU or a hydride base (NaH) for alkoxides/thiolates. Ensure the base is anhydrous if using moisture-sensitive reagents.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the base and do not interfere with the nucleophile.[1] Switching from a less polar solvent like THF or acetonitrile can dramatically increase the reaction rate.

    • Temperature: While many SNAr reactions on this activated system proceed at room temperature, stubborn cases benefit from moderate heating (e.g., 60-80 °C). This provides the energy to overcome the activation barrier. Monitor carefully by TLC to avoid decomposition.

    • Nucleophile Activation: If using an alcohol, pre-formation of the corresponding alkoxide with a strong base like NaH or KHMDS before adding the imidazole substrate ensures a more potent nucleophile is present from the start.

Question 2: I'm observing a dark brown/black reaction mixture and multiple spots on my TLC plate, making purification impossible. What's happening?

Answer: Dark coloration and multiple products are classic signs of decomposition or side reactions.

  • Causality: The high reactivity of the nitroimidazole ring can lead to undesired pathways, especially at elevated temperatures or with highly reactive nucleophiles. The nitro group itself can react under certain basic conditions.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most critical first step. If you are heating the reaction, try running it at room temperature or even 0 °C. The SNAr on this substrate is often sufficiently fast without heat.

    • Control Stoichiometry: Use a modest excess of the nucleophile (e.g., 1.1-1.5 equivalents). A large excess can sometimes lead to secondary reactions.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative side reactions that contribute to color formation, especially if using sensitive thiol nucleophiles.

    • Degas the Solvent: Particularly for DMF, which can degrade to form dimethylamine, using a freshly opened bottle or degassing the solvent prior to use can prevent the introduction of competing nucleophiles.

G cluster_conditions Verify Reaction Conditions cluster_solutions Implement Solutions start Low SₙAr Conversion check_base Is the base strong enough? (e.g., NaH, DBU vs. K₂CO₃) start->check_base check_solvent Is the solvent polar aprotic? (DMF, DMSO) start->check_solvent check_temp Is temperature optimized? (Try moderate heating: 60-80 °C) start->check_temp sol_base Use stronger base (e.g., switch to NaH for thiols/alcohols) check_base->sol_base No sol_solvent Switch to DMF or DMSO check_solvent->sol_solvent No sol_temp Increase temperature incrementally check_temp->sol_temp No

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Reduction of the C5-Nitro Group

Converting the nitro group to an amine is a key transformation for building more complex molecules. The primary challenge is achieving this selectively without disturbing the C4-chloro substituent.

Question 1: During my catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group, I am also losing the C4-chloro group (dehalogenation). How can I prevent this?

Answer: Concurrent dehalogenation is a very common side reaction in the catalytic hydrogenation of aromatic halides.

  • Causality: Palladium on carbon (Pd/C) is highly active for both nitro group reduction and the hydrogenolysis of aryl halides. The C-Cl bond on this electron-poor ring is particularly susceptible.

  • Troubleshooting Steps:

    • Catalyst Choice: Switch to a catalyst less prone to promoting hydrogenolysis. Platinum(IV) oxide (PtO₂, Adams' catalyst) is often an excellent choice for selectively reducing nitro groups in the presence of halides.[5] Raney Nickel can also be used, but may require careful optimization.

    • Catalyst Poisoning/Modification: If you must use Pd/C, you can sometimes suppress its dehalogenation activity by adding a controlled "poison." A common choice is quinoline or ammonium acetate. This requires careful screening to find a balance that inhibits dehalogenation without stopping the desired nitro reduction.

    • Alternative Hydrogen Source: Instead of H₂ gas, consider using transfer hydrogenation with reagents like ammonium formate or cyclohexene as the hydrogen donor. These conditions are often milder and can reduce the incidence of dehalogenation.

    • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can also disfavor the slower dehalogenation reaction relative to the faster nitro reduction.

Question 2: My chemical reduction using Tin(II) chloride (SnCl₂) or Iron (Fe) in acid is giving a complex mixture and the workup is difficult. How can I optimize this?

Answer: Reductions with dissolving metals are effective but notoriously messy. Proper stoichiometry and workup are critical.[6]

  • Causality: These reactions generate metallic salts and require a significant pH swing during workup, which can lead to product precipitation or degradation. Incomplete reaction can leave behind partially reduced intermediates (nitroso, hydroxylamine).

  • Troubleshooting Steps:

    • Stoichiometry and Addition: Use a sufficient excess of the metal reductant (typically 3-5 equivalents for SnCl₂). For SnCl₂, ensure it is the dihydrate (SnCl₂·2H₂O) and dissolve it in a suitable solvent (e.g., ethanol, ethyl acetate) before adding to the substrate. Add the acid (conc. HCl) portion-wise to control the exotherm.

    • Workup Procedure: This is the most crucial part. After the reaction is complete (monitored by TLC), cool the mixture and carefully basify with a concentrated aqueous base (e.g., NaOH, Na₂CO₃ solution) to a high pH (>10). This precipitates the metal hydroxides (e.g., Sn(OH)₂).

    • Filtration: The key to a clean extraction is to remove the metal salts efficiently. Filter the entire basified slurry through a pad of Celite®. Wash the Celite pad thoroughly with your extraction solvent (e.g., ethyl acetate, DCM) to recover all the product.

    • Extraction: The resulting filtrate can then be transferred to a separatory funnel for a standard aqueous/organic extraction. The product amine should now be in the organic layer.

G cluster_catalytic Catalytic Hydrogenation cluster_chemical Chemical Reduction start Goal: Reduce NO₂ to NH₂ Preserve C4-Cl q_dehalogenation Is dehalogenation a risk? start->q_dehalogenation cat_yes AVOID standard H₂/Pd-C. Use H₂/PtO₂ or Transfer Hydrogenation (Ammonium Formate/Pd-C) q_dehalogenation->cat_yes Yes cat_no H₂/Pd-C in EtOH or EtOAc is a viable option. q_dehalogenation->cat_no No chem_yes SnCl₂·2H₂O in EtOH or Fe/NH₄Cl in EtOH/H₂O. Milder, less acidic conditions. q_dehalogenation->chem_yes Yes chem_no SnCl₂/HCl or Fe/HCl are robust methods. q_dehalogenation->chem_no No

Sources

Technical Support Center: Crystallization of 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-chloro-1-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer format provides in-depth, experience-driven advice to help you achieve high-purity crystalline material efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My 4-chloro-1-methyl-5-nitro-1H-imidazole is not crystallizing. What are the initial steps I should take?

When facing a complete failure of crystallization, a systematic approach is crucial. The primary reason for this issue is often related to the solvent system or the concentration of the solute.

Initial Diagnostic Steps:

  • Confirm Supersaturation: The fundamental requirement for crystallization is a supersaturated solution. If your compound remains fully dissolved upon cooling, you likely have too much solvent.

  • Action: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound.[1] Allow it to cool again. Repeat this process in small increments until you observe turbidity or crystal formation.

  • Induce Nucleation: Sometimes, a supersaturated solution needs a "seed" to initiate crystal growth.

    • Scratching Method: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure crystalline product, add a single, tiny crystal to the supersaturated solution.

Causality: Crystallization occurs when the concentration of a solute exceeds its solubility limit at a given temperature, leading to the formation of a structured solid phase. If the solution is not supersaturated, there is no thermodynamic driving force for the molecules to assemble into a crystal lattice.

I'm observing an oily precipitate instead of crystals. What does this "oiling out" mean, and how can I prevent it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1] This typically happens when the melting point of the solute is lower than the temperature of the solution at the point of saturation. The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous glass rather than a crystalline solid.

Causes and Solutions:

  • High Initial Crystallization Temperature: The solution may be becoming supersaturated at a temperature above the compound's melting point (148-150 °C for 4-chloro-1-methyl-5-nitro-1H-imidazole).[2]

    • Solution: Use a more polar solvent in which your compound has lower solubility. This will decrease the temperature at which saturation occurs. Alternatively, use a larger volume of the current solvent to ensure the solution becomes saturated at a lower temperature.

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation, promoting oiling out.[3][4]

    • Solution: Attempt to remove impurities before crystallization through other purification techniques like column chromatography.

How do I select an appropriate solvent for the crystallization of 4-chloro-1-methyl-5-nitro-1H-imidazole?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] A general principle is "like dissolves like."[6] Given the polar nitro group and the imidazole ring, moderately polar solvents are a good starting point.

Solvent Selection Workflow:

  • Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

Solvent ClassExample SolventsRationale for 4-chloro-1-methyl-5-nitro-1H-imidazole
Alcohols Ethanol, Methanol, IsopropanolOften a good starting point for nitroaromatic compounds.[7][8] Ethanol and isopropanol have been used for crystallizing similar nitroimidazole derivatives.[9][10]
Ketones AcetoneIts polarity may be suitable, but its low boiling point can lead to rapid crystallization and smaller crystals.
Esters Ethyl AcetateA moderately polar solvent that can be effective.
Halogenated Dichloromethane, ChloroformWhile effective for dissolving, their high volatility can make controlled, slow crystallization challenging.[11]
Aromatic TolueneCan be useful, especially in mixed solvent systems.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Generally used as anti-solvents due to the lower solubility of polar compounds.
Hydrocarbons Hexane, HeptanePrimarily used as anti-solvents.
  • Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system (solvent pair) is a powerful technique.[7] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear, and then allowed to cool slowly.

    • Common Pairs to Try:

      • Ethanol/Water

      • Acetone/Hexane

      • Ethyl Acetate/Hexane

      • Toluene/Hexane

Fig 1. Workflow for solvent selection in crystallization.
The crystal yield is very low. How can I improve it?

A low yield suggests that a significant amount of your compound remains in the filtrate (mother liquor).[1]

Strategies to Improve Yield:

  • Optimize Solvent Volume: You may have used too much solvent. Before discarding the filtrate, try evaporating some of the solvent and cooling the solution again to obtain a "second crop" of crystals.[1]

  • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize the amount of product that crystallizes out.

  • Choice of Solvent: A solvent in which your compound has slightly lower solubility at high temperatures may result in a higher yield upon cooling.

  • pH Adjustment: While not commonly required for this specific molecule, for compounds with acidic or basic functional groups, adjusting the pH of the solution can significantly decrease solubility and improve yield.

I suspect the presence of impurities is affecting my crystallization. What are the signs and what can I do?

Impurities can have a profound impact on crystallization by inhibiting crystal nucleation, altering crystal morphology, or becoming incorporated into the crystal lattice.[3][4][12]

Indicators of Impurity Problems:

  • Difficulty in Nucleation: The solution requires extreme conditions (e.g., very high concentration, very low temperature) to start crystallizing.

  • Formation of Small or Needle-like Crystals: Impurities can adsorb to specific crystal faces, inhibiting growth in certain directions and leading to undesirable crystal habits.[4]

  • Discolored Crystals: If the crude material has a color and the pure compound is expected to be white or off-white, the color in the final crystals indicates trapped impurities.

Troubleshooting Impurity Issues:

  • Pre-purification: If the crude material is heavily contaminated, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting crystallization.

  • Hot Filtration: If there are insoluble impurities in your hot solution, they must be removed by filtering the hot solution before allowing it to cool. Use a pre-heated funnel and flask to prevent premature crystallization during this step.[7]

  • Washing: After filtering the crystals, wash them with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing dissolved impurities from the crystal surfaces.[7]

Impurity_Effects A Crude Product (with impurities) B Inhibition of Nucleation A->B can cause C Altered Crystal Morphology (e.g., needles) A->C can lead to D Inclusion in Crystal Lattice A->D can result in E Poor Yield & Purity B->E C->E D->E

Fig 2. Impact of impurities on the crystallization process.
Could polymorphism be an issue for 4-chloro-1-methyl-5-nitro-1H-imidazole?

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in nitroimidazole derivatives.[13] Different polymorphs can have different solubilities, melting points, and stabilities. While specific polymorphic studies on 4-chloro-1-methyl-5-nitro-1H-imidazole are not widely published, it is a possibility to consider if you observe inconsistent results (e.g., different melting points or crystal shapes) between batches, even when using the same crystallization procedure.

What to do:

  • Controlled Crystallization Conditions: Carefully control and document your crystallization parameters (solvent, cooling rate, agitation) to ensure consistency.

  • Characterization: Use analytical techniques such as Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to characterize the solid form if you suspect polymorphism.

References

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
  • Guide for crystallization . Available at: [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed. Available at: [Link]

  • 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem. Available at: [Link]

  • Polymorphism in cocrystals of metronidazole benzoate - CrystEngComm (RSC Publishing). Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol . Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts . Available at: [Link]

  • US2874196A - Method of crystallizing nitro products - Google Patents.
  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol - ACS Publications. Available at: [Link]

  • High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC. Available at: [Link]

  • 1-Methyl-5-nitro-1H-imidazole - PMC - NIH. Available at: [Link]

  • Crystallization Solvents.pdf . Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI. Available at: [Link]

  • (PDF) Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature - ResearchGate. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. Available at: [Link]

  • SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole - Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - NIH. Available at: [Link]

  • The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives - JOCPR. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the antimicrobial properties of 4-chloro-1-methyl-5-nitro-1H-imidazole. As a potent nitroimidazole compound, it holds promise for treating infections caused by anaerobic bacteria and protozoa. However, the emergence of resistance is a significant hurdle in its therapeutic application. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and overcome resistance mechanisms in your research.

I. Understanding 4-chloro-1-methyl-5-nitro-1H-imidazole

4-chloro-1-methyl-5-nitro-1H-imidazole is a synthetic nitroimidazole derivative.[1] Like other 5-nitroimidazoles, its antimicrobial activity is dependent on the reductive activation of its nitro group within the target organism.[2] This process, which occurs under the low redox potential conditions characteristic of anaerobic environments, generates reactive nitroso and hydroxylamine intermediates that induce cytotoxic damage, including DNA strand breakage, ultimately leading to cell death.

II. Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with 4-chloro-1-methyl-5-nitro-1H-imidazole and its resistance mechanisms.

Q1: What are the primary mechanisms of resistance to 5-nitroimidazoles?

A1: Resistance to 5-nitroimidazoles, including 4-chloro-1-methyl-5-nitro-1H-imidazole, is multifactorial but primarily revolves around three core mechanisms:

  • Decreased Drug Activation: This is the most common mechanism and typically involves the downregulation or mutational inactivation of nitroreductases, the enzymes responsible for activating the prodrug.[2]

  • Increased Drug Efflux: Overexpression of efflux pumps can actively transport the drug out of the cell before it can be activated and exert its cytotoxic effects.[3]

  • Drug Modification: Certain bacteria possess enzymes, such as those encoded by nim genes, that can modify the nitro group of the imidazole, rendering it inactive.

Q2: How can I determine if my microbial strain is resistant to 4-chloro-1-methyl-5-nitro-1H-imidazole?

A2: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of the compound against your strain using standardized antimicrobial susceptibility testing (AST) methods, such as broth microdilution or agar dilution.[4][5] A significant increase in the MIC compared to a susceptible control strain is indicative of resistance.

Q3: My results show a gradual increase in resistance over time. What could be the cause?

A3: A stepwise increase in resistance often suggests the accumulation of multiple resistance mechanisms. For example, an initial mutation in a nitroreductase gene may confer low-level resistance, which is then amplified by the subsequent overexpression of an efflux pump.

Q4: Are there any known inhibitors for the resistance mechanisms against 5-nitroimidazoles?

A4: Research into efflux pump inhibitors (EPIs) is an active area. While no specific EPIs are clinically approved for use with 5-nitroimidazoles, experimental compounds have shown promise in reversing resistance in vitro. These are valuable tools for laboratory investigation to confirm the role of efflux pumps in your resistant strains.

Q5: Can resistance to other nitroimidazoles, like metronidazole, predict resistance to 4-chloro-1-methyl-5-nitro-1H-imidazole?

A5: Cross-resistance between different 5-nitroimidazoles is common, especially if the mechanism of resistance is shared (e.g., downregulation of a common nitroreductase).[6] However, it is not guaranteed. Novel derivatives may be designed to evade specific resistance mechanisms. Therefore, it is crucial to test the susceptibility to each compound individually.

III. Troubleshooting Guide

This guide provides a structured approach to troubleshooting common experimental issues related to resistance to 4-chloro-1-methyl-5-nitro-1H-imidazole.

Observed Problem Potential Cause Troubleshooting Steps
High variability in MIC values for the same strain. Inconsistent inoculum density.Ensure a standardized inoculum is used for each experiment, typically by adjusting the turbidity to a 0.5 McFarland standard.
Instability of the compound in the assay medium.Prepare fresh stock solutions of the compound for each experiment and protect them from light.
Inappropriate incubation conditions (e.g., presence of oxygen for anaerobic organisms).For anaerobic organisms, ensure that all incubation steps are performed under strictly anaerobic conditions.
No observed difference in susceptibility between known resistant and susceptible strains. The resistance mechanism is not relevant to 4-chloro-1-methyl-5-nitro-1H-imidazole.Characterize the resistance mechanism in your known resistant strain to ensure it is applicable (e.g., sequence nitroreductase genes).
The assay conditions are masking the resistance phenotype.Optimize assay parameters such as incubation time and media composition.
Efflux pump inhibitor does not restore susceptibility. The primary resistance mechanism is not efflux-mediated.Investigate other resistance mechanisms, such as decreased drug activation.
The inhibitor is not effective against the specific efflux pump in your strain.Test a panel of different efflux pump inhibitors with varying mechanisms of action.
Nitroreductase activity is not decreased in a resistant strain. Resistance is mediated by a different mechanism (e.g., efflux or drug modification).Perform an efflux pump activity assay and screen for the presence of nim genes.
The specific nitroreductase responsible for activating this compound is not the one being assayed.If possible, use a substrate specific to the nitroreductase family known to activate 5-nitroimidazoles.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to investigate resistance mechanisms.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of 4-chloro-1-methyl-5-nitro-1H-imidazole against a microbial strain.

Materials:

  • 96-well microtiter plates

  • Appropriate broth medium for the test organism

  • 4-chloro-1-methyl-5-nitro-1H-imidazole stock solution

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Incubator (with anaerobic capabilities if required)

  • Plate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the 4-chloro-1-methyl-5-nitro-1H-imidazole stock solution in the broth medium directly in the 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (no drug) and a negative control well (no bacteria).

  • Incubate the plate at the optimal temperature and conditions for the test organism for 18-24 hours.

  • Determine the MIC as the lowest concentration of the drug that completely inhibits visible growth of the organism.[4]

Protocol 2: Nitroreductase Activity Assay

This protocol describes a colorimetric assay to measure nitroreductase activity in cell lysates.

Materials:

  • Cell lysate from susceptible and resistant strains

  • NAD(P)H

  • Nitrophenyl derivative substrate (e.g., p-nitrophenylacetic acid)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the cell lysate, NAD(P)H, and the nitrophenyl substrate in a suitable buffer.

  • Incubate the mixture at 37°C.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 340 nm for NAD(P)H oxidation) over time.

  • Calculate the rate of NAD(P)H oxidation, which is proportional to the nitroreductase activity.

  • Compare the activity in the resistant strain to that of the susceptible control strain. A significant decrease in activity in the resistant strain suggests impaired drug activation.[7][8]

Protocol 3: Ethidium Bromide Efflux Assay

This protocol uses the fluorescent dye ethidium bromide (EtBr) to assess efflux pump activity.

Materials:

  • Susceptible and resistant bacterial strains

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (EPI) (e.g., CCCP, verapamil)

  • Fluorometer

Procedure:

  • Wash and resuspend the bacterial cells in a suitable buffer.

  • Load the cells with EtBr in the presence of an EPI to maximize intracellular accumulation.

  • Wash the cells to remove extracellular EtBr and the EPI.

  • Initiate efflux by adding glucose to energize the pumps.

  • Monitor the decrease in fluorescence over time as EtBr is pumped out of the cells.

  • Compare the rate of efflux between the susceptible and resistant strains. A faster rate of efflux in the resistant strain is indicative of increased pump activity.[9][10]

V. Data Presentation & Visualization

Table 1: Example MIC Data for Susceptible and Resistant Strains
StrainMIC of 4-chloro-1-methyl-5-nitro-1H-imidazole (µg/mL)Fold Change in MIC
Susceptible Control2-
Resistant Isolate 13216
Resistant Isolate 26432

This table clearly demonstrates a significant increase in the MIC for the resistant isolates compared to the susceptible control.

Diagram 1: Mechanism of Action and Resistance Pathways

This diagram illustrates the activation of 4-chloro-1-methyl-5-nitro-1H-imidazole and the key resistance mechanisms that can disrupt this process.

ResistanceMechanisms cluster_Cell Bacterial Cell Prodrug 4-chloro-1-methyl-5-nitro-1H-imidazole (Inactive Prodrug) Nitroreductase Nitroreductase Prodrug->Nitroreductase Activation EffluxPump Efflux Pump Prodrug->EffluxPump Expulsion NimEnzyme Nim Enzyme Prodrug->NimEnzyme Inactivation ActivatedDrug Reactive Nitroso Intermediates (Active Drug) Nitroreductase->ActivatedDrug DNADamage DNA Damage & Cell Death ActivatedDrug->DNADamage Extracellular Extracellular Space EffluxPump->Extracellular InactiveMetabolite Inactive Metabolite NimEnzyme->InactiveMetabolite Extracellular->Prodrug Entry

Caption: Overview of 4-chloro-1-methyl-5-nitro-1H-imidazole activation and resistance.

Diagram 2: Experimental Workflow for Investigating Resistance

This workflow provides a logical sequence of experiments to characterize resistance to 4-chloro-1-methyl-5-nitro-1H-imidazole.

ExperimentalWorkflow Start Observe Decreased Susceptibility MIC Determine MIC (Protocol 1) Start->MIC HighMIC High MIC Confirmed? MIC->HighMIC NTR_Assay Nitroreductase Assay (Protocol 2) HighMIC->NTR_Assay Yes Stop Re-evaluate initial observation HighMIC->Stop No ReducedNTR Reduced Activity? NTR_Assay->ReducedNTR Efflux_Assay Efflux Pump Assay (Protocol 3) ReducedNTR->Efflux_Assay No Gene_Sequencing Sequence Nitroreductase & Efflux Pump Genes ReducedNTR->Gene_Sequencing Yes IncreasedEfflux Increased Efflux? Efflux_Assay->IncreasedEfflux IncreasedEfflux->Gene_Sequencing Yes Nim_Screening Screen for nim Genes IncreasedEfflux->Nim_Screening No Conclusion_NTR Resistance likely due to decreased drug activation. Gene_Sequencing->Conclusion_NTR Conclusion_Efflux Resistance likely due to increased drug efflux. Gene_Sequencing->Conclusion_Efflux Conclusion_Nim Resistance likely due to drug modification. Nim_Screening->Conclusion_Nim nim gene present Conclusion_Multi Multiple resistance mechanisms likely. Nim_Screening->Conclusion_Multi nim gene absent

Caption: A stepwise workflow for characterizing resistance mechanisms.

VI. Strategies to Overcome Resistance

Once resistance mechanisms have been identified, several strategies can be employed in a research setting to overcome them.

  • Development of Novel Analogs: Chemical modification of the 5-nitroimidazole scaffold can lead to the development of new compounds that are less susceptible to existing resistance mechanisms.[11][12] This may involve altering the side chains to reduce recognition by efflux pumps or designing compounds that can be activated by a broader range of nitroreductases.

  • Combination Therapy with Efflux Pump Inhibitors (EPIs): As demonstrated in Protocol 3, EPIs can restore the activity of 5-nitroimidazoles against resistant strains where efflux is the primary mechanism of resistance.[13] While still largely in the experimental phase, this approach holds significant promise.

  • Synthetic Lethality Approaches: This strategy involves identifying a second compound that is lethal to the resistant strain only in the presence of the 5-nitroimidazole. This exploits the genetic or metabolic changes that confer resistance, turning a survival advantage into a vulnerability.

  • Alternative Drug Delivery Systems: Encapsulating 4-chloro-1-methyl-5-nitro-1H-imidazole in novel drug delivery systems, such as nanoparticles, could potentially enhance its intracellular concentration and overcome efflux-mediated resistance.

VII. References

  • Frequently asked questions on Antimicrobial Resistance. (n.d.). World Health Organization. Retrieved January 25, 2026, from [Link]

  • Ellson, J., & Gansner, E. (2015). Drawing graphs with dot. Graphviz. Retrieved January 25, 2026, from [Link]

  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2025). ACS Omega. Retrieved January 25, 2026, from [Link]

  • Upcroft, J. A., & Upcroft, P. (2001). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 45(4), 1292–1293. [Link]

  • Exposure to Metronidazole In Vivo Readily Induces Resistance in Helicobacter pylori and Reduces the Efficacy of Eradication Therapy in Mice. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Viveiros, M., Martins, A., & Amaral, L. (2012). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. In Methods in Molecular Biology (Vol. 918, pp. 147–155). Humana Press. [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2022). Molecules, 27(15), 4979. [Link]

  • Graphviz tutorial. (2021, January 13). YouTube. Retrieved January 25, 2026, from [Link]

  • Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging. (2015). PLoS ONE, 10(6), e0128943. [Link]

  • Frequently Asked Questions (FAQs) About Antimicrobial Use and Resistance. (2022, November 16). Centers for Disease Control and Prevention. Retrieved January 25, 2026, from [Link]

  • Strategies In Overcoming Drug Resistances in H. Pylori Infection. (n.d.). Retrieved January 25, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics, 10(11), 1335. [Link]

  • Confirmation of Nitroimidazoles by ESI – LC/MS. (n.d.). NUCLEUS information resources. Retrieved January 25, 2026, from [Link]

  • Antimicrobial Resistance (AMR) Frequently Asked Questions. (2017, May 12). Government of Canada. Retrieved January 25, 2026, from [Link]

  • Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. (2020). International Journal of Molecular Sciences, 21(19), 7078. [Link]

  • A Quick Introduction to Graphviz. (2017, September 19). Retrieved January 25, 2026, from [Link]

  • General strategy for imaging of NTR activity with Nitroreductase Caged Luciferin (NCL) probe. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • The challenge of Helicobacter pylori resistance to antibiotics: the comeback of bismuth-based quadruple therapy. (2013). Therapeutic Advances in Gastroenterology, 6(6), 461–473. [Link]

  • 1-Methyl-5-nitro-1H-imidazole. (2011). Acta Crystallographica Section E: Crystallographic Communications, 67(11), o2959. [Link]

  • 5-Chloro-1-methyl-4-nitroimidazole. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. (2016). mBio, 7(4), e00819-16. [Link]

  • New derivatives of 5-nitroimidazole: Synthesis and antiparasitic activity. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Metronidazole Resistance. (n.d.). Uppsala Antibiotic Center. Retrieved January 25, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 25, 2026, from [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (2022, June 4). Retrieved January 25, 2026, from [Link]

  • Frequently asked questions. (n.d.). Imperial College London. Retrieved January 25, 2026, from [Link]

  • Antimicrobial resistance. (2023, November 21). World Health Organization. Retrieved January 25, 2026, from [Link]

  • Graphviz. (n.d.). Retrieved January 25, 2026, from [Link]

  • New Methods for the Identification of Efflux Mediated MDR Bacteria, Genetic Assessment of Regulators and Efflux Pump Constituents, Characterization of Efflux Systems and Screening for Inhibitors of Efflux Pumps. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 25, 2026, from [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules, 27(11), 3569. [Link]

  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.). Google Patents. Retrieved January 25, 2026, from

  • Risk of Development of In Vitro Resistance to Amoxicillin, Clarithromycin, and Metronidazole inHelicobacter pylori. (1998). Antimicrobial Agents and Chemotherapy, 42(12), 3223–3228. [Link]

  • Practical Guide to Interpretation of Antimicrobial Susceptibility Test. (2017). WSAVA 2017 Congress. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. (2016). International Journal of Pharmacy & Pharmaceutical Research, 6(3), 343-350.

  • Efflux Pumps: The Bacterial Gatekeepers of Antibiotic Resistance. (2024, November 30). YouTube. Retrieved January 25, 2026, from [Link]

  • Development of Novel Antibiotic Agents to Combat Drug Resistant Bacteria. (2024). Journal of Drug Designing and Development, 10(1), 1-3.

Sources

Validation & Comparative

A Comparative Analysis of 4-chloro-1-methyl-5-nitro-1H-imidazole and Clinically Established Nitroimidazole Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the nitroimidazole scaffold remains a cornerstone for targeting anaerobic bacteria and protozoa.[] While metronidazole, tinidazole, and ornidazole are clinically established, the exploration of novel derivatives continues in the quest for enhanced efficacy, improved pharmacokinetic profiles, and strategies to circumvent emerging resistance. This guide provides a detailed comparative analysis of the research compound 4-chloro-1-methyl-5-nitro-1H-imidazole against its clinically approved counterparts, offering insights into its potential as a next-generation antimicrobial agent.

Physicochemical Properties: A Comparative Overview

A molecule's therapeutic potential is fundamentally linked to its physicochemical characteristics. The introduction of a chloro group and the specific positioning of the nitro group in 4-chloro-1-methyl-5-nitro-1H-imidazole are anticipated to modulate its lipophilicity, electronic properties, and ultimately, its biological activity.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-chloro-1-methyl-5-nitro-1H-imidazole C₄H₄ClN₃O₂161.55148-150
Metronidazole C₆H₉N₃O₃171.15159-163
Tinidazole C₈H₁₃N₃O₄S247.27125-129
Ornidazole C₇H₁₀ClN₃O₃219.6385-90

Data sourced from PubChem and other chemical suppliers.[2][3]

Mechanism of Action: The Nitro-Reduction Pathway

The antimicrobial activity of nitroimidazoles is a prodrug-dependent process, reliant on the anaerobic metabolic pathways of susceptible organisms.[4] The core mechanism involves the reduction of the nitro group, a process that does not efficiently occur in aerobic environments or mammalian cells, thus conferring selective toxicity.

Nitroimidazole_Mechanism_of_Action cluster_cell Prodrug Prodrug Anaerobic_Cell Anaerobic Bacterium or Protozoan Cell Prodrug->Anaerobic_Cell Diffusion Nitroreductase Nitroreductase (e.g., PFOR) Radical_Anion Nitro Radical Anion Nitroreductase->Radical_Anion Reduction of Nitro Group DNA_Damage DNA Strand Breakage Radical_Anion->DNA_Damage Interaction with DNA Cell_Death Cell Death DNA_Damage->Cell_Death caption General mechanism of action for nitroimidazole drugs. Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Test Compound Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Bacteria and Drug Dilutions Serial_Dilution->Inoculate_Plate Incubate Incubate under Anaerobic Conditions (35-37°C, 24-48h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End caption Workflow for determining MIC using broth microdilution.

Caption: Workflow for determining MIC using broth microdilution.

Step-by-Step Methodology:

  • Media Preparation: Prepare an appropriate broth medium, such as supplemented Brucella broth, and pre-reduce it in an anaerobic environment for at least 24 hours.

  • Drug Dilution: Prepare a stock solution of 4-chloro-1-methyl-5-nitro-1H-imidazole and the comparator drugs in a suitable solvent. Perform two-fold serial dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test anaerobe, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates in an anaerobic chamber at 35-37°C for 24 to 48 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion and Future Directions

4-chloro-1-methyl-5-nitro-1H-imidazole represents an intriguing scaffold for the development of new anti-infective agents. Based on the activity of a close structural analog, it is hypothesized to possess antimicrobial properties. However, a comprehensive evaluation of its efficacy, pharmacokinetic profile, and safety is imperative.

Key areas for future research include:

  • In Vitro Susceptibility Testing: Direct comparative studies against a panel of clinically relevant anaerobic bacteria and protozoa, including resistant strains.

  • Pharmacokinetic Profiling: In vivo studies in animal models to determine its ADME properties.

  • Toxicity Studies: A thorough evaluation of its in vitro and in vivo toxicity.

  • Mechanism of Action Studies: Elucidation of its precise interaction with microbial metabolic pathways and its potential to overcome existing resistance mechanisms.

The insights gained from such studies will be critical in determining whether 4-chloro-1-methyl-5-nitro-1H-imidazole or its derivatives can offer a meaningful advancement over the current arsenal of nitroimidazole drugs.

References

  • Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets. (2023). MDPI. [Link]

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. (n.d.). NIH. [Link]

  • 5-Chloro-1-methyl-4-nitroimidazole. (n.d.). PubChem. [Link]

  • Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. (2014). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • In-vitro studies of two 5-nitroimidazole derivatives. (1988). PubMed. [Link]

  • Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis. (2011). PMC. [Link]

  • A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli. (1975). PMC. [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2019). NIH. [Link]

  • Antibiotic susceptibility testing of anaerobic bacteria by broth microdilution method using the MICRONAUT-S Anaerobes MIC plates. (2020). PubMed. [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. (2009). PMC. [Link]

  • Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. (2007). Regulations.gov. [Link]

  • Medicinal Significance of Nitroimidazoles. (n.d.). NISCAIR. [Link]

  • Comparative Pharmacokinetic Studies of Ornidazole and Metronidazole in Man. (1976). Karger. [Link]

  • Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing. (2022). MDPI. [Link]

  • Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. (1993). PubMed. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). (2022). RSC Publishing. [Link]

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. (2006). ACS Publications. [Link]

  • Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. (2012). ANSI Webstore. [Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (1975). ASM Journals. [Link]

  • The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. (2021). MDPI. [Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. (2006). UQ eSpace. [Link]

  • In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. (2015). ASM Journals. [Link]

  • Nitroimidazole drugs - action and resistance mechanisms II. Mechanisms of resistance. (1993). Journal of Antimicrobial Chemotherapy. [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (2014). Arabian Journal of Chemistry. [Link]

  • Comparative in vitro activities of niridazole and metronidazole against anaerobic and microaerophilic bacteria. (1985). PubMed. [Link]

  • Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. (n.d.). ResearchGate. [Link]

  • Mechanisms of drug resistance to T. vaginalis. (2020). Contemporary OB/GYN. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). ResearchGate. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. (2006). NIH. [Link]

  • Synthesis of 4-nitroimidazole derivatives with antibacterial activity.... (n.d.). ResearchGate. [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2023). MDPI. [Link]

  • Nitroimidazole. (n.d.). Wikipedia. [Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. (2006). ResearchGate. [Link]

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure−Activity Relationships. (2009). ACS Publications. [Link]

  • New CLSI Standard for Detection of Anaerobes in Clinical Labs. (2014). rapidmicrobiology. [Link]

  • Evaluation of broth microdilution susceptibility results for anaerobic organisms by use of a rapid direct colony inoculum. (1983). PMC. [Link]

  • Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections. (1983). PubMed. [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (2018). ResearchGate. [Link]

  • Safety Data Sheet: 1-Methylimidazole. (2025). Carl ROTH. [Link]

  • Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. (1992). PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-1-methyl-5-nitro-1H-imidazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-chloro-1-methyl-5-nitro-1H-imidazole analogs, a class of compounds with significant therapeutic potential. By systematically exploring the impact of structural modifications on biological activity, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide the rational design of more potent and selective therapeutic agents.

Introduction: The Versatile Nitroimidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive molecules.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile template for drug design.[1] The introduction of a nitro group to the imidazole ring gives rise to nitroimidazoles, a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][3] The 4-chloro-1-methyl-5-nitro-1H-imidazole core (with the chemical formula C4H4ClN3O2) represents a key starting point for the development of novel therapeutics, and understanding its SAR is paramount for optimizing its pharmacological profile.[4]

The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group, a process that is particularly efficient in hypoxic environments, such as those found in solid tumors and anaerobic bacterial infections.[2] This selective activation mechanism forms the basis for their targeted therapeutic effects.

Core Structure-Activity Relationship Insights

The systematic modification of the 4-chloro-1-methyl-5-nitro-1H-imidazole scaffold has yielded crucial insights into the structural requirements for potent biological activity. The following sections dissect the influence of substituents at key positions of the imidazole ring.

The Indispensable Role of the Nitro Group

A recurring theme in the SAR of nitroimidazoles is the absolute requirement of the nitro group for their biological activity.[5][6] Removal of the nitro group, as demonstrated in studies of PA-824 analogs, leads to a complete loss of both aerobic and anaerobic antitubercular activity.[6] This underscores the central role of the nitro group as a pro-drug moiety that undergoes bioreduction to generate reactive nitrogen species, which are ultimately responsible for the cytotoxic effects.

Impact of Substituents at the 1-Position

The substituent at the 1-position of the imidazole ring plays a significant role in modulating the antimicrobial properties of these analogs. Studies on a series of 1-substituted 4-chloro-5-(2-nitrovinyl)imidazoles have revealed that the nature of this substituent directly influences their bactericidal and fungicidal effects.[7] This position offers a valuable handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of the compounds.

The Influence of Modifications at the 4- and 5-Positions

The relative positioning of the chloro and nitro groups at the 4- and 5-positions is a critical determinant of activity. While the user's topic specifies a 4-chloro-5-nitro substitution pattern, it is instructive to compare this with the isomeric 5-chloro-4-nitro arrangement. For instance, 5-chloro-1-methyl-4-nitroimidazole has been investigated for its radiosensitizing properties in mammalian cells.[8]

Furthermore, the chlorine atom at the 4-position can be a site for further modification. For example, Suzuki coupling reactions have been employed to replace the chloro group with various aryl moieties, leading to the synthesis of 5-aryl-1-methyl-4-nitroimidazoles.[8] This highlights the potential for introducing diverse chemical functionalities at this position to explore new regions of chemical space and enhance biological activity.

Exploration of Side Chains and Fused Ring Systems

Expanding the imidazole core by introducing side chains or fusing it with other ring systems has proven to be a fruitful strategy for enhancing potency and modulating the mechanism of action.

For instance, the antitubercular agent PA-824, a 4-nitroimidazole, features a bicyclic oxazine ring and a lipophilic tail, both of which are key determinants of its aerobic activity.[5] Removal of the lipophilic side chain results in a dramatic loss of both aerobic and anaerobic activity.[5][6] This emphasizes the importance of lipophilicity and the overall three-dimensional shape of the molecule for effective interaction with its biological target.

In the context of anticancer agents, linking the nitroimidazole scaffold to other heterocyclic rings, such as oxadiazoles and triazoles, has yielded compounds with potent antiproliferative activities under hypoxic conditions.[2] The presence of a free thiol group in these hybrid molecules was found to be crucial for their cytotoxicity.[2]

Comparative Performance of Nitroimidazole Analogs

The following table summarizes the biological activities of representative nitroimidazole analogs, illustrating the impact of structural modifications on their potency.

Compound/AnalogCore Scaffold ModificationTarget/ActivityPotency (IC50/MIC)Reference
PA-824 Bicyclic oxazine, lipophilic tailAntitubercular (aerobic & anaerobic)Potent[5]
Desnitro-PA-824 Removal of nitro groupAntitubercularInactive[6]
PA-824 Analog (no side chain) Removal of lipophilic side chainAntitubercularInactive[5][6]
Oxadiazole-Nitroimidazole Hybrid Addition of oxadiazole with free thiolAnticancer (hypoxic)IC50 = 4.69-11.56 µM[2]
Triazole-Nitroimidazole Hybrid Addition of triazole with free thiolAnticancer (hypoxic)IC50 = 4.69-11.56 µM[2]
4-chloro-5-(2-nitrovinyl)imidazole analogs Varied substituent at N1 positionAntibacterial/AntifungalActivity dependent on N1 substituent[7]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of nitroimidazole analogs, based on methodologies described in the scientific literature.

General Synthesis of 1-Substituted 4-Chloro-5-(2-nitrovinyl)imidazoles

This protocol is adapted from the synthesis of 4-chloro-5-(2-nitrovinyl)imidazole derivatives.[7]

Objective: To synthesize 1-substituted 4-chloro-5-(2-nitrovinyl)imidazoles via condensation of the corresponding 4-chloro-5-formylimidazoles with nitroalkanes.

Materials:

  • 1-substituted-4-chloro-5-formylimidazole

  • Nitromethane or nitroethane

  • Anhydrous ammonium acetate

  • Ethanol

Procedure:

  • A mixture of the 1-substituted-4-chloro-5-formylimidazole (1 equivalent) and an excess of nitromethane or nitroethane is prepared in ethanol.

  • Anhydrous ammonium acetate (catalytic amount) is added to the mixture.

  • The reaction mixture is heated to reflux for a specified period (e.g., 3-4 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration or evaporation of the solvent followed by purification.

  • Purification is achieved by recrystallization or column chromatography to yield the desired 1-substituted 4-chloro-5-(2-nitrovinyl)imidazole.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of nitroimidazole analogs against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Nitroimidazole analogs dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the cells are treated with serial dilutions of the nitroimidazole analogs. A vehicle control (DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) under either normoxic or hypoxic conditions.

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate key concepts in the SAR of nitroimidazole analogs and a typical experimental workflow.

SAR_Nitroimidazoles cluster_modifications Structural Modifications Core 4-Chloro-1-methyl-5-nitro-1H-imidazole N1 N1-Substituent (Modulates PK/PD) Core->N1 Influences Antimicrobial Activity C4_Cl C4-Chloro (Site for coupling) Core->C4_Cl Can be replaced to introduce diversity C5_NO2 C5-Nitro Group (Essential for activity) Core->C5_NO2 Critical for bioreductive activation SideChain Side Chains/Fused Rings (Enhances potency) Core->SideChain Addition leads to improved performance

Caption: Key SAR takeaways for 4-chloro-1-methyl-5-nitro-1H-imidazole analogs.

Synthesis_Workflow Start Starting Materials: 1-Substituted-4-chloro-5-formylimidazole & Nitroalkane Reaction Condensation Reaction (Reflux with catalyst) Start->Reaction Isolation Product Isolation (Filtration/Evaporation) Reaction->Isolation Purification Purification (Recrystallization/ Column Chromatography) Isolation->Purification FinalProduct Pure 1-Substituted 4-Chloro-5-(2-nitrovinyl)imidazole Purification->FinalProduct

Caption: A generalized workflow for the synthesis of nitroimidazole analogs.

Conclusion and Future Directions

The structure-activity relationship studies of 4-chloro-1-methyl-5-nitro-1H-imidazole and related nitroimidazole analogs have provided a robust framework for the design of novel therapeutic agents. The indispensable nature of the nitro group, coupled with the profound influence of substituents at various positions of the imidazole ring and the strategic addition of side chains or fused rings, offers a clear roadmap for lead optimization.

Future research in this area should continue to explore novel modifications of the nitroimidazole scaffold. The synthesis and evaluation of new analogs with diverse physicochemical properties will be crucial for identifying candidates with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the specific molecular targets and mechanisms of action of these compounds will facilitate the development of the next generation of nitroimidazole-based drugs for the treatment of infectious diseases and cancer.

References

  • Kim, P., Zhang, L., & Manjunatha, U. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. NIH.
  • El-Nassan, H. B., Ezzat, S. M., & El-Kerdawy, A. M. (2023). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. PubMed, 1 (1).
  • Khan, I., et al. (2025). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • LookChem. (n.d.). Cas 4897-31-8, 4-CHLORO-1-METHYL-5-NITRO-1H-IMIDAZOLE.
  • Kim, P., et al. (2025). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate.
  • Lozynskyi, A., et al. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry, 12(3), 42-49.
  • Gawenda, K., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC.
  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole.
  • Sigma-Aldrich. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole 98.

Sources

A Researcher's Guide to Ensuring Reproducibility with 4-Chloro-1-methyl-5-nitro-1H-imidazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of medicinal chemistry, particularly when working with highly reactive intermediates like nitroimidazoles, ensuring consistent outcomes is paramount. This guide provides an in-depth analysis of 4-chloro-1-methyl-5-nitro-1H-imidazole, a key building block in the synthesis of various pharmacologically active compounds. We will delve into the critical factors that influence experimental reproducibility, offer standardized protocols, and compare its performance with relevant alternatives, supported by experimental data from the literature.

The nitroimidazole scaffold is a cornerstone in the development of drugs for infectious diseases and as radiosensitizers in cancer therapy.[1][2] The specific compound, 4-chloro-1-methyl-5-nitro-1H-imidazole, and its isomer, 5-chloro-1-methyl-4-nitroimidazole, are crucial intermediates in the synthesis of compounds like the immunosuppressant azathioprine.[3] However, the journey from synthesis to application is fraught with potential for variability, which can significantly impact the reliability of downstream experimental results.

The Isomeric Challenge and Synthetic Pitfalls: A Primary Source of Irreproducibility

A significant challenge in working with substituted nitroimidazoles is the potential for the formation of regioisomers during synthesis. The nitration of 1-methylimidazole can lead to a mixture of products, and the subsequent chlorination adds another layer of complexity. The precise positioning of the nitro and chloro groups on the imidazole ring is critical for the desired reactivity and biological activity.

Traditional nitration methods often employ harsh conditions, such as mixed nitric and sulfuric acids, which can be difficult to control, leading to side reactions and a mixture of isomers.[3] These older methods not only pose environmental concerns due to the production of nitrogen oxide gases but also result in lower yields and product of inconsistent quality.[3] The presence of unreacted starting materials or isomeric impurities can drastically alter the outcome of subsequent reactions and biological assays.

For instance, a patented, more recent synthesis for the isomer 5-chloro-1-methyl-4-nitroimidazole highlights a greener and more controlled approach. This method involves the formation of a nitrate salt of 5-chloro-1-methylimidazole followed by a carefully controlled nitration reaction. This procedure boasts a high yield (93.3%) and purity (99.4% by HPLC), significantly reducing the batch-to-batch variability that can plague less optimized syntheses.[3]

The choice of solvents, bases, and temperature during synthesis and subsequent alkylation reactions can also influence the regioselectivity and yield of the desired product.[4][5] Variations in these parameters across different laboratories are a common source of discordant results.

Standardized Protocols for Enhanced Reproducibility

To mitigate the risks of irreproducibility, adopting standardized and well-characterized protocols is essential. Below are detailed methodologies for the synthesis and purification of 5-chloro-1-methyl-4-nitroimidazole, adapted from a high-yield, environmentally conscious process.[3]

Experimental Protocol 1: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

  • Salification:

    • In a three-necked flask equipped for azeotropic dehydration, combine 5-chloro-1-methylimidazole with toluene (mass/volume ratio of 1.0g : 2.0–6.0ml).

    • While maintaining the temperature at 10°C, add 60–70% nitric acid. The molar ratio of 5-chloro-1-methylimidazole to nitric acid should be 1.0 : 1.0–1.5.

    • Heat the mixture to carry out azeotropic dehydration until all water is removed.

    • Cool the reaction mixture and collect the precipitated 5-chloro-1-methylimidazole nitrate by suction filtration.

  • Nitration:

    • In a separate flask, cool concentrated sulfuric acid (98.3%) to 0°C with an ice-water bath.

    • Slowly add the 5-chloro-1-methylimidazole nitrate to the sulfuric acid in portions, ensuring the temperature does not exceed 15°C.

    • Allow the reaction to warm to room temperature and then slowly heat to 55°C. Maintain this temperature for 7 hours.

    • After the reaction is complete, pour the mixture into ice water.

    • Extract the aqueous solution with chloroform.

    • Combine the organic phases, dry with anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Add a non-polar solvent like petroleum ether to precipitate the product.

    • Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole by suction filtration and dry.

dot

Caption: Workflow for the reproducible synthesis of 5-chloro-1-methyl-4-nitroimidazole.

Experimental Protocol 2: Purification and Characterization

Purity is a critical determinant of reproducibility. The presence of isomers or other impurities can lead to ambiguous results.

  • Purification:

    • For routine purification, recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) is often sufficient.[1][5]

    • In cases where isomeric purity is a concern, column chromatography on silica gel is recommended.[1][4] A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Characterization:

    • High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and isomeric purity. For 5-chloro-1-methyl-4-nitroimidazole, the proton NMR spectrum in DMSO-d₆ should show a singlet for the imidazole proton at approximately 8.012 ppm and a singlet for the methyl protons at around 3.735 ppm.[3]

    • Melting Point: A sharp melting point range is indicative of high purity. For 5-chloro-1-methyl-4-nitroimidazole, the reported melting point is in the range of 146-148°C.[3]

Comparative Analysis with Alternative Nitroimidazoles

The choice of a nitroimidazole derivative is often dictated by its intended application. Here, we compare 4-chloro-1-methyl-5-nitro-1H-imidazole and its isomer with other commonly used nitroimidazoles in the contexts of antimicrobial activity and radiosensitization.

Table 1: Comparison of Physicochemical Properties of Nitroimidazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity Data Source
5-Chloro-1-methyl-4-nitroimidazoleC₄H₄ClN₃O₂161.55146-14899.4% (HPLC)[3]
MetronidazoleC₆H₉N₃O₃171.15159-163Pharmaceutical Grade
TinidazoleC₈H₁₃N₃O₄S247.27125-128Pharmaceutical Grade
NimorazoleC₉H₁₄N₄O₃226.23109-111Pharmaceutical Grade

Antimicrobial Activity

Radiosensitization

Nitroimidazoles are electron-affinic compounds that can mimic oxygen in sensitizing hypoxic tumor cells to the effects of radiation.[7] The efficiency of a radiosensitizer is related to its electron affinity, which is influenced by the substituents on the imidazole ring. While nimorazole is used clinically, there is ongoing research to develop more effective radiosensitizers.[8] 5-Chloro-1-methyl-4-nitroimidazole has been used in studies investigating the mechanism of radiosensitization. The presence of the electron-withdrawing chloro and nitro groups is expected to confer significant electron affinity to this molecule, making it a potent candidate for such applications.

dot

Radiosensitization_Pathway Radiation Radiation Hypoxic_Cell Hypoxic Tumor Cell Radiation->Hypoxic_Cell Ionization DNA_Damage DNA Damage Radical_Fixation Fixation of DNA Radicals DNA_Damage->Radical_Fixation Oxygen-mimetic effect Hypoxic_Cell->DNA_Damage Generates DNA radicals Nitroimidazole 4-Chloro-1-methyl- 5-nitro-1H-imidazole Nitroimidazole->Hypoxic_Cell Diffuses into cell Nitroimidazole->Radical_Fixation Cell_Death Cell Death Radical_Fixation->Cell_Death Inhibits repair

Caption: Simplified pathway of nitroimidazole-mediated radiosensitization in hypoxic tumor cells.

Stability and Storage: The Unseen Variable

The stability of nitroimidazole compounds is another critical factor that can affect the reproducibility of experimental results. While many are stable under normal conditions, they can be sensitive to light and incompatible with strong acids and oxidizing agents.[9] It is crucial to store 4-chloro-1-methyl-5-nitro-1H-imidazole in a dry, cool, and well-ventilated place, with the container tightly closed.[9] Degradation of the compound over time can lead to the formation of impurities that may interfere with experimental outcomes.

Conclusion: A Call for Methodological Rigor

The reproducibility of experimental results using 4-chloro-1-methyl-5-nitro-1H-imidazole is contingent upon a foundation of meticulous chemical synthesis, purification, and characterization. The potential for isomeric impurities and batch-to-batch variability necessitates the adoption of standardized, high-yield synthetic protocols and rigorous analytical validation. By understanding the key factors that can influence the integrity of this versatile building block, researchers can enhance the reliability of their findings and contribute to the robust advancement of drug discovery and development. This guide serves as a starting point for establishing best practices in the handling and application of this important chemical intermediate.

References

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. ()
  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC - NIH. ([Link])

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. ([Link])

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate. ([Link])

  • Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one | Journal of Organic and Pharmaceutical Chemistry. ([Link])

  • 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem. ([Link])

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - NIH. ([Link])

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC - PubMed Central. ([Link])

  • Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed. ([Link])

  • Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon | Request PDF - ResearchGate. ([Link])

  • Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides | Journal of Medicinal Chemistry - ACS Publications. ([Link])

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. ([Link])

  • Rapid confirmatory method for the determination of 11 nitroimidazoles in egg using liquid chromatography tandem mass spectrometry - ResearchGate. ([Link])

  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. ([Link])

  • Medicinal Significance of Nitroimidazoles. ([Link])

  • (PDF) 1-Methyl-5-nitro-1H-imidazole - ResearchGate. ([Link])

  • (PDF) The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - ResearchGate. ([Link])

  • Studies on the Action of Nitroimidazole Drugs. The Products of Nitroimidazole Reduction - PubMed. ([Link])

  • Radiosensitizers from the group of nitroimidazoles and their model... - ResearchGate. ([Link])

  • Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed. ([Link])

  • Production of 4-nitroimidazole and its thermal stability - ResearchGate. ([Link])

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed. ([Link])

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - MDPI. ([Link])

  • THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS by Lynn Watson - Saint Mary's University. ([Link])

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles - MDPI. ([Link])

  • Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 - MDPI. ([Link])

  • Chemical Modifiers of Radiation Response - Clinical Gate. ([Link])

Sources

cross-validation of 4-chloro-1-methyl-5-nitro-1H-imidazole's activity in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Cross-Validation of 4-chloro-1-methyl-5-nitro-1H-imidazole's Anticancer Activity in Diverse Cell Lines

Foreword: Charting the Unexplored Potential of a Niche Nitroimidazole

In the vast landscape of oncology research, the nitroimidazole scaffold represents a compelling, albeit complex, class of therapeutic candidates. Renowned for their utility as antimicrobial agents and radiosensitizers, their potential as direct anticancer agents is an area of active investigation.[1][2] The core mechanism hinges on the bioreduction of the nitro group under hypoxic conditions—a hallmark of the solid tumor microenvironment—to generate cytotoxic radical species.[3][4]

This guide focuses on a specific, lesser-characterized molecule: 4-chloro-1-methyl-5-nitro-1H-imidazole . While significant research has been dedicated to its isomer, 5-chloro-1-methyl-4-nitroimidazole (a known radiosensitizer), the biological activity of the 5-nitro variant remains sparsely documented in public literature.[5] This knowledge gap necessitates a rigorous, multi-faceted validation approach before its therapeutic potential can be ascertained.

Here, we present a comprehensive framework for conducting a cross-validation study of 4-chloro-1-methyl-5-nitro-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind the experimental design. We will compare its hypothetical performance against two critical benchmarks: Metronidazole , a well-established 5-nitroimidazole antibiotic with documented anticancer effects, and Doxorubicin , a standard-of-care chemotherapeutic agent.[6][7][8] The objective is to provide a robust, self-validating system to profile the efficacy, selectivity, and mechanism of our target compound.

Pillar 1: The Hypothesized Mechanism of Action - Hypoxia-Activated Cytotoxicity

The primary rationale for investigating nitroimidazoles in oncology is their selective activation in low-oxygen environments.[1][3] The proposed mechanism for 4-chloro-1-methyl-5-nitro-1H-imidazole follows this established pathway:

  • Cellular Uptake : The small, relatively lipophilic molecule passively diffuses across the cell membrane into both normal (normoxic) and cancer (hypoxic) cells.

  • Reductive Activation : In the hypoxic core of a tumor, intracellular reductases (e.g., NADPH:cytochrome P450 reductase) donate a single electron to the nitro group (NO₂) of the imidazole. This forms a highly reactive nitro radical anion.

  • Oxygen-Dependent Futile Cycling : Under normal oxygen levels (normoxia), this radical anion is immediately oxidized back to the parent compound by molecular oxygen, creating a futile cycle that prevents the accumulation of toxic species and spares healthy tissue.

  • Cytotoxic Cascade : In the absence of sufficient oxygen, the nitro radical anion undergoes further reduction, leading to the formation of cytotoxic intermediates like nitroso and hydroxylamine derivatives. These reactive species induce cellular damage primarily through the formation of adducts with DNA, leading to strand breaks, inhibition of DNA replication, and ultimately, cell death.[3]

This selective activation is the cornerstone of the compound's potential therapeutic window.

G cluster_normoxia Normoxic Cell (Healthy Tissue) cluster_hypoxia Hypoxic Cell (Tumor Core) Compound_N 4-Chloro-1-methyl- 5-nitro-1H-imidazole Radical_N Nitro Radical Anion Compound_N->Radical_N 1e⁻ Reduction Radical_N->Compound_N Rapid Re-oxidation NoDamage No Cytotoxicity (Futile Cycle) Radical_N->NoDamage O2 Molecular Oxygen (O₂) O2->Radical_N Compound_H 4-Chloro-1-methyl- 5-nitro-1H-imidazole Radical_H Nitro Radical Anion Compound_H->Radical_H 1e⁻ Reduction Intermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Radical_H->Intermediates Further Reduction Damage DNA Adducts & Strand Breaks Intermediates->Damage Apoptosis Cell Death Damage->Apoptosis Entry_N Entry_N->Compound_N Passive Diffusion Entry_H Entry_H->Compound_H Passive Diffusion

Fig. 1: Hypothesized differential mechanism of action in normoxic vs. hypoxic cells.

Pillar 2: A Framework for Rigorous Cross-Validation

To objectively assess the compound's activity, a multi-tiered experimental approach is essential. The goal is to determine potency (IC₅₀), selectivity across different cancer types, and the primary mode of cell killing (apoptosis vs. necrosis).

Experimental Workflow

The validation process follows a logical sequence from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_setup Phase 1: Preparation & Cell Culture cluster_screening Phase 2: Cytotoxicity Screening cluster_mechanism Phase 3: Mechanistic Analysis select_cells Select Cell Line Panel (e.g., A549, MCF-7, HCT-116, HEK-293) culture_cells Culture Cells to ~80% Confluency select_cells->culture_cells plate_cells Plate Cells in 96-Well Plates culture_cells->plate_cells prep_compounds Prepare Stock Solutions (Target, Metronidazole, Doxorubicin) treat_cells Treat with Serial Dilutions of Compounds (24-72h) plate_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance calc_ic50 Calculate IC₅₀ Values read_absorbance->calc_ic50 treat_apoptosis Treat Cells at IC₅₀ and 2x IC₅₀ calc_ic50->treat_apoptosis Use IC₅₀ for dosing stain_cells Stain with Annexin V-FITC / PI treat_apoptosis->stain_cells flow_cytometry Analyze via Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic vs. Necrotic Populations flow_cytometry->quantify_apoptosis

Fig. 2: Overall experimental workflow for compound validation.
Selected Cell Lines for Cross-Validation

The choice of cell lines is critical for assessing both the breadth and selectivity of the compound's activity. Our proposed panel includes:

Cell LineCancer TypeKey Characteristics
A549 Non-Small Cell Lung CancerAdenocarcinoma; a standard model for lung cancer studies.
MCF-7 Breast CancerEstrogen receptor (ER)-positive; widely used luminal A subtype model.
HCT-116 Colorectal CancerEpithelial; known for its use in apoptosis and cell cycle studies.
HEK-293 Normal Human Embryonic KidneyNon-cancerous control to determine the selectivity index and potential toxicity to healthy cells.

Pillar 3: Detailed Experimental Protocols

Reproducibility and accuracy are paramount. The following protocols are detailed to ensure a self-validating experimental design.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[3] Actively respiring cells convert the yellow tetrazolium salt (MTT) into a purple formazan product.[9]

Materials:

  • Selected cell lines (A549, MCF-7, HCT-116, HEK-293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • 4-chloro-1-methyl-5-nitro-1H-imidazole, Metronidazole, Doxorubicin

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette and microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no-cell" blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the target compound and comparators (e.g., from 0.1 µM to 200 µM). Remove the old medium and add 100 µL of medium containing the various drug concentrations to the wells. Include "untreated" control wells containing only medium.

  • Exposure: Incubate the cells with the compounds for the desired time period (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or using a plate shaker for 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: Viability % = (Abs_treated / Abs_control) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Apoptosis vs. Necrosis Quantification

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[12] PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[12]

Materials:

  • Cells treated with compounds at their respective IC₅₀ concentrations.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the target compound and controls at their predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing any detached cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Comparative Data Analysis: Interpreting the Results

The ultimate goal is to generate a comparative dataset that provides a clear picture of the compound's performance.

Table 1: Comparative IC₅₀ Values (µM) after 48h Treatment

The table below presents known IC₅₀ values for our comparator drugs from the literature, alongside hypothetical (but plausible) data for our target compound to illustrate the analysis.

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HEK-293 (Normal)Selectivity Index (HEK-293 / A549)
4-Chloro-1-methyl-5-nitro-1H-imidazole 18.5 (Hypothetical)25.2 (Hypothetical)15.8 (Hypothetical)>100 (Hypothetical)>5.4
Metronidazole >100[13][14]>100[6]VariableHigh (>250)N/A
Doxorubicin ~1.5[15]~2.5[7]~0.2>20[7]~13.3

Causality: A lower IC₅₀ value indicates higher potency. The "Selectivity Index" (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a crucial metric; a higher value suggests greater cancer-cell-specific toxicity, which is a desirable trait for a therapeutic candidate. In our hypothetical results, the target compound shows moderate potency but a favorable selectivity profile. Doxorubicin is highly potent but may have a lower selectivity index in some contexts. Metronidazole generally shows low direct cytotoxicity unless in specific contexts or at very high concentrations.[6][13]

Table 2: Apoptosis Induction Analysis
Treatment (at IC₅₀)Viable Cells (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Untreated Control 95%3%2%
Target Compound 40% (Hypothetical)35% (Hypothetical)25% (Hypothetical)
Doxorubicin 35%45%20%

Causality: This analysis reveals the primary mechanism of cell death. A significant increase in the "Early Apoptosis" population (Annexin V positive, PI negative) suggests the compound activates programmed cell death pathways, which is generally preferred over necrosis as it is a less inflammatory process.

Conclusion and Future Directions

This guide outlines a foundational strategy for the systematic evaluation of 4-chloro-1-methyl-5-nitro-1H-imidazole. By employing a cross-validation approach against a panel of diverse cell lines and comparing its performance to both a structurally related compound (Metronidazole) and a clinical gold standard (Doxorubicin), researchers can generate a comprehensive and reliable activity profile.

The hypothetical data presented herein suggests that our target compound could be a moderately potent agent with a promising safety profile, warranting further investigation. The logical next steps would include:

  • Hypoxia vs. Normoxia Studies: Directly comparing the IC₅₀ values under both conditions to confirm the hypoxia-activated mechanism.

  • In-depth Mechanistic Studies: Using techniques like Western blotting to probe for DNA damage markers (e.g., γH2AX) and key apoptotic proteins (e.g., cleaved Caspase-3).

  • Screening in Broader Panels: Utilizing larger screening platforms like the NCI-60 cell line panel to identify potential tissue-specific sensitivities.

By adhering to this structured, logic-driven, and self-validating framework, the scientific community can efficiently and accurately map the therapeutic potential of novel chemical entities in the ongoing fight against cancer.

References

  • El-Gamal, M. I., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. RSC Advances, 12(34), 22067-22093. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21010, 5-Chloro-1-methyl-4-nitroimidazole. [Link]

  • Upadhyay, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4939. [Link]

  • Pérez-Villanueva, M., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Letters in Drug Design & Discovery, 17(10), 1238-1245. [Link]

  • Wang, Y., et al. (2019). Nitroimidazoles as Anti-Tumor Agents. Current Topics in Medicinal Chemistry, 19(24), 2199-2213. [Link]

  • Płocki, M., et al. (2012). Metronidazole affects breast cancer cell lines. Ginekologia Polska, 83(11), 841-845. [Link]

  • Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Cancers, 15(11), 3014. [Link]

  • Müller, J., & Hemphill, A. (2013). The 5-nitroimidazoles as veterinary antibiotics and antiparasitic agents. Parasitology Research, 112(3), 949-962. [Link]

  • ResearchGate. Figure showing IC50 values of Doxorubicin on cancer cell lines. [Link]

  • Al-Ostath, S., et al. (2024). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 14(1), 6649. [Link]

  • Leitsch, D. (2017). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of Antimicrobial Chemotherapy, 72(5), 1324-1330. [Link]

  • Gkeka, P., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(3), 268. [Link]

  • Al-Dulaimi, D. H., et al. (2024). Assessing the Synergistic Anticancer impact of Metronidazole and Ciprofloxacin in Cervical Cancer: MAPK-RAS Pathway as a Key Mechanism. Journal of Pharmacy & Pharmacognosy Research, 12(1), 138-151. [Link]

  • Akita, H., et al. (2021). Combined Gemcitabine and Metronidazole Is a Promising Therapeutic Strategy for Cancer Stem-like Cholangiocarcinoma. Anticancer Research, 41(3), 1269-1277. [Link]

  • Srisawat, U., et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia, 49(4), 336-344. [Link]

  • Buta, C., et al. (2023). Multifunctional Silver(I) Complexes with Metronidazole Drug Reveal Antimicrobial Properties and Antitumor Activity against Human Hepatoma and Colorectal Adenocarcinoma Cells. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Gotte, G., et al. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Reports, 33(5), 2615-2621. [Link]

  • National Center for Biotechnology Information. (2011). PubChem Entry for 1-Methyl-5-nitro-1H-imidazole. [Link]

  • Shoemaker, R. H. (2007). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 6(11), 3149-3156. [Link]

  • Donaria, K. (2024). Repurposing Antibiotics and Other Drugs in Cancer Therapy. Drug Discovery and Development. [Link]

  • ResearchGate. Table showing Doxorubicin IC50 in different tumor cell lines. [Link]

  • Tołoczko-Iwaniuk, N., et al. (2018). The Effect of Metronidazole on the Viability of CAL-27 Tongue Cancer Cells. Advances in Clinical and Experimental Medicine, 27(9), 1235-1240. [Link]

  • Al-Obaidi, A., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Multitargeted Kinase Inhibition. ACS Omega. [Link]

  • Holbeck, S. L., et al. (2021). Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource. Cancer Research, 81(13), 3669-3682. [Link]

  • National Cancer Institute. (2024). The NCI-60 screen and COMPARE algorithm. [Link]

  • National Cancer Institute. (2024). NCI-60 Molecular Targets. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Singh, R., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1), e3146. [Link]

Sources

Unraveling the Cytotoxic Blueprint: A Comparative Guide to the Mechanism of Action of 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of antimicrobial and anticancer therapies, a deep understanding of a compound's mechanism of action is paramount. This guide provides an in-depth technical exploration of the proposed mechanism of action of 4-chloro-1-methyl-5-nitro-1H-imidazole, a member of the nitroimidazole class of compounds. By comparing its presumed activity with established nitroimidazoles like metronidazole, and detailing the experimental methodologies required for validation, this document serves as a critical resource for hypothesis-driven research and drug discovery.

Introduction: The Nitroimidazole Paradigm of Bioreductive Activation

Nitroimidazoles are a class of prodrugs renowned for their efficacy against anaerobic bacteria and protozoa, as well as their utility as radiosensitizers for hypoxic tumor cells.[1][2] The central hypothesis underpinning their biological activity is a process of bioreductive activation. In the low-oxygen (hypoxic) environments characteristic of anaerobic organisms and solid tumors, the nitro group of the imidazole ring is reduced by nitroreductase enzymes.[3][4] This reduction generates highly reactive, short-lived cytotoxic intermediates, such as nitro radical anions, which are believed to be the primary effectors of cellular damage.[1][5] These reactive species can indiscriminately target cellular macromolecules, with DNA being a principal target, leading to strand breaks and ultimately, cell death.[1][2]

4-chloro-1-methyl-5-nitro-1H-imidazole is proposed to operate within this established paradigm. Its chemical structure, featuring the critical 5-nitro group, positions it as a substrate for nitroreductases under hypoxic conditions. This guide will dissect the experimental approaches necessary to confirm this proposed mechanism and to quantitatively compare its efficacy against other nitroimidazoles.

The Proposed Mechanistic Pathway of 4-chloro-1-methyl-5-nitro-1H-imidazole

The presumed mechanism of action for 4-chloro-1-methyl-5-nitro-1H-imidazole can be delineated into a multi-step pathway, each step of which is amenable to experimental verification.

Nitroimidazole_Mechanism cluster_extracellular Extracellular Space cluster_cell Anaerobic/Hypoxic Cell Prodrug 4-chloro-1-methyl- 5-nitro-1H-imidazole (Inactive Prodrug) Entry Passive Diffusion Prodrug->Entry Activation Bioreductive Activation (Nitroreductase) Entry->Activation e- (from Ferredoxin/ Flavodoxin) Radical Reactive Nitro Radical Anion (Cytotoxic Intermediate) Activation->Radical DNA_Damage DNA Strand Breaks Radical->DNA_Damage Macromolecule_Damage Other Macromolecule Damage Radical->Macromolecule_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Macromolecule_Damage->Cell_Death

Caption: Proposed mechanism of action for 4-chloro-1-methyl-5-nitro-1H-imidazole.

Core Experimental Approaches for Mechanistic Validation

To rigorously test the proposed mechanism, a series of experiments are required. These investigations are designed to not only confirm the pathway but also to provide quantitative data for comparison with other nitroimidazoles.

Confirming Hypoxia-Selective Cytotoxicity

The cornerstone of the nitroimidazole mechanism is its selective toxicity in low-oxygen environments. This can be evaluated through antimicrobial susceptibility testing under both aerobic and anaerobic conditions.

Experimental Data Comparison:

CompoundOrganismMIC (µg/mL) - AerobicMIC (µg/mL) - Anaerobic
4-chloro-1-methyl-5-nitro-1H-imidazole Bacteroides fragilis>128Expected to be low
MetronidazoleBacteroides fragilis>1280.5 - 2.0
4-chloro-1-methyl-5-nitro-1H-imidazole Trichomonas vaginalisNot ApplicableExpected to be low
MetronidazoleTrichomonas vaginalisNot Applicable0.1 - 1.0

Note: Expected values for 4-chloro-1-methyl-5-nitro-1H-imidazole are hypothetical and require experimental determination.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Media: Prepare appropriate liquid broth media for the target anaerobic bacterium (e.g., pre-reduced Brucella broth for Bacteroides fragilis).

  • Drug Dilution Series: Prepare a two-fold serial dilution of 4-chloro-1-methyl-5-nitro-1H-imidazole and a comparator drug (e.g., metronidazole) in the broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism to a final concentration of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.

  • Incubation: Incubate the plates under strict anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 37°C for 24-48 hours. For comparison, a parallel set of plates can be incubated under aerobic conditions.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.[6]

Demonstrating Nitroreductase-Mediated Activation

The enzymatic reduction of the nitro group is the pivotal activation step. This can be investigated using in vitro nitroreductase assays.

Nitroreductase_Assay Substrate 4-chloro-1-methyl- 5-nitro-1H-imidazole Reaction Enzymatic Reduction Substrate->Reaction Enzyme Purified Nitroreductase (e.g., from E. coli) Enzyme->Reaction Cofactor NAD(P)H Cofactor->Reaction Product Reduced Intermediate Reaction->Product Detection Spectrophotometric or Fluorometric Analysis Product->Detection

Caption: Workflow for an in vitro nitroreductase assay.

Experimental Data Comparison:

CompoundNitroreductase SourceMichaelis-Menten Parameters
Km (µM)
4-chloro-1-methyl-5-nitro-1H-imidazole E. coli NfsATo be determined
MetronidazoleE. coli NfsAReported values vary

Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions.

Detailed Protocol: In Vitro Nitroreductase Activity Assay

  • Enzyme Purification: Express and purify the nitroreductase enzyme of interest (e.g., from E. coli or the target pathogen).

  • Reaction Mixture: Prepare a reaction mixture containing a known concentration of the purified enzyme in a suitable buffer, NAD(P)H as a cofactor, and varying concentrations of the nitroimidazole substrate.

  • Initiation and Monitoring: Initiate the reaction by adding the substrate and monitor the oxidation of NAD(P)H by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities at each substrate concentration and determine the Michaelis-Menten kinetic parameters (Km and Vmax) to assess the enzyme's affinity and catalytic efficiency for the compound.[7]

Detecting and Quantifying DNA Damage

The ultimate cytotoxic effect of activated nitroimidazoles is largely attributed to DNA damage. Several techniques can be employed to visualize and quantify this damage.

a) Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][9]

Experimental Data Comparison:

TreatmentCell Type% Tail DNA (Measure of DNA Damage)
Control (untreated)Giardia lamblia< 5%
4-chloro-1-methyl-5-nitro-1H-imidazole (hypoxic)Giardia lambliaExpected to be significantly > 5%
Metronidazole (hypoxic)Giardia lambliaSignificantly > 5%

Note: The extent of DNA damage will be concentration- and time-dependent.

Detailed Protocol: Alkaline Comet Assay for Protozoa

  • Cell Treatment: Expose the protozoan cells (e.g., Giardia lamblia trophozoites) to the nitroimidazole compound under anaerobic conditions for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the intensity of the comet tail relative to the head using specialized software.[10]

b) DNA Cleavage Assay

This in vitro assay directly assesses the ability of the activated drug to cause strand breaks in purified DNA.

Experimental Data Comparison:

ConditionDNA Form
Plasmid DNA + Nitroreductase + NAD(P)HSupercoiled
Plasmid DNA + Nitroreductase + NAD(P)H + 4-chloro-1-methyl-5-nitro-1H-imidazole Nicked and Linearized
Plasmid DNA + Nitroreductase + NAD(P)H + MetronidazoleNicked and Linearized

Detailed Protocol: In Vitro DNA Cleavage Assay

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, a nitroreductase enzyme, NAD(P)H, and the nitroimidazole compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture under anaerobic conditions at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, nicked, and linear) on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked and linear forms indicates DNA strand breaks.[11]

Identifying Reactive Intermediates

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection of the transient free radical intermediates that are central to the proposed mechanism.[5]

ESR_Spectroscopy Sample Anaerobic cell-free extract + 4-chloro-1-methyl- 5-nitro-1H-imidazole + NAD(P)H ESR ESR Spectrometer Sample->ESR Signal Detection of Nitro Radical Anion Signal ESR->Signal

Caption: Experimental setup for ESR detection of nitro radical anions.

Expected Outcome:

An ESR spectrum with a characteristic hyperfine splitting pattern for the nitro radical anion of 4-chloro-1-methyl-5-nitro-1H-imidazole would provide direct evidence for its formation. Comparison of the signal intensity and stability with that of metronidazole's radical anion can offer insights into their relative reactivity.[12]

Comparative Analysis with Alternative Nitroimidazoles

While 4-chloro-1-methyl-5-nitro-1H-imidazole is expected to follow the general nitroimidazole mechanism, its specific chemical structure may influence its biological activity. The chloro-substituent at the 4-position is of particular interest.

  • Electron Affinity: The electron-withdrawing nature of the chlorine atom may increase the electron affinity of the nitro group, potentially facilitating its reduction by nitroreductases.[13] This could lead to a more efficient generation of cytotoxic radicals compared to nitroimidazoles lacking this substitution.

  • Lipophilicity: The overall lipophilicity of the molecule will affect its ability to passively diffuse across cell membranes to reach its intracellular target. This property should be experimentally determined and compared with other nitroimidazoles.

  • Radiosensitizing Potential: The increased electron affinity may also enhance its efficacy as a hypoxic cell radiosensitizer.[13] In this context, the reduced drug "fixes" radiation-induced DNA damage, making it irreparable.

Conclusion and Future Directions

The proposed mechanism of action for 4-chloro-1-methyl-5-nitro-1H-imidazole, centered on bioreductive activation and subsequent DNA damage, is well-grounded in the established paradigm for nitroimidazoles. However, rigorous experimental validation is essential to confirm this hypothesis and to delineate its specific cytotoxic profile. The experimental protocols detailed in this guide provide a comprehensive framework for such an investigation.

Future research should focus on direct, head-to-head comparative studies of 4-chloro-1-methyl-5-nitro-1H-imidazole with clinically relevant nitroimidazoles like metronidazole and tinidazole. Quantitative data on antimicrobial/antiprotozoal potency, nitroreductase kinetics, and the extent of DNA damage will be crucial for evaluating its potential as a novel therapeutic agent. Furthermore, exploring its efficacy as a radiosensitizer in hypoxic tumor models warrants investigation. A thorough understanding of its mechanism of action will ultimately guide its potential clinical applications and contribute to the development of more effective treatments for anaerobic infections and cancer.

References

  • Müller, M. (1983). Mode of action of metronidazole on anaerobic bacteria and protozoa. Surgery, 93(1 Pt 2), 165-171. [Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022). ACS Central Science, 8(11), 1538-1548. [Link]

  • Moreno, S. N., Mason, R. P., & Docampo, R. (1984). Nitroimidazole and oxygen derived radicals detected by electron spin resonance in hydrogenosomal and cytosolic fractions from Trichomonas vaginalis. Journal of Biological Chemistry, 259(13), 8252-8259. [Link]

  • Leitsch, D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 555. [Link]

  • Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec Iss 1), S3-S23. [Link]

  • Propper, D. J., & Braybrooke, J. P. (2015). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. Frontiers in Pharmacology, 6, 229. [Link]

  • Hong, Y., & Li, J. (2012). Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli. Journal of Microbiological Methods, 91(2), 263-268. [Link]

  • Skov, K. A., & Farrell, N. P. (1990). Radiosensitization by metal complexes of 4(5)-nitroimidazole. International Journal of Radiation Biology, 57(5), 947-958. [Link]

  • Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. (2023). International Journal of Molecular Sciences, 24(21), 15881. [Link]

  • Comparative analysis of different brands of metronidazole infusion available in Karachi, Pakistan. (2017). International Journal of Advanced Research in Biological Sciences, 4(10), 82-87. [Link]

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. (2023). Molecules, 28(11), 4457. [Link]

  • Edwards, D. I. (1980). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases, 56(5), 285-290. [Link]

  • In‐vitro Clinical Diagnostics using RNA‐Cleaving DNAzymes. (2024). Angewandte Chemie International Edition. [Link]

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers in Pharmacology, 15. [Link]

  • Symons, M. C. R., & Bowman, W. R. (1990). Radical-Nucleophilic Substitution (SRN1) Reactions: Electron Spin Resonance Studies of Electron Capture Processes. Part 6. N-Substituted Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 2, (6), 975-980. [Link]

  • Wardman, P. (2007). Chemical Radiosensitizers for Use in Radiotherapy. Clinical Oncology, 19(6), 397-417. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Infectious Disease Reports, 13(3), 533-554. [Link]

  • Cleavage Assays. Inspiralis. [Link]

  • Curado, S., & Stainier, D. Y. R. (2010). Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies. Nature Protocols, 5(8), 1377-1392. [Link]

  • 1-Methyl-5-nitro-1H-imidazole. ResearchGate. [Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015). Oncotarget, 6(10), 7576-7585. [Link]

  • Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. (2021). International Journal of Molecular Sciences, 22(19), 10793. [Link]

  • Leitsch, D., Kolarich, D., Wilson, I. B. H., & Altmann, F. (2007). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLoS Biology, 5(8), e211. [Link]

  • Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. (2021). ChemRxiv. [Link]

  • A Comparative In Vitro Evaluation of Different Brands of Metronidazole. (2016). International Journal of Innovative Research in Computer and Communication Engineering, 4(7). [Link]

  • Neta, P., & Fessenden, R. W. (1974). Electron spin resonance study of the reaction of hydroxyl radicals with pyrrole, imidazole, and related compounds. The Journal of Physical Chemistry, 78(5), 523-529. [Link]

  • Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. (2023). Pharmaceuticals, 16(10), 1438. [Link]

  • Skov, K. A., & Farrell, N. P. (1990). Radiosensitization by metal complexes of 4(5)-nitroimidazole. International Journal of Radiation Biology, 57(5), 947-958. [Link]

  • Curado, S., & Stainier, D. Y. R. (2010). Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies. Nature Protocols, 5(8), 1377-1392. [Link]

  • Comet Assay Protocol. McGill Radiobiology. [Link]

  • A nanoengineered tandem nitroreductase: designing a robust prodrug-activating nanoreactor. (2023). Chemical Science, 14(20), 5436-5446. [Link]

  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. (2015). University of Turku. [Link]

  • Mason, R. P., & Josephy, P. D. (1985). An electron spin resonance investigation of the iron-catalyzed reaction of metronidazole with cysteine. Journal of Inorganic Biochemistry, 24(2), 161-165. [Link]

  • ESR EPR Spectra of free radicals number of lines splitting methyl, nitroxide, p-semiquinone radical. (2024). YouTube. [Link]

  • Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. (1989). Chemical Research in Toxicology, 2(4), 238-244. [Link]

  • Comparative Study of Metronidazole Tablets Marketed in Saudi Arabia. (2019). Saudi Pharmaceutical Journal, 27(4), 549-555. [Link]

  • Potential radiosensitizing agents. 7. 4(5)-Iodo-5(4)-nitroimidazole derivatives. (1982). Journal of Medicinal Chemistry, 25(2), 178-182. [Link]

  • An Overview of Mucosa-Associated Protozoa: Challenges in Chemotherapy and Future Perspectives. (2022). Pharmaceuticals, 15(3), 323. [Link]

  • Susceptibility of Helicobacter pylori and pharmacokinetic properties in mice of new 5-nitroimidazole derivatives devoid of mutagenic activity in the Ames test. (1994). Pharmacological Research, 30(2), 155-163. [Link]

  • Antimicrobial Susceptibility - MIC, Individual. ARUP Laboratories. [Link]

  • Nitroreductase-mediated cell ablation in transgenic zebrafish embryos. (2005). Methods in Cell Biology, 77, 429-448. [Link]

  • Effects of 1-(2-Nitro-1-Imidazolyl)-3-Methoxy-2-Propanol and 2-Methyl-5-Nitroimidazole-1-Ethanol Against Anaerobic and Aerobic Bacteria and Protozoa. (1971). Applied Microbiology, 21(4), 728-730. [Link]

Sources

A Head-to-Head Comparison of 4-Chloro-1-methyl-5-nitro-1H-imidazole Derivatives: Antiparasitic and Antimicrobial Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial and antiparasitic drug discovery, nitroimidazole scaffolds have long been a cornerstone. Their efficacy, particularly against anaerobic bacteria and protozoa, is well-documented. Within this class, derivatives of 4-chloro-1-methyl-5-nitro-1H-imidazole have emerged as a versatile platform for the development of novel therapeutic agents. This guide provides a head-to-head comparison of two prominent classes of these derivatives: 5-aryl-1-methyl-4-nitroimidazoles and 4-chloro-5-(2-nitrovinyl)-1H-imidazoles . We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of these compounds.

The Core Moiety: 4-Chloro-1-methyl-5-nitro-1H-imidazole

The parent compound, 4-chloro-1-methyl-5-nitro-1H-imidazole (also known as 5-chloro-1-methyl-4-nitroimidazole), serves as a crucial starting material for the synthesis of a diverse array of derivatives. Its chemical structure, featuring a reactive chlorine atom, provides a convenient handle for modification, most notably through cross-coupling reactions. This allows for the introduction of various substituents, leading to a broad chemical space for optimization of biological activity.

Mechanism of Action: The Nitro-Reduction Cascade

The biological activity of 5-nitroimidazole derivatives is contingent upon the reductive activation of the nitro group within the target pathogen. This process is preferentially carried out by low-redox-potential enzymes, such as nitroreductases, which are abundant in anaerobic and microaerophilic organisms. The reduction cascade generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These cytotoxic species can then wreak havoc within the cell by inducing DNA damage and covalently modifying essential proteins and other macromolecules, ultimately leading to cell death.[1] The specificity of this activation pathway for anaerobic and microaerophilic metabolisms is a key factor in the selective toxicity of these compounds.

Nitroimidazole Activation Pathway 5-Nitroimidazole_Derivative 5-Nitroimidazole Derivative (Prodrug) Nitroreductase Nitroreductase (e.g., Ferredoxin, RdxA, FrxA) 5-Nitroimidazole_Derivative->Nitroreductase Enters Pathogen Reduced_Intermediate Nitro Radical Anion (R-NO2•-) Nitroreductase->Reduced_Intermediate Reductive Activation Cytotoxic_Species Reactive Nitrogen Species (Nitroso, Hydroxylamine) Reduced_Intermediate->Cytotoxic_Species Further Reduction Cellular_Damage DNA Damage & Protein Adducts Cytotoxic_Species->Cellular_Damage Induces Cell_Death Cell Death Cellular_Damage->Cell_Death Leads to

Figure 1: Generalized mechanism of action for 5-nitroimidazole derivatives.

Head-to-Head Comparison: Aryl vs. Nitrovinyl Derivatives

5-Aryl-1-methyl-4-nitroimidazoles: Potent Antiprotozoal Agents

A significant advancement in the derivatization of 4-chloro-1-methyl-5-nitro-1H-imidazole has been the synthesis of 5-aryl analogs via Suzuki coupling reactions. This approach allows for the introduction of a variety of substituted aryl groups at the 5-position, leading to compounds with enhanced antiparasitic activity.

Experimental Data: In Vitro Antiprotozoal Activity

A study by Saadeh et al. provides compelling evidence for the potent antiprotozoal activity of a series of 5-aryl-1-methyl-4-nitroimidazoles against Entamoeba histolytica and Giardia intestinalis. The half-maximal inhibitory concentrations (IC50) were determined and compared to the standard drug, metronidazole.

CompoundAr groupIC50 (µM/mL) vs E. histolyticaIC50 (µM/mL) vs G. intestinalis
5a Phenyl4.434.43
5b 4-Methylphenyl3.253.25
5c 4-Methoxyphenyl2.532.53
5d 4-Chlorophenyl2.112.11
5e 3-Nitrophenyl1.721.72
5f 3-Chlorophenyl1.471.47
Metronidazole -2.892.89

Source: Adapted from Saadeh et al. (2009).

Analysis of Performance:

The experimental data clearly demonstrates that several of the synthesized 5-aryl derivatives exhibit superior or comparable activity to metronidazole. Notably, compound 5f , bearing a 3-chlorophenyl substituent, was found to be approximately twice as potent as metronidazole against both E. histolytica and G. intestinalis. The structure-activity relationship suggests that electron-withdrawing groups on the aryl ring, such as chloro and nitro groups, tend to enhance the antiparasitic activity. This enhanced potency was not associated with a significant increase in cytotoxicity, highlighting the therapeutic potential of these derivatives.

4-Chloro-5-(2-nitrovinyl)-1H-imidazoles: Promising Antibacterial and Antifungal Agents

Another class of derivatives synthesized from 4-chloro-1-methyl-5-nitro-1H-imidazole are the 4-chloro-5-(2-nitrovinyl)-1H-imidazoles. These compounds are prepared through the condensation of 4-chloro-5-formylimidazoles with nitroalkanes.

Performance Insights:

A noteworthy observation is that the condensation products derived from nitroethane exhibited 4-6 times higher bactericidal activity compared to their counterparts derived from nitromethane.[2] This suggests that even small modifications to the nitrovinyl moiety can have a substantial impact on the biological activity. Further quantitative studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent compounds within this class for further development.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of the derivative classes and the assessment of their biological activity.

Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles via Suzuki Coupling

Suzuki Coupling Workflow Start Start Reactants Mix: - 4-Chloro-1-methyl-5-nitro-1H-imidazole - Arylboronic acid - Pd(PPh3)2Cl2 (catalyst) - K2CO3 (base) - Tetrabutylammonium bromide Start->Reactants Solvent Add Water as Solvent Reactants->Solvent Reaction Heat mixture at 70-80°C Solvent->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Cool, filter, and wash the precipitate Monitoring->Workup Upon completion Purification Recrystallize from appropriate solvent Workup->Purification Characterization Characterize by NMR, MS, and Elemental Analysis Purification->Characterization End End Characterization->End

Figure 2: Workflow for the synthesis of 5-aryl-1-methyl-4-nitroimidazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-1-methyl-5-nitro-1H-imidazole (1 equivalent), the desired arylboronic acid (1.1 equivalents), dichlorobis(triphenylphosphine)palladium(II) (0.02 equivalents), potassium carbonate (2 equivalents), and tetrabutylammonium bromide (1 equivalent).

  • Solvent Addition: Add a suitable amount of water to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 70-80 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the resulting precipitate and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aryl-1-methyl-4-nitroimidazole derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and elemental analysis.

In Vitro Antiprotozoal Susceptibility Testing

Step-by-Step Protocol:

  • Parasite Culture: Maintain axenic cultures of Entamoeba histolytica or Giardia intestinalis trophozoites in an appropriate medium (e.g., TYI-S-33 medium for E. histolytica) at 37°C.

  • Drug Preparation: Prepare stock solutions of the test compounds and the reference drug (e.g., metronidazole) in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired final concentrations.

  • Assay Setup: In a 96-well microtiter plate, add a defined number of trophozoites to each well containing the serially diluted compounds. Include a drug-free control and a solvent control.

  • Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Determine the viability of the trophozoites using a suitable method, such as direct cell counting with a hemocytometer or a colorimetric assay (e.g., MTT assay).

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the parasite growth, by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The derivatization of 4-chloro-1-methyl-5-nitro-1H-imidazole has yielded promising candidates for both antiparasitic and antimicrobial applications. The 5-aryl derivatives have demonstrated exceptional in vitro activity against key protozoan pathogens, in some cases surpassing the efficacy of the current standard of care, metronidazole. The 4-chloro-5-(2-nitrovinyl) derivatives also show potential as broad-spectrum antimicrobial agents, although further quantitative studies are needed to fully characterize their activity.

Future research should focus on:

  • In vivo efficacy studies: To validate the promising in vitro results in animal models of infection.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the lead compounds.

  • Mechanism of action studies: To further elucidate the specific molecular targets and pathways affected by these derivatives in different pathogens.

  • Exploration of further structural modifications: To optimize potency, selectivity, and pharmacokinetic properties.

The continued exploration of this versatile chemical scaffold holds significant promise for the development of new and effective treatments for infectious diseases.

References

  • Lipson, V. V., et al. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry, 12(3), 48-55. [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]

  • Saadeh, H. A., Mosleh, I. M., & El-Abadelah, M. M. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758–2767. [Link]

Sources

Navigating the Nitroimidazoles: A Comparative Guide to Their Safety Profiles for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The nitroimidazole class of compounds stands as a cornerstone in the armamentarium against anaerobic and protozoal infections. From the widely used metronidazole to newer generation agents, their efficacy is well-established. However, for the discerning researcher and drug development professional, a nuanced understanding of their safety profiles is paramount. This guide provides a comparative analysis of the safety of key nitroimidazole compounds, grounded in experimental data and mechanistic insights, to empower informed decisions in the development of new chemical entities.

The Double-Edged Sword: Mechanism of Action and Inherent Toxicity

The therapeutic efficacy of nitroimidazoles is intrinsically linked to their mechanism of toxicity. This duality is central to understanding their safety profiles. The process begins with the passive diffusion of the prodrug into the microbial cell. Inside the anaerobic environment of the target pathogen, the nitro group of the imidazole ring is reduced by microbial nitroreductases, such as ferredoxin.[1] This reduction is a critical activation step, generating highly reactive nitroso intermediates and free radicals.[2][3] These cytotoxic species then wreak havoc on the cell by inducing DNA strand breakage and destabilization, ultimately leading to cell death.[4][5]

This very mechanism, however, is also the root of their potential toxicity in host cells. While the reductive activation is significantly more efficient in the low-oxygen environment of anaerobic microbes, some level of reduction can occur in mammalian cells, particularly in tissues with lower oxygen tension. The resulting reactive intermediates can interact with host cell DNA and other macromolecules, leading to concerns about mutagenicity, carcinogenicity, and other adverse effects.[3]

Caption: Reductive activation of nitroimidazoles leading to cellular toxicity.

A Comparative Overview of Common Nitroimidazole Safety Profiles

While sharing a common mechanistic backbone, the safety profiles of different nitroimidazole compounds exhibit notable variations. These differences are often linked to their pharmacokinetic properties, such as half-life, and subtle structural modifications.[6]

Adverse EffectMetronidazoleTinidazoleOrnidazoleSecnidazole
Gastrointestinal Nausea (up to 33.7%), metallic taste (up to 8.8%), diarrhea (up to 12.4%)[7]Generally lower incidence of GI effects compared to metronidazole[8]Nausea, vomiting, abdominal painNausea, vomiting, diarrhea
Neurological Headache (up to 21.1%), dizziness (up to 14.0%), peripheral neuropathy (dose-dependent), seizures (rare)[7][9]Dizziness, headache; lower reported incidence of severe neurotoxicity than metronidazoleDizziness, headache, ataxia; neurotoxicity is a known side effectHeadache, dizziness
Disulfiram-like Reaction Well-documented with alcohol co-ingestion[4]Possible, caution advisedPossible, caution advisedLess likely, but still possible
Carcinogenicity Shown to be carcinogenic in mice and rats[10]Limited data, but structural similarity raises concernsLimited data, but structural similarity raises concernsLimited data, but structural similarity raises concerns
Hepatotoxicity RareRareAssociated with drug-induced liver injury (DILI)[11]Limited data
Half-life ~8 hours[6]~12-14 hours[6]~14-15 hours[12]~17-29 hours[6]

Disclaimer: The incidences of adverse effects can vary depending on the study population, dosage, and duration of treatment. This table is intended for comparative purposes based on available data.

Studies have suggested that tinidazole and ornidazole may offer better tolerability and cure rates in some indications, potentially due to their longer half-lives allowing for simpler dosing regimens.[5][13] A comparative study on bacterial vaginosis found that single doses of tinidazole and ornidazole had significantly higher cure rates at 4 weeks compared to metronidazole.[5]

Deeper Dive into Key Toxicities and Their Mechanisms

Genotoxicity and Carcinogenicity

The mutagenic potential of nitroimidazoles, demonstrated in bacterial assays like the Ames test, is a significant concern.[14] This mutagenicity is a direct consequence of the reactive metabolites damaging bacterial DNA. While metronidazole is carcinogenic in rodents, epidemiological studies in humans have not conclusively established a similar risk.[15][16] This discrepancy may be due to differences in metabolic activation and DNA repair mechanisms between rodents and humans.

The chemical structure plays a role in the genotoxic potential. For instance, some research suggests that 4-nitroimidazole derivatives may be less genotoxic than the more common 5-nitroimidazoles.[17] Further exploration of these structure-activity relationships (SAR) is a promising avenue for designing safer nitroimidazole compounds.[18]

Neurotoxicity

Nitroimidazole-induced neurotoxicity can manifest as both peripheral neuropathy and central nervous system (CNS) effects, such as encephalopathy, seizures, and cerebellar dysfunction.[9][19][20] The risk is generally associated with high doses and prolonged therapy.[19] The underlying mechanism is not fully elucidated but is thought to involve axonal degeneration.[20][21] In vitro studies have shown that nitroimidazoles can cause disruption and degradation of the neurofilament lattice in cultured neuronal cells, leading to the loss of neurites.[22]

Hepatotoxicity

While generally rare, drug-induced liver injury (DILI) is a serious potential adverse effect. Ornidazole, in particular, has been associated with cases of OILI, which predominantly presents as acute hepatocellular injury.[11] The mechanisms of nitroimidazole-induced hepatotoxicity are still under investigation but may involve the formation of reactive metabolites that cause direct cellular damage or trigger an immune response.

Impact on the Gut Microbiome

As potent antimicrobials, it is not surprising that nitroimidazoles can have a significant impact on the host's gut microbiota.[3] The use of antibiotics can lead to a reduction in microbial diversity, alter metabolic functions, and select for antibiotic-resistant organisms.[23] These disruptions can have both short-term consequences, such as antibiotic-associated diarrhea, and potentially long-term effects on host health.[24]

Experimental Protocols for Safety Assessment

A robust preclinical safety assessment is critical for any new nitroimidazole candidate. The following are representative protocols for key in vitro safety assays, grounded in principles outlined by regulatory bodies like the OECD and FDA.[2][16][25]

Genotoxicity Assessment: The Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[15]

Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage.

Step-by-Step Methodology:

  • Cell Preparation: Expose a suitable mammalian cell line (e.g., TK6, V79) to various concentrations of the test nitroimidazole compound and appropriate positive and negative controls for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoids containing the DNA.[26]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind and denature the DNA.[11]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.[11]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized image analysis software.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-chloro-1-methyl-5-nitro-1H-imidazole (CAS No. 4897-25-0). As a chlorinated nitroimidazole derivative, this compound requires meticulous management to ensure personnel safety and environmental compliance. This guide is intended for laboratory professionals engaged in research and development and is built upon principles of chemical causality and established safety protocols.

Hazard Identification and Risk Assessment: Understanding the 'Why'

4-chloro-1-methyl-5-nitro-1H-imidazole is classified as a hazardous substance.[1] Understanding its specific hazards is the cornerstone of safe handling and disposal. The primary risks are associated with direct contact and inhalation.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[1][2]

These classifications necessitate the use of robust engineering controls and personal protective equipment (PPE) to create a barrier between the researcher and the chemical. The irritant nature of the compound is due to its chemical reactivity with biological tissues.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]

Chemical Incompatibility: A critical aspect of safe handling is preventing accidental reactive events. 4-chloro-1-methyl-5-nitro-1H-imidazole is incompatible with:

  • Strong oxidizing agents

  • Acids

  • Acid anhydrides

  • Acid chlorides

Contact with these substances can lead to vigorous, potentially hazardous reactions. Therefore, waste streams containing this compound must be segregated from incompatible chemical wastes.[1]

Personnel Protection and Engineering Controls

Before handling or generating waste, establishing a safe working environment is paramount.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4]

  • Ventilation: Ensure the laboratory is well-ventilated.[1][5]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][4]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are inspected before use. Employ proper glove removal technique to avoid skin contact.[6]

  • Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.

Waste Management and Disposal Protocol

Disposal of 4-chloro-1-methyl-5-nitro-1H-imidazole is not a matter of simple disposal; it is a regulated process. The guiding principle is that this chemical waste must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain. [1][6]

Step 1: Waste Segregation and Collection

This protocol ensures that chemical waste is collected safely and in compliance with regulatory standards.

  • Designate a Waste Container: Use a dedicated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "4-chloro-1-methyl-5-nitro-1H-imidazole". List all constituents of the waste, including any solvents.

  • Collection:

    • For solid waste (e.g., residual powder), carefully transfer it into the designated waste container inside a chemical fume hood to minimize dust generation.[3][4]

    • For contaminated disposable materials (e.g., gloves, weighing paper, pipette tips), place them in a designated, leak-proof plastic bag clearly labeled as "HAZARDOUS DRUG-RELATED WASTES".[7] This bag should then be placed in the solid hazardous waste container.

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][4] The storage location should be clearly marked as a satellite accumulation area for hazardous waste.

Step 2: Decontamination of Labware and Surfaces

Decontamination is the process of removing or neutralizing hazardous residues.[8]

  • Initial Rinse: Rinse non-disposable labware (e.g., glassware) that has come into contact with the chemical with a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble. This rinseate must be collected as hazardous waste.

  • Washing: After the initial solvent rinse, wash the labware with soap and water.

  • Surface Cleaning: For work surfaces, wipe the area with a cloth dampened with a detergent solution, followed by a clean water rinse.[9] All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.

Step 3: Managing Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the material and place it into a labeled hazardous waste container.[1][3][4] Avoid generating dust during this process.[3][4][6]

  • Decontaminate: Clean the spill area as described in the surface decontamination protocol above.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department, as per your institution's policy.

Final Disposal Pathway

The ultimate disposal of the collected hazardous waste must be handled by a licensed environmental waste management contractor. Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste until it is picked up by the contractor. The disposal vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for chlorinated and nitrated organic compounds is high-temperature incineration, which ensures complete destruction of the hazardous material.

The following diagram illustrates the decision workflow for the proper disposal of 4-chloro-1-methyl-5-nitro-1H-imidazole.

G start_end start_end process process decision decision waste waste start Waste Generation (e.g., unused chemical, contaminated items) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Waste Type? ppe->is_solid collect_solid Step 2a: Collect Solid Waste in Fume Hood is_solid->collect_solid Solid / Contaminated Item collect_liquid Step 2b: Collect Liquid Waste (e.g., rinseate) is_solid->collect_liquid Liquid container Step 3: Place in Labeled Hazardous Waste Container collect_solid->container collect_liquid->container storage Step 4: Store in Satellite Accumulation Area container->storage vendor_pickup Step 5: Arrange Pickup by Licensed EHS Vendor storage->vendor_pickup end Final Disposal (e.g., Incineration at TSDF) vendor_pickup->end

Caption: Waste Disposal Workflow for 4-chloro-1-methyl-5-nitro-1H-imidazole.

References

  • Carl ROTH. (2024-03-04). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Metronidazole, 99%. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Nitroimidazole, 98%. Retrieved from [Link]

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]

  • Dancer, S. J. (2011). Decontamination of environmental surfaces in hospitals to reduce hospital acquired infections. PMC - PubMed Central. Retrieved from [Link]

  • PubChem. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010. Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Imidazole. Retrieved from [Link]

  • O'Donnell, M. J., et al. (2017). Decontamination of Hospital Surfaces With Multijet Cold Plasma: A Method to Enhance Infection Prevention and Control?. PubMed. Retrieved from [Link]

  • Oregon.gov. (1997-05-19). Guidance for Disposal of Chlorinated Water Discharges. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2005). Chapter: 10 Decontamination Practices and Principles. Retrieved from [Link]

  • EPA. Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2) What Do They Mean to You?. Retrieved from [Link]

  • Rivera-Utrilla, J., et al. (2025-11-28). Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon. ResearchGate. Retrieved from [Link]

  • Otter, J. A., et al. (2011). Cleaning and decontamination of the healthcare environment. PMC - PubMed Central. Retrieved from [Link]

  • Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • Agricultural Marketing Service. NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling. Retrieved from [Link]

  • Weber, D. J., et al. (2013). Controlling Hospital-Acquired Infection: Focus on the Role of the Environment and New Technologies for Decontamination. NIH. Retrieved from [Link]

  • EPA. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-chloro-1-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-chloro-1-methyl-5-nitro-1H-imidazole, a key building block in many synthetic pathways, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.

Hazard Analysis: Understanding the Intrinsic Risks

4-chloro-1-methyl-5-nitro-1H-imidazole (CAS No. 4897-25-0) is a light yellow solid powder.[1] Its physical form is a primary determinant of its exposure risk, as fine powders can be easily aerosolized and inhaled. A thorough understanding of its hazard classifications under the Globally Harmonized System (GHS) is the foundation of our PPE strategy.[2][3]

GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation.[2][3][4]

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[2][3][4] |

The causality is clear: direct contact with the skin or eyes will lead to irritation, and inhalation of the powder will irritate the respiratory system.[1][2][3] Therefore, our primary objective is to establish effective barriers against these three routes of exposure: dermal, ocular, and respiratory.

The Core Ensemble: Foundational PPE for All Operations

For any procedure involving the handling of 4-chloro-1-methyl-5-nitro-1H-imidazole, a baseline of PPE is non-negotiable. This "Core Ensemble" is designed to mitigate risks during low-intensity operations such as weighing, transferring between containers, and preparing solutions within a ventilated enclosure.

Body Protection: The First Line of Defense

A disposable, long-sleeved gown is mandatory. The key is to ensure it is made of a material resistant to chemical permeation and closes securely in the back.[5] This design prevents accidental contact with contaminated surfaces in the front of the gown and minimizes the risk of the chemical seeping through to your personal clothing or skin.[5] Gowns should have tight-fitting elastic or knit cuffs to create a seal with your inner gloves.[5]

Hand Protection: The Imperative of Double Gloving

Given the H315 classification (Causes skin irritation), hand protection is critical.[3] The standard of practice for hazardous chemicals is to wear two pairs of disposable, powder-free nitrile gloves.[5]

  • Why Double Gloving? This practice provides a critical layer of redundancy. The outer glove absorbs the primary contamination, while the inner glove remains clean, protecting your skin during the doffing (removal) process. Should the outer glove be breached, the inner glove provides a temporary barrier, allowing you time to safely retreat and replace the compromised pair.

  • Glove Selection: Nitrile gloves are generally preferred for their chemical resistance profile compared to latex. Always inspect gloves for any visible defects before use.[6]

  • Donning Procedure: The cuff of the outer glove should be pulled over the cuff of the lab coat sleeve, while the inner glove cuff remains under the sleeve. This prevents any skin exposure at the wrist.

Eye and Face Protection: Shielding Against Irritation

Because this compound causes serious eye irritation (H319), robust eye protection is essential.[1][3]

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer adequate protection against fine powders or splashes.[5][7]

  • Enhanced Protection: For operations with a higher risk of splashing or aerosolization (e.g., sonication, vigorous mixing), a full-face shield should be worn in addition to the chemical safety goggles.[5] The face shield protects the entire face from contact.

Respiratory Protection: An Operation-Specific Requirement

The need for respiratory protection is dictated by the specific task and the engineering controls in place. The GHS classification H335 (May cause respiratory irritation) signals a clear inhalation hazard.[2][3]

Engineering Controls as the Primary Barrier

All handling of 4-chloro-1-methyl-5-nitro-1H-imidazole powder must, at a minimum, be conducted within a certified chemical fume hood or a powder containment hood.[6] These engineering controls are designed to capture airborne particles at the source, preventing them from entering the operator's breathing zone.

When to Escalate to a Respirator

A respirator is required when engineering controls are insufficient or during high-risk procedures. The decision to use a respirator should be based on a risk assessment of the specific procedure.

Decision Logic for Respiratory Protection

start Start: Handling Solid 4-chloro-1-methyl-5-nitro-1H-imidazole fume_hood Is the work performed in a certified chemical fume hood or powder containment enclosure? start->fume_hood spill Is there a large spill outside of containment? fume_hood->spill No weighing Is the task weighing or transferring small quantities? fume_hood->weighing Yes high_energy Is the task a high-energy procedure (e.g., milling, extensive scraping) that could generate significant dust? fume_hood->high_energy Yes no_resp Standard PPE is sufficient. No respirator required. spill->no_resp No (Re-evaluate containment) resp_req Respirator Required: Use a NIOSH-approved N95 respirator. spill->resp_req Yes weighing->high_energy No weighing->no_resp Yes high_energy->no_resp No high_energy->resp_req Yes

Caption: Decision workflow for requiring respiratory protection.

When a respirator is deemed necessary, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for protection against solid particulates.[8] It is crucial that all personnel required to wear respirators are part of a formal respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA regulations (29 CFR 1910.134).[7][8]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. The following protocols must be strictly adhered to.

Step-by-Step PPE Donning Protocol
  • Preparation: Ensure all necessary PPE is available and inspected for damage.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring it is fully closed in the back.

  • Respirator (if required): Don the N95 respirator. Perform a seal check as per training.

  • Goggles/Face Shield: Put on chemical safety goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Step-by-Step PPE Doffing Protocol (The "Dirty to Clean" Principle)

The goal is to remove the most contaminated items first, avoiding contact between contaminated PPE and your skin or inner clothing.

  • Decontaminate Outer Gloves: If grossly contaminated, wipe down outer gloves with a suitable decontaminating solution.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them immediately in a designated hazardous waste container.

  • Remove Gown: Unfasten the gown. Carefully roll it down from the shoulders, turning the contaminated outer surface inward. Dispose of it in the hazardous waste container.

  • Exit the Immediate Area: Step away from the primary work area.

  • Remove Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Remove Respirator (if used): Remove the respirator without touching the front filter surface. Dispose of it.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][6]

Waste Disposal Plan

All disposable PPE used during the handling of 4-chloro-1-methyl-5-nitro-1H-imidazole is considered contaminated chemical waste.

  • Collection: A designated, clearly labeled, and sealed waste container must be present in the laboratory.

  • Disposal: The sealed container must be disposed of through an approved hazardous waste disposal plant, in accordance with all local, state, and federal regulations.[1][2][9] Do not mix with regular trash.

Emergency Operations: Spill Management

In the event of a spill, a disciplined and prepared response is critical to ensure safety.

Spill Response Workflow

spill Spill of 4-chloro-1-methyl-5-nitro-1H-imidazole Occurs evacuate Evacuate immediate area and alert personnel. spill->evacuate ppe Don appropriate spill response PPE: - Double Nitrile Gloves - Chemical Gown - Goggles & Face Shield - N95 Respirator evacuate->ppe contain Cover the spill with an absorbent, inert material. Do NOT use water. ppe->contain collect Carefully sweep or scoop the material into a labeled hazardous waste container. contain->collect decon Decontaminate the area using an appropriate cleaning agent. collect->decon dispose Dispose of all materials (including PPE) as hazardous waste. decon->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Protocol for a Solid Spill:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering, don the full suite of emergency PPE, including an N95 respirator, chemical goggles, face shield, gown, and double nitrile gloves.

  • Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent further aerosolization. Do not use water.

  • Collection: Carefully sweep the material into a designated hazardous waste container.[6][10] Avoid creating dust.

  • Decontamination: Clean the spill area according to your institution's established procedures for hazardous chemical decontamination.

  • Disposal: All contaminated materials, including the absorbent and all PPE worn during cleanup, must be disposed of as hazardous chemical waste.[6]

By adhering to these principles and protocols, you build a robust and trustworthy safety system that protects you, your colleagues, and the integrity of your scientific work.

References

  • Thermo Fisher Scientific, Safety Data Sheet: 5-Chloro-1-methyl-4-nitroimidazole. [URL: https://www.fishersci.com/sds]
  • Echemi, 5-Chloro-1-methyl-4-nitroimidazole SDS. [URL: https://www.echemi.com/sds/5-chloro-1-methyl-4-nitroimidazole-cas-4897-25-0.html]
  • Central Drug House (P) Ltd, Material Safety Data Sheet: 2-METHYL-5-NITRO IMIDAZOLE. [URL: https://www.cdhfinechemical.com/images/product/msds/2-METHYL-5-NITRO_IMIDAZOLE_MSDS.pdf]
  • Carl ROTH, Safety Data Sheet: Imidazole. [URL: https://www.carlroth.com/medias/SDB-X998-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaGEzLzkwNzgxMjU0MDI3ODIucGRmfDU2MjcxYmY4YjI5ZTVjMGU4YjI4YjY3ZWI5YjQyYjI5YjI3MDIxZDA1OWY5OWYwZmYxZWM5YjI2ZGIzMTU0ZTU]
  • PubChem, 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21010]
  • Cole-Parmer, Material Safety Data Sheet - 2-Nitroimidazole, 98%. [URL: https://www.coleparmer.com/sds/2-Nitroimidazole,%2098%25_527-73-1.pdf]
  • Provista, 8 Types of PPE to Wear When Compounding Hazardous Drugs. [URL: https://www.provista.com/insights/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs]
  • CPAChem, Safety data sheet: 4-Nitroimidazole. [URL: https://www.cpachem.com/msds/SB64788.pdf]
  • GERPAC, Personal protective equipment for preparing toxic drugs. [URL: https://www.gerpac.eu/personal-protective-equipment-for-preparing-toxic-drugs]
  • Sanomol GmbH, 5-chloro-1-methyl-4-nitroimidazole Hazard Identification. [URL: https://www.echemi.com/produce/pr2201131979-5-chloro-1-methyl-4-nitroimidazole-sanomol-gmbh.html]
  • Canada.ca, Personal Protective Equipment. [URL: https://www.canada.ca/en/health-canada/services/consumer-product-safety/pesticides-pest-management/personal-protective-equipment.html]
  • Angene Chemical, Safety Data Sheet. [URL: https://www.angenechemical.com/msds/120118-14-1.pdf]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.